molecular formula C11H12O3 B1402990 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde CAS No. 25934-52-5

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Cat. No.: B1402990
CAS No.: 25934-52-5
M. Wt: 192.21 g/mol
InChI Key: MLAZVBDTWHMFRL-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-6-9-3-4-10(13)11(5-9)14-7-8-1-2-8/h3-6,8,13H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAZVBDTWHMFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744798
Record name 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25934-52-5
Record name 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Spectroscopic Profile of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Pharmaceutical Synthesis

In the landscape of modern drug development, the rigorous characterization of synthetic intermediates is not merely a procedural formality; it is the bedrock of process control, impurity profiling, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde stands as a pivotal intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD)[1][2]. Understanding its spectroscopic signature is therefore of paramount importance for researchers and chemists in pharmaceutical process development and quality control.

This guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While a comprehensive, publicly available spectral database for this specific, non-commercial intermediate is elusive, this document synthesizes data from structurally analogous compounds and first principles of spectroscopic interpretation to provide a robust and reliable analytical profile. Every piece of data herein is presented with a clear rationale, grounding our predictions in established chemical principles and validated data from related molecules.

Molecular Structure and Analytical Context

The structural features of this compound—a 1,2,4-trisubstituted benzene ring bearing an aldehyde, a hydroxyl group, and a cyclopropylmethoxy ether—give rise to a distinct and interpretable spectroscopic fingerprint. The following sections will deconstruct this fingerprint methodically.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution. The analysis is presented based on spectra hypothetically acquired in a standard deuterated solvent such as DMSO-d₆ or CDCl₃.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum is defined by the chemical environment of each proton. We can predict the spectrum by analyzing the distinct proton groups in the molecule.

  • Aldehydic Proton (-CHO): This is the most deshielded proton, appearing as a sharp singlet far downfield, typically in the range of δ 9.8-10.0 ppm . This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl oxygen and magnetic anisotropy. For comparison, the aldehyde proton of 4-hydroxybenzaldehyde appears at δ 9.82 ppm[3].

  • Aromatic Protons (Ar-H): The three protons on the benzene ring will present as a characteristic three-spin system.

    • H-2: This proton is ortho to the aldehyde group and will appear as a doublet. It is expected around δ 7.40-7.45 ppm .

    • H-6: This proton is ortho to the cyclopropylmethoxy group and meta to the aldehyde. It will appear as a doublet of doublets and is expected around δ 7.30-7.35 ppm .

    • H-5: This proton is ortho to the hydroxyl group and meta to the aldehyde, appearing as a doublet around δ 6.95-7.05 ppm . The spectrum of 4-hydroxybenzaldehyde shows aromatic protons at δ 7.80 and δ 6.96 ppm[3][4].

  • Phenolic Proton (-OH): This proton's chemical shift is highly dependent on solvent, concentration, and temperature. It will appear as a broad singlet, likely in the range of δ 5.5-6.5 ppm in CDCl₃, or higher in DMSO-d₆.

  • Cyclopropylmethoxy Group (-O-CH₂-cyclopropyl):

    • Methylene Protons (-O-CH₂-): These protons are adjacent to the aromatic ring's oxygen and will appear as a doublet, due to coupling with the cyclopropyl methine proton, around δ 3.90-4.00 ppm .

    • Methine Proton (-CH-): The single proton on the cyclopropyl ring attached to the methylene group will be a multiplet around δ 1.20-1.30 ppm .

    • Methylene Protons (cyclopropyl -CH₂-): The four protons on the cyclopropyl ring will appear as complex multiplets in the upfield region, typically between δ 0.30-0.70 ppm .

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde (CHO)9.8 - 10.0Singlet (s)
Aromatic (H-2)7.40 - 7.45Doublet (d)
Aromatic (H-6)7.30 - 7.35Doublet of Doublets (dd)
Aromatic (H-5)6.95 - 7.05Doublet (d)
Phenolic (OH)5.5 - 6.5 (variable)Broad Singlet (br s)
Methylene (O-CH₂)3.90 - 4.00Doublet (d)
Cyclopropyl Methine (CH)1.20 - 1.30Multiplet (m)
Cyclopropyl Methylene (CH₂)0.30 - 0.70Multiplet (m)
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will confirm the presence of all 11 unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aldehyde (C=O)190 - 192Characteristic for aromatic aldehydes. 4-hydroxybenzaldehyde shows this carbon at 191.26 ppm[3].
Aromatic (C-4, C-OH)150 - 152Carbon attached to the electron-donating hydroxyl group.
Aromatic (C-3, C-O-CH₂)148 - 150Carbon attached to the ether oxygen.
Aromatic (C-1, C-CHO)129 - 131Quaternary carbon attached to the aldehyde.
Aromatic (C-6)125 - 127Aromatic CH carbon.
Aromatic (C-2)115 - 117Aromatic CH carbon.
Aromatic (C-5)110 - 112Aromatic CH carbon.
Methylene (O-CH₂)73 - 75Aliphatic carbon attached to oxygen.
Cyclopropyl Methine (CH)10 - 12Highly strained ring carbon.
Cyclopropyl Methylene (CH₂)3 - 5Highly strained ring carbons, shifted significantly upfield.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups within the molecule. The spectrum is a direct representation of the vibrational modes of the chemical bonds.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3500 - 3200O-H Stretch (broad)Phenolic -OHA broad, strong absorption indicative of the hydrogen-bonded hydroxyl group. The IR spectrum of 4-hydroxy-3-methoxybenzaldehyde shows a characteristic O-H stretch around 3540 cm⁻¹[5].
3100 - 3000C-H StretchAromatic C-HMedium to weak absorptions characteristic of sp² C-H bonds.
2980 - 2850C-H StretchAliphatic C-HAbsorptions from the cyclopropylmethoxy group.
2850 - 2800 & 2750-2700C-H StretchAldehydic C-HTwo characteristic, medium-intensity bands (Fermi doublets) are a hallmark of the aldehyde C-H stretch.
1700 - 1680C=O StretchAldehydic C=OA very strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde. 4-hydroxy-3-methoxybenzaldehyde shows a strong C=O band at 1696 cm⁻¹[5].
1600 - 1580 & 1500 - 1450C=C StretchAromatic RingMultiple sharp bands of variable intensity, characteristic of the benzene ring.
1270 - 1200 & 1050 - 1000C-O StretchAryl EtherStrong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the cyclopropylmethoxy group.
Experimental Workflow: Attenuated Total Reflectance (ATR) FTIR

A robust and straightforward method for obtaining an IR spectrum of this solid compound would be via ATR-FTIR.

  • Sample Preparation: A small, pure sample of this compound is placed directly onto the ATR crystal (typically diamond or germanium).

  • Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: The IR beam is directed through the crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a small distance into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes.

  • Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to the resulting interferogram to generate the final IR spectrum.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and instrumental interferences.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Place Solid Sample on ATR Crystal Press Apply Pressure Prep->Press Acq Acquire Interferogram Press->Acq FT Fourier Transform Acq->FT BG Acquire Background Sub Background Subtraction BG->Sub FT->Sub Spec Final IR Spectrum Sub->Spec

Caption: ATR-FTIR experimental workflow for solid sample analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and offering further structural insights. The molecular weight of this compound (C₁₁H₁₂O₃) is 192.21 g/mol [6][7][8].

Expected Fragmentation Pattern (Electron Ionization - EI)

In a typical EI-MS experiment, we would expect to see the following key ions:

  • Molecular Ion (M⁺): A peak at m/z 192 , corresponding to the intact molecule with one electron removed. Its intensity may be moderate to strong.

  • [M-H]⁺ Ion: A peak at m/z 191 , resulting from the loss of the aldehydic hydrogen radical. This is often a prominent peak in the mass spectra of aromatic aldehydes. The mass spectrum of 4-hydroxybenzaldehyde shows a very strong peak at m/z 121 ([M-H]⁺)[3].

  • [M-CHO]⁺ Ion: A peak at m/z 163 , from the loss of the formyl radical (•CHO).

  • Loss of Cyclopropylmethyl Radical: A significant fragmentation pathway would involve the cleavage of the ether bond, leading to the loss of the cyclopropylmethyl radical (•C₄H₇), resulting in a fragment at m/z 137 .

  • Formation of the Cyclopropylmethyl Cation: A peak at m/z 55 corresponding to the [C₄H₇]⁺ cation is highly probable and could be a base peak.

MS_Fragmentation M [C₁₁H₁₂O₃]⁺˙ m/z = 192 M_minus_H [M-H]⁺ m/z = 191 M->M_minus_H - •H M_minus_CHO [M-CHO]⁺ m/z = 163 M->M_minus_CHO - •CHO Fragment_137 [C₇H₅O₃]⁺ m/z = 137 M->Fragment_137 - •C₄H₇ Fragment_55 [C₄H₇]⁺ m/z = 55 M->Fragment_55 Ether Cleavage

References

Introduction: The Unassuming Architect of a Leading Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde: A Cornerstone Intermediate in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical chemistry, the value of a molecule is often defined by the therapeutic potential it unlocks. This compound (CAS No. 25934-52-5) stands as a prime example of such a critical molecular scaffold. While not a therapeutic agent itself, it is an indispensable advanced intermediate in the synthesis of Roflumilast, a potent and selective phosphodiesterase 4 (PDE4) inhibitor.[1][2][3] Roflumilast is an approved oral medication for treating severe chronic obstructive pulmonary disease (COPD), a progressive and debilitating lung disease.[1][4] The unique cyclopropylmethoxy group of this intermediate is a key structural feature that contributes to the high potency and selectivity of the final active pharmaceutical ingredient (API).[1] Understanding the synthesis, properties, and handling of this intermediate is therefore of paramount importance for chemists and researchers involved in the development of PDE4 inhibitors and other related therapeutic agents.[5][6] This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and its pivotal role in the mechanism of PDE4 inhibition.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its successful application in synthesis and research. These properties dictate storage conditions, solvent selection, and reaction monitoring techniques.

PropertyValueSource(s)
CAS Number 25934-52-5[7][8]
Molecular Formula C₁₁H₁₂O₃[7][8]
Molecular Weight 192.21 g/mol [7][8]
IUPAC Name This compound
Appearance White to off-white crystalline powder
Purity Typically ≥95-99% (by HPLC)[9][10]
Storage 2-8°C Refrigerator, protected from light and moisture[7]
InChI Key MLAZVBDTWHMFRL-UHFFFAOYSA-N

Synthesis and Purification: A Strategic Alkylation

The most common and industrially relevant synthesis of this compound involves the selective O-alkylation of a dihydroxybenzaldehyde precursor. The causality behind this strategy is to introduce the crucial cyclopropylmethoxy group onto the catechol ring system.

Core Reaction: Williamson Ether Synthesis

The synthesis typically employs a variation of the Williamson ether synthesis. The starting material is often 3,4-dihydroxybenzaldehyde (protocatechualdehyde). The key challenge is the regioselective alkylation of the hydroxyl group at the C3 position while leaving the C4 hydroxyl group free. This is often achieved through careful control of reaction conditions and the stoichiometry of the reagents.

Detailed Experimental Protocol

This protocol is a representative synthesis; specific conditions may be optimized.

Objective: To synthesize this compound from 3,4-dihydroxybenzaldehyde.

Materials:

  • 3,4-dihydroxybenzaldehyde

  • Cyclopropylmethyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3,4-dihydroxybenzaldehyde (1 equivalent) and anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (approx. 1.1 to 1.5 equivalents). Rationale: K₂CO₃ acts as a mild base to deprotonate the phenolic hydroxyl groups, creating phenoxide ions which are potent nucleophiles. Using a slight excess ensures efficient deprotonation.

  • Alkylation: While stirring the suspension, add cyclopropylmethyl bromide (approx. 1.0 to 1.2 equivalents) dropwise at room temperature. Rationale: The nucleophilic phenoxide attacks the electrophilic carbon of the cyclopropylmethyl bromide, displacing the bromide and forming the ether linkage. Careful, slow addition helps to control the reaction exotherm and minimize side reactions.

  • Reaction Monitoring: Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract with ethyl acetate (3x). Rationale: This step quenches the reaction and partitions the organic product into the ethyl acetate layer, separating it from the inorganic salts and DMF.

  • Washing: Combine the organic layers and wash with water and then with brine. Rationale: Washing removes residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization to yield pure this compound.[11]

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_process Process cluster_product Final Product A 3,4-Dihydroxybenzaldehyde D Reaction in DMF (60-80°C) A->D B Cyclopropylmethyl Bromide B->D C Potassium Carbonate (Base) C->D E Aqueous Work-up & Extraction D->E Quench & Partition F Purification (Chromatography) E->F Crude Product G 3-(Cyclopropylmethoxy)- 4-hydroxybenzaldehyde F->G Pure Product

Caption: Workflow for the synthesis of the target intermediate.

Mechanism of Action: The Role in PDE4 Inhibition

This compound is not biologically active itself but is a critical precursor to PDE4 inhibitors like Roflumilast.[1] Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial pro-inflammatory role in cells.[12][13]

The cAMP Pathway:

  • cAMP Production: Signaling molecules (like hormones) activate G-protein coupled receptors, leading to the activation of adenylyl cyclase, which converts ATP into cyclic adenosine monophosphate (cAMP).

  • cAMP Degradation: PDE4 specifically hydrolyzes cAMP into the inactive AMP.[13] This action terminates the downstream signaling of cAMP.

  • Inflammatory Response: In inflammatory cells (like neutrophils and macrophages), low levels of cAMP are associated with the release of pro-inflammatory mediators such as TNF-α, leukotrienes, and interleukins.

  • PDE4 Inhibition: Roflumilast, synthesized from our title compound, inhibits PDE4. This inhibition prevents the breakdown of cAMP.[1]

  • Anti-Inflammatory Effect: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and deactivates key proteins involved in the inflammatory response, ultimately leading to a reduction in inflammation.[4][13]

PDE4 Signaling Pathway Diagram

G ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 Enzyme cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Hydrolyzes Roflumilast Roflumilast Roflumilast->PDE4 INHIBITS Inflammation Inflammatory Response PKA->Inflammation Suppresses

Caption: Inhibition of PDE4 by Roflumilast increases cAMP levels.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a critical quality control step. A combination of spectroscopic and chromatographic methods is employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the molecular structure. Expected signals would include aromatic protons on the benzaldehyde ring, the aldehyde proton (~9.8 ppm), a singlet for the phenolic hydroxyl group, and characteristic multiplets for the cyclopropyl and methylene protons of the ether group.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₁₁H₁₂O₃ (m/z ≈ 192.21).[7]

  • Infrared (IR) Spectroscopy: Identifies key functional groups. Expected peaks would include a broad O-H stretch for the hydroxyl group (~3300 cm⁻¹), a sharp C=O stretch for the aldehyde (~1680 cm⁻¹), and C-O stretches for the ether linkage.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, often achieving results greater than 99%.[9]

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety. The toxicological properties of this specific intermediate have not been fully investigated.[14] Therefore, it should be handled with the standard precautions for a novel chemical compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator designated for chemicals.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Consult the Material Safety Data Sheet (MSDS) provided by the supplier for complete and detailed safety information before handling.[15]

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a class of powerful anti-inflammatory drugs. Its synthesis, while based on classic organic reactions, requires careful control to achieve the desired regioselectivity and purity. For researchers in drug discovery, a firm grasp of the properties and protocols associated with this key building block is essential for the efficient development of next-generation PDE4 inhibitors and the advancement of treatments for inflammatory diseases like COPD.

References

Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde from protocatechuic aldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Regioselective Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a key intermediate in pharmaceutical manufacturing, from the readily available starting material, protocatechuic aldehyde (3,4-dihydroxybenzaldehyde). The core challenge in this synthesis—achieving regioselective alkylation of a catechol system—is addressed through a robust three-step sequence involving selective protection, Williamson ether synthesis, and catalytic deprotection. This document elucidates the chemical principles underpinning each step, offering detailed, self-validating protocols suitable for implementation in research and process development laboratories.

Strategic Overview: Overcoming the Regioselectivity Challenge

The synthesis of this compound from protocatechuic aldehyde presents a classic challenge in organic chemistry: the selective functionalization of one of two similar phenolic hydroxyl groups. Direct alkylation of protocatechuic aldehyde with a cyclopropylmethyl halide is inefficient, typically yielding a mixture of 3-O-alkylated, 4-O-alkylated, and 3,4-O-dialkylated products.

The Causality of Non-Selectivity: The hydroxyl group at the C4 position is para to the electron-withdrawing aldehyde group, rendering it more acidic (lower pKa) than the meta-positioned C3 hydroxyl. Consequently, in the presence of a base, the C4 hydroxyl is preferentially deprotonated, making it the more nucleophilic site. Direct alkylation, therefore, favors the formation of the undesired 4-(cyclopropylmethoxy)-3-hydroxybenzaldehyde isomer[1].

To circumvent this inherent reactivity pattern, a protection-alkylation-deprotection strategy is employed. This approach ensures unambiguous regiocontrol by temporarily masking the more reactive C4 hydroxyl, directing the critical cyclopropylmethylation to the C3 position.

The selected three-step pathway is as follows:

  • Selective Protection: The C4 hydroxyl of protocatechuic aldehyde is selectively protected as a benzyl ether. The benzyl group is chosen for its stability under the basic conditions of the subsequent step and its susceptibility to clean removal via catalytic hydrogenolysis—a method that preserves the integrity of the target molecule[2][3][4].

  • Williamson Ether Synthesis: The remaining free C3 hydroxyl of the protected intermediate is alkylated with cyclopropylmethyl bromide. This is a classic SN2 reaction, forming the desired C-O-C linkage[5][6][7].

  • Selective Deprotection: The benzyl protecting group is removed from the C4 position via catalytic hydrogenolysis to yield the final, high-purity product.

G cluster_0 Synthetic Strategy A Protocatechuic Aldehyde (Starting Material) B 4-Benzyloxy-3-hydroxybenzaldehyde (Protected Intermediate) A->B Step 1: Selective Protection C 4-Benzyloxy-3-(cyclopropylmethoxy)benzaldehyde (Alkylated Intermediate) B->C Step 2: Williamson Ether Synthesis D This compound (Final Product) C->D Step 3: Selective Deprotection

Caption: High-level overview of the three-step synthetic strategy.

Part 1: Selective Protection of the C4-Hydroxyl Group

Principle: This step leverages the differential acidity of the two hydroxyl groups. By using a mild base and a controlled stoichiometry of benzyl halide, we can achieve selective benzylation at the more acidic C4 position. Sodium bicarbonate is a suitable base as it is strong enough to deprotonate the more acidic phenol without significantly affecting the less acidic one, thus minimizing dialkylation[8].

Experimental Protocol: Synthesis of 4-Benzyloxy-3-hydroxybenzaldehyde

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add protocatechuic aldehyde (1.0 eq) and N,N-Dimethylformamide (DMF, approx. 5 mL per 1.0 mmol of aldehyde). Stir until the solid is fully dissolved.

  • Reagent Addition: Add sodium bicarbonate (NaHCO₃, 1.5 eq), followed by benzyl chloride (BnCl, 1.1 eq) and a catalytic amount of sodium iodide (NaI, 0.1 eq). The iodide facilitates the reaction via the Finkelstein reaction, converting benzyl chloride in situ to the more reactive benzyl iodide.

  • Reaction Execution: Heat the mixture to 40-50°C and stir for 24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 10% aqueous HCl and extract with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 4-benzyloxy-3-hydroxybenzaldehyde as a solid[8][9][10].

Reagent Summary Table:

ReagentMolar Mass ( g/mol )Molar Eq.Role
Protocatechuic Aldehyde138.121.0Starting Material
Benzyl Chloride126.581.1Protecting Group Source
Sodium Bicarbonate84.011.5Base
Sodium Iodide149.890.1Catalyst
DMF73.09-Solvent

Part 2: Williamson Ether Synthesis of the C3-Hydroxyl Group

Principle: With the C4 position securely protected, the C3 hydroxyl is now the sole site for alkylation. The Williamson ether synthesis proceeds via an SN2 mechanism where the alkoxide, formed by deprotonating the C3-OH with a suitable base, acts as a nucleophile attacking the primary carbon of cyclopropylmethyl bromide[5][6][11]. Potassium carbonate is an effective base for this transformation, and acetone is a common solvent[12].

Experimental Protocol: Synthesis of 4-Benzyloxy-3-(cyclopropylmethoxy)benzaldehyde

  • Reaction Setup: In a dry round-bottom flask, dissolve the 4-benzyloxy-3-hydroxybenzaldehyde (1.0 eq) from the previous step in acetone (approx. 10 mL per 1.0 mmol).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) followed by cyclopropylmethyl bromide (1.2 eq).

  • Reaction Execution: Heat the suspension to reflux (approx. 56°C) and maintain for 12-18 hours, monitoring by TLC. The reaction is typically complete when the starting material spot is no longer visible.

  • Work-up: Cool the reaction mixture and filter off the inorganic solids. Wash the solids with a small amount of acetone.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the pure diether product.

Reagent Summary Table:

ReagentMolar Mass ( g/mol )Molar Eq.Role
4-Benzyloxy-3-hydroxybenzaldehyde228.241.0Substrate
Cyclopropylmethyl Bromide135.021.2Alkylating Agent
Potassium Carbonate138.212.0Base
Acetone58.08-Solvent

Part 3: Selective Deprotection to Yield the Final Product

Principle: The final step is the selective cleavage of the benzyl ether in the presence of the cyclopropylmethyl ether. Catalytic hydrogenolysis is the method of choice for this transformation. In this reaction, hydrogen gas, activated by a palladium on carbon (Pd/C) catalyst, cleaves the C-O bond of the benzyl ether. This process is highly selective because the benzylic C-O bond is susceptible to hydrogenolysis, while the alkyl C-O bond of the desired ether is stable under these conditions[2][3].

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve the 4-benzyloxy-3-(cyclopropylmethoxy)benzaldehyde (1.0 eq) in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or 1 atm pressure) at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound[13][14][15].

Reagent and Characterization Summary:

Reagent/ProductMolar Mass ( g/mol )Molar Eq.Role
4-Benzyloxy-3-(cyclopropylmethoxy)benzaldehyde282.341.0Substrate
10% Palladium on Carbon-5-10% w/wCatalyst
Hydrogen (H₂)2.02ExcessReducing Agent
Ethanol / Ethyl Acetate--Solvent
Final Product 192.21 -This compound

Final Product Characterization Data:

PropertyValue
CAS Number 25934-52-5[13][14][15][16]
Molecular Formula C₁₁H₁₂O₃[13][14][15]
Appearance Off-white to light yellow solid
Purity (Typical) >98% (HPLC)[17]

Comprehensive Synthesis Workflow

The following diagram provides a detailed visual representation of the entire synthetic pathway, including all reagents and intermediate structures.

G Start Protocatechuic Aldehyde (3,4-dihydroxybenzaldehyde) Inter1 4-Benzyloxy-3-hydroxybenzaldehyde Start->Inter1 Step 1: Protection Reag1 1. BnCl, NaHCO₃, NaI 2. DMF, 40-50°C Inter2 4-Benzyloxy-3-(cyclopropylmethoxy)benzaldehyde Inter1->Inter2 Step 2: Alkylation Reag2 1. Cyclopropylmethyl Bromide 2. K₂CO₃, Acetone, Reflux Final This compound Inter2->Final Step 3: Deprotection Reag3 1. H₂ (1 atm), 10% Pd/C 2. EtOH, rt

Caption: Detailed workflow for the synthesis of the target molecule.

Conclusion

The synthesis of this compound is effectively and regioselectively achieved from protocatechuic aldehyde via a three-step protection-alkylation-deprotection sequence. This methodology provides a reliable and scalable route, addressing the inherent challenge of catechol chemistry. The protocols described herein are robust and utilize standard laboratory techniques, making this guide a valuable resource for researchers and process chemists in the pharmaceutical industry.

References

The Rising Therapeutic Potential of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Promise

In the landscape of medicinal chemistry, the benzaldehyde scaffold has long been a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] Among these, 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde has emerged as a particularly interesting starting point for drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives based on this core structure, offering a roadmap for researchers and drug development professionals.

I. The Core Moiety: Synthesis and Derivatization Potential

The parent compound, this compound, is a key intermediate in the synthesis of various pharmaceutical compounds.[4] Its synthesis typically involves the reaction of a 3-halo-4-hydroxybenzaldehyde with cyclopropylmethanol in the presence of a base.[5] This core structure offers several avenues for chemical modification, allowing for the creation of a diverse library of derivatives. The aldehyde functional group is particularly amenable to the formation of Schiff bases, hydrazones, and other related compounds, which have been shown to possess significant biological activities.[1][3][6]

General Synthetic Workflow for Derivatization

The following diagram illustrates a generalized workflow for the synthesis of various derivatives from the this compound core.

G A 3-(Cyclopropylmethoxy)- 4-hydroxybenzaldehyde E Schiff Base Derivatives A->E Condensation F Hydrazone Derivatives A->F Condensation G Semicarbazone/ Thiosemicarbazone Derivatives A->G Condensation B Primary Amines (R-NH2) B->E C Hydrazines (R-NHNH2) C->F D Semicarbazides/ Thiosemicarbazides D->G G cluster_0 Cytoplasm cluster_1 Nucleus A Pro-inflammatory Stimuli (e.g., LPS, TNF-α) B Receptor A->B C IKK Complex B->C Activation D IκB C->D Phosphorylation E NF-κB D->E F Ubiquitination & Proteasomal Degradation D->F G Active NF-κB I Nuclear Translocation G->I H 3-CPM-4-HB Derivatives H->C Inhibition J DNA Binding I->J K Gene Transcription (Cytokines, Chemokines, iNOS, COX-2) J->K

References

An In-Depth Technical Guide to 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic design and synthesis of molecular scaffolds are paramount to the discovery of novel therapeutics. Benzaldehyde derivatives, in particular, serve as versatile building blocks, offering a reactive aldehyde functionality and an aromatic ring amenable to a wide array of substitutions. This guide focuses on a compound of significant interest: 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde. While primarily recognized as a crucial intermediate in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor Roflumilast, this molecule possesses structural features that warrant a deeper, more focused investigation. This document provides a comprehensive technical overview of its chemical identity, synthesis, analytical characterization, and its pivotal role in the development of anti-inflammatory therapeutics.

Molecular Identification and Chemical Properties

At its core, this compound is a disubstituted benzaldehyde. The presence of a cyclopropylmethoxy group at the 3-position and a hydroxyl group at the 4-position bestows upon it a unique combination of steric and electronic properties that are instrumental in its synthetic utility.

Chemical Structure and Identifiers

The fundamental chemical identifiers for this compound are crucial for its unambiguous identification in research and regulatory documentation.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 25934-52-5[1][2][3][4]
Molecular Formula C₁₁H₁₂O₃[2][4]
Molecular Weight 192.21 g/mol [2][4]
InChI Key MLAZVBDTWHMFRL-UHFFFAOYSA-N[1][4]
SMILES O=Cc1cc(OCC2CC2)c(O)cc1
Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic protocols.

PropertyValueNotes
Appearance Off-white to light yellow solidBased on typical observations for similar benzaldehyde derivatives.
Purity Typically >95%As per commercial suppliers[4].
Storage Store at room temperature, protected from light and moisture.Recommended for maintaining chemical stability.

The Strategic Importance in Roflumilast Synthesis

The primary significance of this compound in the pharmaceutical industry lies in its role as a key precursor to Roflumilast, a selective PDE4 inhibitor indicated for the treatment of chronic obstructive pulmonary disease (COPD).

The Roflumilast Connection: A Mechanistic Overview

Roflumilast exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels in inflammatory cells, Roflumilast mitigates the inflammatory processes characteristic of COPD. The cyclopropylmethoxy and difluoromethoxy moieties of Roflumilast are critical for its potency and selectivity, and the synthesis of this complex benzamide relies on the foundational structure provided by this compound.

Roflumilast_MoA cluster_synthesis Synthesis Roflumilast Roflumilast PDE4 Phosphodiesterase 4 (PDE4) Roflumilast->PDE4 Inhibits cAMP cAMP AMP AMP cAMP->AMP Degraded by PDE4 Inflammation Inflammatory Response (e.g., in COPD) cAMP->Inflammation Suppresses ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Converts Intermediate 3-(Cyclopropylmethoxy)- 4-hydroxybenzaldehyde Intermediate->Roflumilast Key Precursor

Figure 1: Roflumilast's mechanism of action and the role of the intermediate.

Synthesis and Manufacturing

The synthesis of this compound is a critical multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

Synthetic Pathway

A common synthetic route starts from 3,4-dihydroxybenzaldehyde, which undergoes selective etherification. The phenolic hydroxyl group at the 3-position is reacted with a cyclopropylmethyl halide (e.g., bromide or chloride) in the presence of a base.

Synthesis_Pathway Reactant1 3,4-Dihydroxybenzaldehyde Product 3-(Cyclopropylmethoxy)- 4-hydroxybenzaldehyde Reactant1->Product Reactant2 Cyclopropylmethyl Bromide Reactant2->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Figure 2: A simplified synthetic workflow for the target compound.
Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • Cyclopropylmethyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,4-dihydroxybenzaldehyde in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclopropylmethyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. While a comprehensive set of publicly available experimental spectra for this specific molecule is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8 ppm), aromatic protons (in the range of 6.9-7.5 ppm), the methylene protons of the cyclopropylmethoxy group (a doublet around 3.9 ppm), the methine proton of the cyclopropyl ring (a multiplet around 1.2 ppm), and the methylene protons of the cyclopropyl ring (multiplets between 0.3 and 0.6 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the aldehyde at approximately 191 ppm. Aromatic carbons would appear in the 110-155 ppm region. The methylene carbon of the ether linkage is expected around 74 ppm, while the cyclopropyl carbons would be found in the upfield region (methine around 10 ppm and methylene carbons around 3 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group around 1680 cm⁻¹. A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. C-H stretching vibrations for the aromatic and cyclopropyl groups would be observed around 3100-2850 cm⁻¹, and C-O stretching for the ether linkage would appear in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 192, corresponding to the molecular weight of the compound. Fragmentation patterns would include the loss of the cyclopropylmethyl group and the formyl group.

Beyond an Intermediate: Exploring Further Applications

While its role in Roflumilast synthesis is well-established, the unique structural features of this compound suggest potential for its application in the development of other novel bioactive molecules. The cyclopropyl group is a known bioisostere for various functional groups and can enhance metabolic stability and binding affinity. The phenolic hydroxyl and aldehyde functionalities provide reactive handles for the synthesis of a diverse library of derivatives.

The benzaldehyde scaffold itself is a component of many natural and synthetic compounds with a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The introduction of the cyclopropylmethoxy group could modulate these activities, leading to the discovery of new therapeutic agents. Further research into the biological properties of this compound and its derivatives is a promising avenue for drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: May cause skin, eye, and respiratory irritation.

  • Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

This compound stands as a testament to the pivotal role of well-designed intermediates in the synthesis of complex and impactful pharmaceuticals. Its unique structural amalgamation of a reactive aldehyde, a phenolic hydroxyl group, and a cyclopropylmethoxy moiety makes it an indispensable component in the manufacturing of Roflumilast. Beyond this established application, its potential as a scaffold for the discovery of new bioactive compounds remains an exciting prospect for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, characterization, and properties, as outlined in this guide, is fundamental for its effective utilization in both current and future research and development endeavors.

References

An In-depth Technical Guide to the Solubility of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the theoretical underpinnings of solubility, detail robust experimental methodologies for its determination, and discuss the practical implications for drug development. This document is intended to serve as a foundational resource for scientists and researchers, enabling them to make informed decisions in solvent selection for reaction chemistry, crystallization, and formulation design.

Introduction

Chemical Identity of this compound

This compound is an organic compound with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol .[1][2] It is structurally characterized by a benzaldehyde core substituted with a hydroxyl group at the C4 position and a cyclopropylmethoxy group at the C3 position.

Key Physicochemical Properties:

  • CAS Number: 25934-52-5[1][2]

  • Molecular Formula: C₁₁H₁₂O₃[2]

  • Molecular Weight: 192.21[1][2]

  • Appearance: Typically a solid at room temperature.

  • Structural Features: The molecule possesses both hydrogen bond donor (hydroxyl group) and acceptor (hydroxyl, ether, and aldehyde oxygens) sites, as well as a nonpolar cyclopropyl and aromatic moiety. This amphiphilic nature dictates its complex solubility behavior.

This compound serves as a vital building block, notably as an intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors like Roflumilast.[2][3] Understanding its solubility is therefore paramount for optimizing synthetic yields, ensuring purity, and developing effective drug formulations.

The Critical Role of Solubility in Pharmaceutical Development

Solubility is a measure of the maximum amount of a substance (solute) that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution. In the context of pharmaceutical development, this parameter is not merely an academic value; it has profound practical consequences:

  • Synthesis and Purification: The choice of solvent is critical for controlling reaction rates, yields, and the formation of impurities. Subsequent purification steps, such as crystallization, are entirely dependent on the differential solubility of the target compound and its impurities in various solvent systems.

  • Formulation: For a drug to be effective, it must first be formulated into a stable dosage form (e.g., tablet, capsule, injectable solution). The solubility of the API in various excipients and solvent systems is a primary determinant of the formulation strategy and its ultimate bioavailability.

  • Bioavailability: Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable absorption in the gastrointestinal tract, thereby compromising therapeutic efficacy.

This guide will delve into the specific solubility characteristics of this compound, providing the necessary framework for its effective utilization in research and development.

Theoretical Principles of Solubility

The dissolution of a solute in a solvent is governed by a complex interplay of intermolecular forces and thermodynamics. A predictive understanding of these principles is essential for rational solvent selection.

"Like Dissolves Like": A Foundational Concept

The adage "like dissolves like" provides a useful qualitative framework for predicting solubility.[4][5][6] It suggests that substances with similar intermolecular forces are more likely to be miscible.

  • Polar Solvents (e.g., water, ethanol, methanol) are effective at dissolving polar and ionic solutes. They possess dipoles and can engage in hydrogen bonding.

  • Nonpolar Solvents (e.g., hexane, toluene) are better suited for dissolving nonpolar solutes. They primarily interact through weaker van der Waals or dispersion forces.

This compound has both polar (hydroxyl, aldehyde, ether) and nonpolar (aromatic ring, cyclopropyl group) regions. Therefore, its solubility is expected to be highest in solvents of intermediate polarity or in those that can engage in specific interactions like hydrogen bonding.

Hansen Solubility Parameters (HSP) for Quantitative Prediction

To move beyond qualitative predictions, the Hansen Solubility Parameters (HSP) offer a more quantitative approach.[7][8] The HSP model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.[9]

Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space" defined by these three parameters.[9] The fundamental principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.[7][8] The distance (Ra) between the solute and solvent in Hansen space can be calculated, and if this distance is within a defined "interaction radius" (R₀) for the solute, dissolution is favorable.[9] This tool is invaluable for rationally selecting solvents or designing solvent blends to achieve optimal solubility.[8]

Experimental Determination of Solubility

Accurate solubility data is obtained through rigorous experimental measurement. The two primary types of solubility measured are thermodynamic and kinetic solubility.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility, as they represent different states of a system and are relevant at different stages of drug development.[10][11][12]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at equilibrium.[11][13] It is a true measure of a saturated solution and is critical for formulation and biopharmaceutical classification. The determination process is slower, often requiring incubation for 24 hours or more to ensure equilibrium is reached.[14]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared from a high-concentration stock (typically in DMSO).[10][13] The resulting value can be higher than the thermodynamic solubility because it may represent a supersaturated or metastable state.[10][11] Kinetic solubility is often used in high-throughput screening during early drug discovery due to its speed and lower compound requirement.[14]

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[14]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) using a shaker or rotator. The system should be allowed to equilibrate for a sufficient period (typically 24-48 hours) to ensure the dissolution process has reached a steady state.

  • Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation or filtration (e.g., using a 0.45 µm PTFE syringe filter). Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of the solute in the clear, saturated supernatant or filtrate is then determined using a suitable analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. A calibration curve is generated using standard solutions of known concentrations.

    • UV-Vis Spectroscopy: A simpler method, suitable if the compound has a strong chromophore and there are no interfering substances. A calibration curve is also required.

  • Data Reporting: The solubility is reported in units such as mg/mL, g/L, or mol/L at the specified temperature.

Experimental Workflow for Equilibrium Solubility

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification cluster_result Step 5: Reporting prep1 Weigh excess solid (Solute) prep2 Add known volume of solvent prep1->prep2 into vial equil Agitate at constant T (e.g., 24-48 hours) prep2->equil sep Centrifuge or Filter (e.g., 0.45 µm filter) equil->sep quant Analyze supernatant via HPLC or UV-Vis sep->quant result Report Solubility (e.g., mg/mL @ 25°C) quant->result

Caption: Workflow for Thermodynamic Solubility Determination.

Solubility Profile of this compound

While specific, publicly available quantitative solubility data for this compound is limited, we can infer its likely behavior based on the solubility of its structural analog, 4-hydroxybenzaldehyde, and general chemical principles. The presence of the cyclopropylmethoxy group will increase the lipophilicity compared to 4-hydroxybenzaldehyde, shifting its solubility profile.

Inferred Solubility in Common Organic Solvents

The solubility of 4-hydroxybenzaldehyde provides a useful baseline. It is slightly soluble in water but readily soluble in polar organic solvents like ethanol, ether, and acetone.[15][16][17]

Table 1: Predicted Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolHigh The hydroxyl group of the solute can hydrogen bond with the solvent. The solvent's polarity effectively solvates the polar regions of the molecule.
Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileHigh to Moderate These solvents can accept hydrogen bonds and have significant dipole moments, allowing for effective solvation of the polar functional groups.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate The ether group provides some polarity, but overall these solvents are less polar than alcohols or ketones. The lipophilic character of the solute will favor dissolution.
Chlorinated Dichloromethane (DCM), ChloroformModerate to Low These solvents are weakly polar. Solubility will be driven by the solvation of the nonpolar regions of the molecule.
Aromatic Toluene, BenzeneLow Primarily nonpolar solvents that will interact favorably with the aromatic ring but are poor at solvating the polar hydroxyl and aldehyde groups.
Aliphatic Hexane, HeptaneVery Low / Insoluble Highly nonpolar solvents that cannot effectively overcome the solute-solute interactions (crystal lattice energy) of the polar functional groups.

This predicted profile highlights the importance of matching solvent polarity and hydrogen bonding capability to the solute's structure.

Conceptual Model of Solute-Solvent Interactions

G cluster_polar Polar Solvent (e.g., Ethanol) cluster_nonpolar Nonpolar Solvent (e.g., Hexane) Solute This compound Polar Head (OH, CHO) Nonpolar Tail (Aromatic, Cyclopropyl) PolarSolvent H-Bonding & Dipole Interactions Solute:polar->PolarSolvent Strong Interaction (High Solubility) NonpolarSolvent Dispersion Forces Solute:nonpolar->NonpolarSolvent Weak Interaction (Low Solubility) Solute:polar->NonpolarSolvent Mismatched Forces (Repulsion)

Caption: "Like Dissolves Like" Interaction Model.

Practical Applications in Drug Development

Solvent Selection for Synthesis and Crystallization
  • Reaction Medium: For reactions involving this compound, a solvent that fully dissolves the reactants at the desired reaction temperature is essential. Based on the predicted profile, polar aprotic solvents like acetonitrile or ketones may be suitable candidates, as they can dissolve the compound without interfering with common reaction pathways.

  • Crystallization: The ideal crystallization solvent (or solvent/anti-solvent system) is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. This differential allows for high recovery of pure crystalline material upon cooling. A common strategy involves dissolving the crude product in a "good" solvent (e.g., hot ethanol or acetone) and then slowly adding a "poor" or "anti-solvent" (e.g., water or hexane) to induce precipitation.

Implications for Formulation

For oral dosage forms, the aqueous solubility of an API is a key factor. Given the structure of this compound and its analogs, it is likely to have low aqueous solubility. This would classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound, presenting challenges for oral absorption. Formulation strategies to overcome this might include:

  • Amorphous solid dispersions

  • Lipid-based formulations

  • Particle size reduction (micronization or nanocrystals)

Early knowledge of its solubility in organic solvents is crucial for developing these advanced formulations.

Safety, Handling, and Disposal

Working with this compound and organic solvents requires strict adherence to safety protocols.

  • Compound Handling: As a benzaldehyde derivative, this compound should be handled with care.[18][19] Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.[18][20] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19][21] All handling should be performed in a well-ventilated area or a chemical fume hood.[18][22]

  • Solvent Safety: Organic solvents present various hazards, including flammability, toxicity, and volatility. Always consult the Safety Data Sheet (SDS) for each solvent before use.[20] Store flammable solvents in appropriate safety cabinets and away from ignition sources.[20][21]

  • Waste Disposal: Chemical waste must be disposed of according to institutional and local regulations. Do not pour organic solvents down the drain.[21] Collect all waste containing the solute and solvents in properly labeled hazardous waste containers.

Conclusion

The solubility of this compound is a multifaceted property that is fundamental to its successful application in pharmaceutical research and development. A thorough understanding of the theoretical principles of dissolution, combined with precise experimental measurement, allows scientists to rationally select solvents for synthesis, purification, and formulation. While quantitative data for this specific molecule remains sparse in public literature, its structural characteristics allow for reliable predictions of its behavior in various organic solvents. This guide provides the foundational knowledge and practical methodologies required for researchers to effectively manage and exploit the solubility characteristics of this important chemical intermediate.

References

A Technical Guide to the Crystal Structure Analysis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For active pharmaceutical ingredients (APIs), understanding the solid-state structure is paramount for formulation, stability, and intellectual property. This guide provides an in-depth, technically-focused protocol for the complete crystal structure analysis of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, a key intermediate in the synthesis of pharmaceutical compounds like Roflumilast[1][2].

Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of methods. It delves into the rationale behind experimental choices, offering a self-validating framework for the synthesis, crystallization, data collection, and structural refinement of the title compound. We will explore the causality linking molecular interactions to the macroscopic crystal lattice, providing a comprehensive roadmap for researchers in chemical crystallography and drug development.

Introduction: The 'Why' Behind the Structure

Chemical Significance

This compound (Molecular Formula: C₁₁H₁₂O₃, Molar Mass: 192.21 g/mol ) is a substituted benzaldehyde derivative[2][3][4]. Its structural motifs—a pharmacologically significant benzaldehyde core, a flexible cyclopropylmethoxy group, and a hydrogen-bonding phenol—make its solid-state behavior particularly relevant. These features are instrumental in its role as a building block for more complex molecules, where steric and electronic properties dictate reaction outcomes and final product conformation[1][5].

The Imperative of Crystal Structure Analysis

Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for determining the atomic structure of a crystalline material[6][7][8]. An unambiguous crystal structure provides invaluable data, including:

  • Absolute Confirmation of Molecular Identity: Verifies the chemical connectivity and stereochemistry.

  • Conformational Analysis: Reveals the molecule's preferred shape in the solid state.

  • Intermolecular Interactions: Maps the non-covalent forces (e.g., hydrogen bonds, π-stacking) that govern crystal packing[9][10][11].

  • Polymorph Identification: Distinguishes between different crystalline forms of the same compound, which can have drastically different properties.

This knowledge is foundational in drug development for predicting stability, solubility, and bioavailability.

Synthesis and Spectroscopic Confirmation

Synthetic Rationale and Pathway

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This pathway is chosen for its reliability and high yield. The reaction involves the nucleophilic substitution of a halide on a suitably protected dihydroxybenzaldehyde derivative by the cyclopropylmethoxide anion. A common precursor is 3-halogeno-4-hydroxybenzaldehyde, which is reacted with cyclopropylmethanol in the presence of a base[1]. While various synthetic routes exist for related compounds[12][13][14], this method offers good selectivity for the desired product.

Experimental Protocol: Synthesis
  • Step 1: Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-bromo-4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF).

  • Step 2: Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.5 eq), to the solution.

  • Step 3: Nucleophile Addition: Add cyclopropylmethanol (1.5 eq) to the stirring suspension.

  • Step 4: Reaction: Heat the reaction mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Step 5: Work-up: Cool the reaction to room temperature, pour it into water, and extract with ethyl acetate (3x).

  • Step 6: Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure compound.

Spectroscopic Data Summary

Before proceeding to crystallization, the identity and purity of the synthesized compound must be rigorously confirmed.

Technique Expected Observations
¹H NMR Signals corresponding to aromatic protons, the aldehyde proton (~9.8 ppm), the phenolic hydroxyl proton, the methylene protons of the cyclopropylmethoxy group, and the cyclopropyl ring protons.
¹³C NMR Resonances for the aldehyde carbonyl carbon (~191 ppm), aromatic carbons (including quaternary carbons attached to oxygen), and the aliphatic carbons of the cyclopropylmethoxy group.
FT-IR (ATR) Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), a strong C=O stretch for the aldehyde (~1680 cm⁻¹), and C-O stretching.
Mass Spec (ESI) A prominent peak corresponding to the molecular ion [M-H]⁻ or [M+H]⁺, confirming the molecular weight of 192.21 g/mol .

The Art and Science of Single-Crystal Growth

Growing diffraction-quality crystals is often the most challenging step[7]. The goal is to produce a single crystal, free of defects, typically 0.1-0.4 mm in its largest dimensions[6][15].

Rationale for Crystallization Strategy

The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (hydroxyl and aldehyde oxygens) suggests that solvents capable of hydrogen bonding could be effective. The slow evaporation method is selected as the primary technique due to its simplicity and high success rate for organic molecules[15][16][17][18]. It allows the solution to slowly reach supersaturation, promoting the growth of a few large, well-ordered crystals rather than many small ones[15].

Protocol: Slow Evaporation Method
  • Step 1: Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and binary mixtures). The ideal solvent is one in which the compound is moderately soluble[19].

  • Step 2: Solution Preparation: Prepare a nearly saturated solution of this compound in the chosen solvent system (e.g., ethanol/water) at room temperature. Ensure the solution is free of any particulate matter by filtering it through a syringe filter into a clean crystallization vessel (a small vial or test tube is ideal)[16].

  • Step 3: Controlled Evaporation: Cover the vessel with parafilm and pierce it with 1-3 small holes using a needle[15][17]. This controls the rate of solvent evaporation. A slower rate is generally better[15].

  • Step 4: Incubation: Place the vessel in a vibration-free location and leave it undisturbed[16][18]. Monitor periodically over several days to weeks for crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

This section outlines the workflow for determining the crystal structure from a suitable single crystal.

Overall Experimental Workflow

G cluster_0 Crystal Handling cluster_1 Data Collection cluster_2 Structure Determination Select Select Suitable Crystal Mount Mount on Goniometer Select->Mount Center Center in X-ray Beam Mount->Center UnitCell Determine Unit Cell Center->UnitCell Collect Collect Diffraction Data UnitCell->Collect Integrate Integrate & Scale Data Collect->Integrate Solve Solve Structure (Phase Problem) Integrate->Solve Refine Refine Structural Model Solve->Refine Validate Validate & Analyze Refine->Validate Report Report Validate->Report Generate CIF Report

Caption: Workflow from crystal selection to final structure report.

Protocol: Data Collection
  • Step 1: Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a glass fiber or loop, which is then attached to a goniometer head[6][20].

  • Step 2: Data Collection: The goniometer is mounted on the diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-rays (e.g., from a Mo or Cu source) are directed at the crystal[6][8].

  • Step 3: Unit Cell Determination: A short series of diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice[21].

  • Step 4: Full Data Sphere: A complete dataset is collected by rotating the crystal through a series of angles, recording the diffraction pattern at each increment[7][8]. Collection can take several hours[8].

Protocol: Structure Solution and Refinement
  • Step 1: Data Reduction: The raw diffraction images are processed. The intensities of thousands of reflections are integrated, scaled, and merged to produce a reflection file (.hkl file).

  • Step 2: Structure Solution: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map and a preliminary structural model.

  • Step 3: Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization program like SHELXL[22][23][24]. This iterative process involves:

    • Assigning atom types and locating all non-hydrogen atoms.

    • Refining atomic positions and anisotropic displacement parameters (ADPs).

    • Locating hydrogen atoms from the difference Fourier map or placing them in calculated positions.

    • Finalizing the refinement until convergence is reached, indicated by a stable R-factor (R1) and minimal residual electron density[24][25].

Crystallographic Data Summary

The final refined structure is reported in a Crystallographic Information File (CIF). Key parameters are summarized below.

Parameter Value Significance
Empirical Formula C₁₁H₁₂O₃Confirms the molecular composition.
Formula Weight 192.21Molar mass of the asymmetric unit.
Crystal System e.g., MonoclinicThe basic symmetry class of the crystal.
Space Group e.g., P2₁/cThe specific symmetry operations of the unit cell.
a, b, c (Å) Provide valuesUnit cell dimensions.
α, β, γ (°) Provide valuesUnit cell angles.
Volume (ų) Provide valueVolume of the unit cell.
Z 4 (typical)Number of molecules in the unit cell.
R1 [I > 2σ(I)] < 0.05A primary indicator of refinement quality.
wR2 (all data) < 0.15A weighted R-factor for all data.
Goodness-of-Fit (S) ~ 1.0Should be close to 1 for a good model.

In-Depth Structural Analysis

The refined structure is not merely a picture but a source of rich chemical information.

Molecular Conformation

The analysis begins with the molecule itself. Key points of interest include:

  • Planarity: The benzaldehyde ring is expected to be planar.

  • Torsion Angles: The torsion angle defined by C-C-O-C of the ether linkage reveals the orientation of the cyclopropylmethoxy group relative to the aromatic ring. This conformation is a result of minimizing steric hindrance while optimizing electronic interactions.

  • Bond Lengths and Angles: These should be compared to standard values to identify any unusual strain or electronic effects.

Intermolecular Interactions: The Crystal's Blueprint

The forces holding the molecules together in the crystal lattice are critical[9][10][11]. For this molecule, the primary interaction is strong O-H···O hydrogen bonding.

  • Hydrogen Bonding Network: The phenolic hydroxyl group (donor) will form a strong hydrogen bond with an oxygen atom on a neighboring molecule. The acceptor could be the aldehyde oxygen or the ether oxygen. The precise geometry (D-H···A angle and H···A distance) determines the strength and directionality of this interaction, which dictates the primary supramolecular structure.

H_Bond cluster_0 Molecule A cluster_1 Molecule B A C-O-H B O=C A->B  H-Bond

Caption: Diagram of a primary O-H···O=C hydrogen bond.

Supramolecular Assembly and Crystal Packing

The hydrogen bonds create specific motifs, such as chains or dimers. These primary motifs then pack together, guided by weaker interactions like C-H···O contacts or π-π stacking (if ring orientations are favorable), to build the final three-dimensional crystal lattice[26]. Analysis of the packing can reveal channels or layers that may influence the crystal's physical properties and its propensity to form solvates. Hirshfeld surface analysis can be a powerful tool for visualizing and quantifying these varied intermolecular contacts[9][26].

Conclusion

This guide has detailed a comprehensive, rationale-driven approach to the crystal structure analysis of this compound. By following this workflow—from logical synthesis and meticulous crystallization to rigorous data collection and insightful analysis—researchers can obtain a definitive, publication-quality crystal structure. The resulting structural information is not an endpoint but a critical data point that informs our understanding of molecular behavior, guides further chemical synthesis, and provides the solid-state foundation necessary for advanced drug development.

References

Methodological & Application

Application Note & Protocol: Synthesis of Roflumilast Intermediate 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, a critical intermediate in the manufacturing of Roflumilast.[1][2][3] Roflumilast is a selective phosphodiesterase-4 (PDE-4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1][4] This application note details a robust and scalable protocol based on the Williamson ether synthesis, focusing on the regioselective alkylation of 3,4-dihydroxybenzaldehyde. We delve into the underlying chemical principles, provide a detailed step-by-step experimental procedure, discuss process optimization, and outline essential safety protocols. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.

Introduction and Scientific Principle

The synthesis of active pharmaceutical ingredients (APIs) like Roflumilast requires efficient and high-purity production of key intermediates. This compound is one such pivotal precursor. The primary synthetic challenge lies in the selective alkylation of one of the two phenolic hydroxyl groups on the starting material, 3,4-dihydroxybenzaldehyde (also known as protocatechuic aldehyde).[5][6]

The method detailed herein employs the Williamson ether synthesis, a classic and reliable organic reaction for forming ethers from an organohalide and an alkoxide.[7][8] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][9][10]

The core transformation involves two key steps:

  • Deprotonation: The phenolic hydroxyl group of 3,4-dihydroxybenzaldehyde is deprotonated by a base to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of (bromomethyl)cyclopropane, displacing the bromide leaving group to form the desired ether linkage.[7][9]

A critical aspect of this synthesis is achieving regioselectivity. The two hydroxyl groups on protocatechuic aldehyde have different acidities and steric environments. The hydroxyl group at the C4 position is generally more acidic due to resonance stabilization involving the adjacent aldehyde group. However, selective alkylation at the C3 position is often desired. This protocol utilizes conditions that favor the formation of the 3-substituted product, which can be influenced by the choice of base, solvent, and reaction temperature.

Reaction Mechanism

The SN2 mechanism is a concerted, single-step process. The phenoxide nucleophile performs a "backside attack" on the carbon atom bonded to the bromine. For this reaction to be efficient, a primary alkyl halide like (bromomethyl)cyclopropane is ideal, as it minimizes steric hindrance that could otherwise favor a competing elimination (E2) reaction.[9][10]

Caption: Reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and can be adapted for larger quantities with appropriate engineering controls.

Materials and Reagents
ReagentCAS No.Molecular Wt.PuritySupplier Example
3,4-Dihydroxybenzaldehyde139-85-5138.12≥98%Sigma-Aldrich, Carl ROTH[11][12]
(Bromomethyl)cyclopropane7051-34-5135.01≥97%Sigma-Aldrich, Fisher Scientific[13][14]
Potassium Carbonate (K₂CO₃)584-08-7138.21≥99%, AnhydrousStandard chemical suppliers
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, ≥99.8%Standard chemical suppliers
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeStandard chemical suppliers
Hexane110-54-386.18ACS GradeStandard chemical suppliers
Deionized Water (H₂O)7732-18-518.02N/AIn-house
Hydrochloric Acid (HCl)7647-01-036.461 M solutionStandard chemical suppliers
Brine (Saturated NaCl)7647-14-558.44N/APrepared in-house
Anhydrous Sodium Sulfate7757-82-6142.04GranularStandard chemical suppliers
Equipment
  • Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Synthetic Workflow

G start Start: Reagent Setup reagents Charge flask with 3,4-dihydroxybenzaldehyde, K₂CO₃, and anhydrous DMF under N₂. start->reagents addition Add (bromomethyl)cyclopropane dropwise at room temperature. reagents->addition reaction Heat reaction mixture to 45-50°C. Monitor progress with TLC (approx. 20-24h). addition->reaction workup Cool to RT. Quench with water. Acidify with 1M HCl to pH ~5-6. reaction->workup extraction Extract product into Ethyl Acetate (3x). Combine organic layers. workup->extraction washing Wash organic layer with water, then with brine. extraction->washing drying Dry over anhydrous Na₂SO₄. Filter and concentrate via rotary evaporation. washing->drying purification Purify crude product via column chromatography or recrystallization. drying->purification end End: Characterize Pure Product purification->end

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3,4-dihydroxybenzaldehyde (5.0 g, 36.2 mmol), anhydrous potassium carbonate (10.0 g, 72.4 mmol), and 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Begin stirring the suspension under a nitrogen atmosphere. Add (bromomethyl)cyclopropane (5.38 g, 39.8 mmol) dropwise to the mixture at room temperature over 10-15 minutes.

  • Reaction: Heat the reaction mixture to 45-50°C and maintain this temperature.[15] Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) until the starting material is consumed (typically 20-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 300 mL of cold deionized water.

  • Acidification: Cautiously acidify the aqueous mixture to a pH of approximately 5-6 using a 1 M HCl solution. This step neutralizes any remaining base and protonates the phenoxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 100 mL) followed by a final wash with saturated brine (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure this compound.

Process Optimization and Troubleshooting

The success of this synthesis hinges on careful control of reaction parameters to maximize yield and purity while minimizing side products, such as the 4-substituted isomer and the 3,4-disubstituted product.

ParameterRecommendationRationale and Scientific Justification
Base Selection Anhydrous K₂CO₃A moderately weak base like potassium carbonate is preferred. It is strong enough to deprotonate the phenolic hydroxyls but is less likely to cause side reactions compared to stronger bases like sodium hydride (NaH). Its use also simplifies the work-up procedure.
Solvent Choice Anhydrous DMF or AcetonitrilePolar aprotic solvents are ideal for SN2 reactions as they solvate the cation (K⁺) while leaving the phenoxide anion relatively free and highly nucleophilic.[16] The solvent must be anhydrous to prevent hydrolysis of the alkylating agent and deactivation of the base.
Stoichiometry Slight excess of alkylating agent (1.1 eq.)A small excess of (bromomethyl)cyclopropane ensures complete consumption of the more valuable starting material, 3,4-dihydroxybenzaldehyde. A large excess should be avoided to minimize the formation of the dialkylated byproduct.
Temperature 45-50 °CGentle heating increases the reaction rate without promoting significant side reactions.[15] Higher temperatures could lead to increased formation of the thermodynamically favored 4-O-alkylated product or decomposition.

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; impure or wet reagents; inefficient extraction.Ensure reagents are anhydrous. Extend reaction time and confirm completion by TLC. Optimize extraction and washing steps to prevent product loss.
Incomplete Reaction Insufficient base; low temperature; deactivated reagents.Use freshly opened or properly stored anhydrous reagents. Ensure the molar ratio of the base is at least 2 equivalents. Verify heating mantle temperature.
Impure Product Formation of isomers or dialkylated product.Maintain strict temperature control. Avoid a large excess of (bromomethyl)cyclopropane. Optimize the purification step (e.g., adjust column chromatography eluent).

Safety Precautions and Waste Disposal

All procedures should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Hazard Identification:

    • 3,4-Dihydroxybenzaldehyde: May cause skin, eye, and respiratory irritation.[11][12][17][18][19]

    • (Bromomethyl)cyclopropane: Flammable liquid and vapor.[14][20][21] Harmful if swallowed.[17][20][21] Causes skin, eye, and respiratory irritation.[13][20][21] Handle with care, avoiding sources of ignition.[13][20][21]

    • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Personal Protective Equipment (PPE):

    • Chemical safety goggles or a face shield.[20]

    • Chemically resistant gloves (e.g., nitrile).[12][20]

    • A flame-retardant lab coat.

  • Handling:

    • Ground and bond containers when transferring flammable liquids like (bromomethyl)cyclopropane.[20]

    • Use spark-proof tools.[13][20]

  • First Aid:

    • In case of skin contact, flush with plenty of water for at least 15 minutes.[20]

    • In case of eye contact, rinse immediately with plenty of water and seek medical advice.[20]

    • If inhaled, move to fresh air. If breathing is difficult, give oxygen.[20]

    • If swallowed, do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[20]

  • Waste Disposal:

    • All organic waste, including solvents and reaction residues, should be collected in appropriately labeled hazardous waste containers.

    • Aqueous waste should be neutralized before disposal according to institutional and local regulations.

Conclusion

The protocol described provides an effective and reproducible method for the synthesis of this compound, a key intermediate for the pharmaceutical agent Roflumilast. By leveraging the Williamson ether synthesis and carefully controlling reaction parameters such as base selection, solvent, and temperature, high yields of the desired regioselective product can be achieved. Adherence to the outlined safety procedures is paramount for the safe execution of this synthesis.

References

Application Notes and Protocols: Synthesis of 4-iodo-3-(cyclopropylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Incorporation of the Cyclopropylmethyl Moiety in Advanced Synthesis

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a uniquely valuable structural motif. Its inherent conformational rigidity and distinct electronic properties can significantly enhance the pharmacological profile of a drug candidate. The introduction of a cyclopropylmethyl ether functionality, specifically, can improve metabolic stability, increase potency, and fine-tune lipophilicity, thereby optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.[1] The target compound of this application note, 4-iodo-3-(cyclopropylmethoxy)benzaldehyde, is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the aldehyde and iodide functionalities provides versatile handles for further chemical transformations, such as cross-coupling reactions and the introduction of complex side chains, making it a valuable building block in drug discovery programs.

This guide provides a comprehensive, two-step protocol for the efficient O-alkylation of 3-hydroxy-4-iodobenzaldehyde with cyclopropylmethanol. The described methodology is robust, scalable, and founded on well-established chemical principles, ensuring reliable and reproducible results.

Reaction Overview: A Two-Step Approach to Cyclopropylmethyl Ether Synthesis

The direct O-alkylation of a phenol with an alcohol is generally not feasible under standard conditions. Therefore, a two-step approach is employed. The first step involves the activation of cyclopropylmethanol by converting it to a more reactive electrophile, specifically cyclopropylmethyl bromide. The second step is the nucleophilic substitution reaction between the generated electrophile and the phenoxide of 3-hydroxy-4-iodobenzaldehyde, following the principles of the Williamson ether synthesis.

G cluster_0 Step 1: Activation of Cyclopropylmethanol cluster_1 Step 2: Williamson Ether Synthesis Cyclopropylmethanol Cyclopropylmethanol PBr3 PBr3 Cyclopropylmethanol->PBr3 Reacts with Cyclopropylmethyl_bromide Cyclopropylmethyl_bromide PBr3->Cyclopropylmethyl_bromide to form 4-iodo-3-(cyclopropylmethoxy)benzaldehyde 4-iodo-3-(cyclopropylmethoxy)benzaldehyde Cyclopropylmethyl_bromide->4-iodo-3-(cyclopropylmethoxy)benzaldehyde 3-hydroxy-4-iodobenzaldehyde 3-hydroxy-4-iodobenzaldehyde Phenoxide Phenoxide 3-hydroxy-4-iodobenzaldehyde->Phenoxide Deprotonation (Base) Phenoxide->4-iodo-3-(cyclopropylmethoxy)benzaldehyde SN2 reaction with

Figure 1: Overall synthetic workflow.

Part 1: Preparation of Cyclopropylmethyl Bromide

The conversion of cyclopropylmethanol to cyclopropylmethyl bromide is a critical first step. While several methods exist, the use of phosphorus tribromide (PBr₃) is a common and effective approach. It is crucial to perform this reaction under anhydrous conditions and at a controlled temperature to minimize the formation of byproducts.

Experimental Protocol: Synthesis of Cyclopropylmethyl Bromide

Materials:

  • Cyclopropylmethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclopropylmethanol (1.0 eq.) in anhydrous diethyl ether (5-10 volumes). Place the flask in an ice bath and cool the solution to 0 °C.

  • Addition of PBr₃: Slowly add phosphorus tribromide (0.4 eq.) dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature at 0-5 °C. The addition should be completed over 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude cyclopropylmethyl bromide is typically used in the next step without further purification.

Part 2: O-Alkylation of 3-hydroxy-4-iodobenzaldehyde

This step utilizes the classic Williamson ether synthesis, where the phenoxide of 3-hydroxy-4-iodobenzaldehyde, generated in situ with a suitable base, acts as a nucleophile and displaces the bromide from cyclopropylmethyl bromide in an Sₙ2 reaction.[2] The choice of base and solvent is critical for the success of this reaction. A moderately strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is preferred to deprotonate the phenol without promoting side reactions.[1] Acetonitrile or N,N-dimethylformamide (DMF) are commonly used as polar aprotic solvents, which facilitate the Sₙ2 reaction.[3]

G cluster_0 Reaction Mechanism Phenol 3-hydroxy-4-iodobenzaldehyde Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide Product 4-iodo-3-(cyclopropylmethoxy)benzaldehyde Phenoxide->Product SN2 Attack Electrophile Cyclopropylmethyl Bromide Electrophile->Product Byproduct KBr + H2O + CO2

Figure 2: Mechanism of the Williamson ether synthesis.

Experimental Protocol: Synthesis of 4-iodo-3-(cyclopropylmethoxy)benzaldehyde

Materials:

  • 3-hydroxy-4-iodobenzaldehyde

  • Cyclopropylmethyl bromide (from Part 1)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-4-iodobenzaldehyde (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (10-15 volumes).

  • Addition of Electrophile: To the stirred suspension, add cyclopropylmethyl bromide (1.2 eq.) at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of ethyl acetate.

  • Extraction: Combine the filtrate and the washings and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-iodo-3-(cyclopropylmethoxy)benzaldehyde.

Parameter Value Rationale
Stoichiometry (Phenol:Base:Alkyl Halide) 1.0 : 2.0 : 1.2An excess of the base ensures complete deprotonation of the phenol. A slight excess of the alkylating agent drives the reaction to completion.
Base K₂CO₃A mild inorganic base that is effective for phenol deprotonation and is easily removed during workup.
Solvent AcetonitrileA polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
Temperature 80-85 °C (Reflux)Provides sufficient energy to overcome the activation barrier of the reaction without promoting significant side reactions.
Reaction Time 4-6 hoursTypically sufficient for the reaction to reach completion, but should be monitored by TLC.

Characterization

The final product, 4-iodo-3-(cyclopropylmethoxy)benzaldehyde, should be characterized by standard analytical techniques to confirm its identity and purity. These include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point (if solid): To assess the purity of the product.

Troubleshooting

  • Low Yield in Step 1: Ensure anhydrous conditions are maintained. The quality of the phosphorus tribromide is also crucial.

  • Incomplete Reaction in Step 2: The reaction may require a longer reflux time or the use of a stronger base such as cesium carbonate. Ensure the potassium carbonate is finely powdered and anhydrous.

  • Formation of Byproducts: In Step 2, C-alkylation can sometimes be a competing side reaction, although it is generally less favored with phenoxides.[4] Purification by column chromatography is essential to remove any such impurities.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of 4-iodo-3-(cyclopropylmethoxy)benzaldehyde, a valuable intermediate in drug discovery. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently and efficiently prepare this key building block for their synthetic endeavors.

References

Application Note: Strategic Use of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde in Schiff Base Synthesis for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This guide provides a comprehensive technical overview and detailed protocols for the utilization of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde in Schiff base condensation reactions. Designed for researchers in medicinal chemistry, materials science, and drug development, this document elucidates the unique chemical advantages conferred by the cyclopropylmethoxy and hydroxy moieties. We will explore the mechanistic underpinnings of the condensation reaction, provide validated, step-by-step synthesis protocols, and discuss the extensive applications of the resulting Schiff bases, from novel therapeutics to advanced metal-organic frameworks.

The Strategic Advantage of the Core Reagent

This compound is a bespoke aromatic aldehyde engineered for high-value applications. Its structure, a derivative of vanillin, combines three key functional regions that dictate its reactivity and the ultimate function of its derivatives: the aldehyde, the phenolic hydroxyl group, and the cyclopropylmethoxy substituent.

  • Aldehyde Group (-CHO): The primary reactive site for the nucleophilic attack by a primary amine, initiating the Schiff base condensation.[1]

  • 4-Hydroxy Group (-OH): This phenolic group can participate in intramolecular hydrogen bonding, influence the electronic properties of the benzene ring, and act as a crucial coordination site for metal chelation in the resulting Schiff base.

  • 3-(Cyclopropylmethoxy) Group (-O-CH2-c-C3H5): This is the key distinguishing feature. The cyclopropyl ring is a highly sought-after motif in modern drug discovery.[2] It is not merely a bulky alkyl group; its strained, three-membered ring imparts unique properties.[3][4] It offers a rigid conformational constraint, enhances metabolic stability by being resistant to common enzymatic degradation pathways, and can improve binding affinity to biological targets.[2][5][6] The incorporation of this group is a deliberate strategy to enhance the potency and pharmacokinetic profile of the final Schiff base derivative.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 25934-52-5[7]
Molecular Formula C11H12O3[8]
Molecular Weight 192.21 g/mol [8]
Appearance Typically a solid (e.g., light yellow)[9]
Storage 2-8°C, Refrigerator[7]

The Schiff Base Condensation: Mechanism & Optimization

The formation of a Schiff base (or azomethine) is a reversible condensation reaction between a primary amine and a carbonyl compound—in this case, our specialized aldehyde.[10] The reaction proceeds via a two-step mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by acid- or base-catalyzed dehydration to yield the imine.[1][11]

Reaction Mechanism Workflow

The diagram below outlines the key steps, emphasizing the role of catalysis in driving the reaction toward the final imine product by facilitating the elimination of water.

SchiffBaseMechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Dehydration Aldehyde Aldehyde Carbinolamine Carbinolamine Aldehyde->Carbinolamine + Primary Amine (R-NH2) Amine Amine Protonation Protonation of -OH Carbinolamine->Protonation H+ (Catalyst) WaterElimination Elimination of H2O Protonation->WaterElimination SchiffBase Schiff Base (Imine) WaterElimination->SchiffBase - H2O, -H+

Caption: Mechanism of Schiff base formation.

Key Experimental Parameters

Optimizing the reaction conditions is critical for achieving high yields and purity.

  • Choice of Amine (R-NH2): Both aliphatic and aromatic amines can be used. Aromatic amines (e.g., substituted anilines) often yield more stable, crystalline Schiff bases due to conjugation.[12] The electronic nature of substituents on the amine will affect its nucleophilicity and the reaction rate.

  • Solvent: Absolute ethanol or methanol are the most common solvents. They effectively dissolve the reactants and the resulting Schiff base often precipitates upon formation or cooling, simplifying isolation. For stubborn reactions, using a solvent like toluene with a Dean-Stark apparatus allows for the azeotropic removal of water, driving the equilibrium towards the product.

  • Catalysis: While some reactions proceed upon heating, catalysis is often employed.[13]

    • Acid Catalysis: A few drops of glacial acetic acid are highly effective.[14][15] The acid protonates the hydroxyl group of the carbinolamine intermediate, converting it into a better leaving group (water).[16]

    • Base Catalysis: In certain cases, particularly with amino acid substrates, a base like potassium hydroxide may be used.[12]

  • Temperature and Time: Most reactions are conducted at reflux for 2-18 hours. Progress should be monitored by Thin Layer Chromatography (TLC) until the aldehyde starting material is consumed.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[17] Handle all chemicals in accordance with their Safety Data Sheets (SDS).[9][18][19]

Protocol 1: Synthesis of (E)-4-((4-ethylphenyl)imino)methyl)-2-(cyclopropylmethoxy)phenol

This protocol details a standard condensation with a substituted aniline, a common precursor for biologically active compounds.

Materials:

  • This compound (1.0 eq, e.g., 1.92 g, 10 mmol)

  • 4-Ethylaniline (1.0 eq, e.g., 1.21 g, 10 mmol)

  • Absolute Ethanol (50 mL)

  • Glacial Acetic Acid (catalytic, ~3-4 drops)

  • Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

  • Reactant Dissolution: Dissolve 1.92 g of this compound in 25 mL of absolute ethanol in the round-bottom flask with stirring.

  • Amine Addition: In a separate beaker, dissolve 1.21 g of 4-ethylaniline in 25 mL of absolute ethanol. Add this solution dropwise to the aldehyde solution at room temperature.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.[20]

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 78°C) using the heating mantle. Maintain reflux for 4 hours.

  • Reaction Monitoring: Monitor the reaction's progress using TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase), checking for the disappearance of the aldehyde spot.

  • Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Filtration: Collect the resulting crystalline solid by vacuum filtration, washing the solid with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. A yellow crystalline solid is expected.

Characterization:

  • FT-IR (KBr, cm⁻¹): Expect key peaks around 3450 (broad, O-H), 1615-1630 (sharp, C=N, azomethine), and 1280 (C-O, phenolic).[21][22] The disappearance of the aldehyde C=O stretch (around 1680-1700 cm⁻¹) confirms reaction completion.

  • ¹H NMR (CDCl₃, δ ppm): Expect a characteristic singlet for the azomethine proton (-CH=N-) between 8.3-8.6 ppm. Signals for the cyclopropyl and other aromatic/aliphatic protons should be present as expected.

Protocol 2: Synthesis of a Copper(II) Complex from the Schiff Base Ligand

This protocol demonstrates a key application: the use of the synthesized Schiff base as a bidentate ligand for metal chelation.[23] Such complexes are widely studied for catalytic and medicinal applications.[24][25]

Materials:

  • Synthesized Schiff Base from Protocol 1 (2.0 eq, e.g., 1.0 g, 3.36 mmol)

  • Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O] (1.0 eq, e.g., 0.335 g, 1.68 mmol)

  • Methanol (40 mL)

  • Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

  • Ligand Dissolution: Dissolve 1.0 g of the Schiff base in 20 mL of warm methanol in the round-bottom flask.

  • Metal Salt Addition: In a separate beaker, dissolve 0.335 g of copper(II) acetate monohydrate in 20 mL of methanol. Add this solution dropwise to the stirring ligand solution.[15] A color change should be observed immediately.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux for 2 hours.

  • Isolation: Cool the mixture to room temperature. The metal complex will precipitate out of the solution.

  • Filtration: Collect the solid complex by vacuum filtration, washing thoroughly with methanol to remove any unreacted starting materials.

  • Drying: Dry the complex in a vacuum oven at 60°C.

Characterization:

  • FT-IR (KBr, cm⁻¹): Successful coordination is typically confirmed by a shift in the C=N stretching frequency (usually a decrease of 10-20 cm⁻¹) and the appearance of new, lower frequency bands corresponding to M-O (around 500-600 cm⁻¹) and M-N (around 400-500 cm⁻¹) vibrations.

Applications in Research and Development

Schiff bases are not merely synthetic curiosities; they are powerful molecular scaffolds. The derivatives from this compound are poised for high-impact applications.

Applications Start 3-(Cyclopropylmethoxy)- 4-hydroxybenzaldehyde SB Schiff Base Synthesis Start->SB App1 Medicinal Chemistry (Antimicrobial, Anticancer) SB->App1 App2 Coordination Chemistry (Catalysis, MOFs) SB->App2 App3 Materials Science (Sensors, Corrosion Inhibitors) SB->App3

References

The Versatile Virtuoso: 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde as a Premier Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Intermediate in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among the myriad of synthons available to the medicinal chemist, 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde has emerged as a particularly valuable and versatile building block. Its unique structural features—a reactive aldehyde group, a sterically influential cyclopropylmethoxy moiety, and a phenolic hydroxyl group—provide a trifecta of functionalities that can be strategically exploited to construct a diverse array of complex molecular architectures. This aldehyde is a key intermediate in the synthesis of Roflumilast, a selective inhibitor of phosphodiesterase-4 (PDE-4), highlighting its significance in the development of therapeutics for inflammatory conditions.[1]

This application note serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development. It provides in-depth protocols and mechanistic insights into the utilization of this compound for the synthesis of medicinally relevant heterocyclic scaffolds, including benzimidazoles, quinoxalines, and chalcones. By delving into the causality behind experimental choices and providing self-validating protocols, this guide aims to empower researchers to harness the full potential of this remarkable building block.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic outcomes. The table below summarizes the key physicochemical data for this compound.

PropertyValueSource(s)
CAS Number 25934-52-5[1]
Molecular Formula C₁₁H₁₂O₃[1]
Molecular Weight 192.21 g/mol [1]
Appearance Off-white to pale yellow solid[2]
Melting Point 83-85 °C[3]
Storage 2-8°C, under inert gas[3][4]

Application in Heterocyclic Synthesis: Detailed Protocols and Mechanistic Rationale

The strategic placement of the aldehyde, hydroxyl, and cyclopropylmethoxy groups on the benzene ring makes this compound an ideal substrate for a variety of condensation and cyclization reactions. The following sections provide detailed, step-by-step protocols for the synthesis of three major classes of heterocyclic compounds, along with an exploration of the underlying reaction mechanisms.

Synthesis of Benzimidazoles: Accessing a Privileged Scaffold

Benzimidazoles are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous pharmacologically active agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The most common synthetic route to 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde.[5][6][7]

Reaction Scheme:

Caption: Synthesis of a 2-substituted benzimidazole.

Detailed Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq) or another suitable acid catalyst

  • Ethanol or Methanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 1.92 g, 10 mmol) in ethanol (50 mL).

  • Addition of Diamine and Catalyst: To the stirred solution, add o-phenylenediamine (1.08 g, 10 mmol) followed by a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the desired 2-(3-(cyclopropylmethoxy)-4-hydroxyphenyl)-1H-benzo[d]imidazole as a solid.

  • Characterization: Confirm the structure of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mechanistic Rationale: The synthesis of benzimidazoles from aldehydes and o-phenylenediamines proceeds through a condensation-cyclization-oxidation cascade.[8][9]

G A Aldehyde + o-Phenylenediamine B Schiff Base Formation (Iminium Ion Intermediate) A->B Condensation C Intramolecular Cyclization B->C Nucleophilic Attack D Dehydration/ Aromatization C->D Elimination of H₂O E 2-Substituted Benzimidazole D->E Oxidation G A Aldehyde + o-Phenylenediamine B Formation of a Dihydroquinoxaline Intermediate A->B Condensation & Intramolecular Cyclization C Oxidation B->C [O] D 2-Substituted Quinoxaline C->D G A Acetophenone + Base B Enolate Formation A->B Deprotonation C Nucleophilic Attack on Aldehyde B->C D Aldol Adduct Formation C->D E Dehydration D->E Elimination of H₂O F Chalcone E->F

References

Application Note: Comprehensive Characterization of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is a key chemical intermediate, notably in the synthesis of pharmaceutical agents such as Roflumilast, a treatment for chronic obstructive pulmonary disease (COPD).[1] Given its role in drug manufacturing, the unequivocal confirmation of its identity, purity, and quality is not merely a procedural step but a foundational requirement for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of process-related impurities, isomers, or degradation products can have significant implications for the manufacturing process and downstream biological activity.

This guide provides a multi-faceted, orthogonal analytical strategy designed to deliver a comprehensive and trustworthy characterization of this compound. By integrating chromatographic and spectroscopic techniques, this approach creates a self-validating system, adhering to the principles of scientific integrity and aligning with international regulatory expectations for analytical procedure development and validation.[2][3][4]

Physicochemical Properties

A foundational understanding of the molecule's basic properties is the first step in developing appropriate analytical methods.

PropertyValueSource
CAS Number 25934-52-5[5]
Molecular Formula C₁₁H₁₂O₃[5]
Molecular Weight 192.21 g/mol
Appearance White to off-white or pale yellow solid/powder[6]
Purity (Typical) ≥98% (often specified as ≥99% by HPLC)[5][6]
Storage Sealed in a dry environment, often refrigerated (2-8°C)[5]

The Orthogonal Analytical Framework: A Strategy for Trustworthiness

No single analytical technique can fully define a chemical substance. A robust characterization relies on an orthogonal approach, where multiple methods based on different physicochemical principles are employed. This ensures that a weakness in one method is compensated by the strength of another, leading to a highly reliable and complete dataset. Our framework integrates separation science with multiple spectroscopic techniques.

Caption: Orthogonal workflow for comprehensive analysis.

Protocol I: High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle: Reversed-phase HPLC is the cornerstone for purity assessment. It separates the target analyte from potential impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. This method is essential for quantifying the analyte and detecting any process-related impurities, such as unreacted starting materials (e.g., 3,4-dihydroxybenzaldehyde) or over-alkylated byproducts.[1][7] The principles of this method are governed by standards found in the United States Pharmacopeia (USP) General Chapter <621>.[8][9][10]

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic System: Utilize an HPLC or UPLC system equipped with a UV detector.

  • Method Parameters: The following parameters provide a robust starting point for method development.

ParameterRecommended SettingRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm L, ≤5 µmProvides excellent retention and resolution for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape for phenolic compounds and ensures reproducibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.
Gradient Elution 10% B to 95% B over 15-20 minA gradient is crucial to elute potential non-polar impurities and ensure a clean column post-injection.
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID)Standard flow rate to ensure optimal efficiency and run time.
Column Temp. 30 °CMaintains stable retention times and improves peak symmetry.
Injection Vol. 5 - 10 µLBalances sensitivity with the risk of column overloading.
Detection UV at ~280 nm and 310 nmThe benzaldehyde structure exhibits strong absorbance in this region. Monitoring multiple wavelengths can help distinguish impurities.
  • System Suitability: Before sample analysis, perform replicate injections of a standard solution. As per ICH and USP guidelines, assess parameters like retention time reproducibility (%RSD < 1%), peak area precision (%RSD < 2%), and tailing factor (0.8 - 1.5) to ensure the system is performing correctly.[10][11][12]

  • Data Analysis: Integrate all peaks. Calculate purity by the area percent method. An assay can be performed by comparing the main peak area to that of a certified reference standard.

Caption: HPLC workflow for purity analysis.

Protocol II: Mass Spectrometry (MS) for Identity Confirmation

Principle: When coupled with HPLC (LC-MS), mass spectrometry provides definitive confirmation of the molecular weight of the analyte peak. This technique is highly specific and serves as a crucial component of identity testing, as recommended by regulatory bodies like the FDA.[13][14]

Step-by-Step Protocol
  • System: Use the HPLC method described above, diverting the column effluent to an Electrospray Ionization (ESI) mass spectrometer.

  • Ionization Mode: ESI is a soft ionization technique ideal for this molecule. Analyze in both positive and negative ion modes.

    • Rationale: Positive mode will detect the protonated molecule [M+H]⁺, while negative mode will detect the deprotonated molecule [M-H]⁻, leveraging the acidic phenolic proton. Observing both provides very strong evidence of identity.

  • Mass Analyzer Parameters:

ParameterRecommended SettingRationale
Mass Range 50 - 500 m/zThis range comfortably includes the target molecule and potential dimers or common impurities.
Capillary Voltage 3 - 4 kVOptimal voltage for stable spray and efficient ionization.
Source Temp. 120 - 150 °CStandard temperature to aid desolvation without causing thermal degradation.
  • Data Analysis: Extract the mass spectrum for the main chromatographic peak.

Expected Ionm/z (Calculated)
[M+H]⁺193.08
[M+Na]⁺215.06
[M-H]⁻191.07

Protocol III: Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Principle: NMR spectroscopy is the gold standard for unambiguous structural confirmation. ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, allowing for definitive identification and the characterization of impurities if present at sufficient levels.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it will clearly show the phenolic -OH proton.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Spectral Interpretation: The proton spectrum provides a unique fingerprint.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)~9.8Singlet (s)1H
Phenolic (-OH)~9.5-10.5 (broad, in DMSO)Singlet (s)1H
Aromatic (Ar-H)6.9 - 7.5Multiplets (m)3H
Methoxy (-O-CH₂-)~3.9Doublet (d)2H
Cyclopropyl (-CH-)~1.2Multiplet (m)1H
Cyclopropyl (-CH₂-)0.3 - 0.7Multiplets (m)4H

Note: Exact chemical shifts can vary based on solvent and concentration.

Causality: The downfield shift of the aldehyde proton is due to the strong deshielding effect of the carbonyl group. The complex, upfield signals between 0.3-1.2 ppm are characteristic of the strained cyclopropyl ring system, providing definitive evidence for this moiety.[15]

Protocol IV: Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups within the molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations.

Step-by-Step Protocol
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and speed.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Spectral Interpretation: Look for characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Phenolic O-H3200 - 3500 (broad)Stretch
Aromatic C-H3000 - 3100Stretch
Aldehyde C-H2800 - 2900 and 2700-2800Stretch (Fermi doublet)
Aldehyde C=O1670 - 1700Stretch
Aromatic C=C1580 - 1620Stretch
Ether C-O1200 - 1270Asymmetric Stretch

Causality: The broadness of the O-H stretch is due to hydrogen bonding. The strong absorption around 1680 cm⁻¹ is a classic indicator of an aromatic aldehyde's carbonyl group.[16][17][18] The presence of all these bands provides collective evidence for the proposed structure.

Trustworthiness: The Self-Validating System

The true power of this guide lies in the synergy of the described methods. This integrated approach creates a self-validating system where each result corroborates the others, providing the highest degree of scientific certainty.

  • HPLC establishes the purity profile, showing one major component.

  • LC-MS confirms that this major component has the exact molecular weight of this compound.

  • ¹H NMR provides an unambiguous structural fingerprint, confirming the connectivity of every atom and specifically identifying the unique cyclopropylmethoxy group.

  • FTIR rapidly verifies that all the expected functional groups (phenol, aldehyde, ether, aromatic ring) are present.

This comprehensive data package not only confirms the identity and purity of the material but also demonstrates that the analytical approach is fit for its intended purpose, a key requirement of international validation guidelines such as ICH Q2(R2).[2][3][19][20][21] This level of rigor is essential for any material intended for use in drug development and manufacturing.

References

Application Notes and Protocols for the Analysis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is a key intermediate in the synthesis of Roflumilast, a potent and selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2][] The purity and quality of this intermediate are critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical procedures for the quantitative and qualitative analysis of this compound and its potential process-related impurities using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and formulation of Roflumilast and related compounds. The protocols are grounded in established chromatographic principles and adhere to the validation guidelines of the International Council for Harmonisation (ICH).[4][5][][7]

Chemical Properties of this compound

PropertyValueReference
CAS Number 25934-52-5[8][9][10]
Molecular Formula C₁₁H₁₂O₃[8][10]
Molecular Weight 192.21 g/mol [8][10]
IUPAC Name This compound
Appearance White to off-white crystalline powder[9]
Storage 2-8°C, under inert gas[8]

Potential Process-Related Impurities

A thorough understanding of the synthetic route is crucial for identifying potential impurities. The synthesis of this compound often involves the reaction of a protected dihydroxybenzaldehyde with cyclopropylmethyl bromide.[2] Based on common synthetic pathways for Roflumilast intermediates, potential impurities may include:

  • Starting Materials: 3,4-Dihydroxybenzaldehyde, 3-Fluoro-4-hydroxybenzaldehyde[11]

  • By-products of Alkylation: 3,4-Bis(cyclopropylmethoxy)benzaldehyde, 4-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde[2]

  • Related Impurities from Roflumilast Synthesis: 4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde[2]

The analytical methods described below are designed to separate and identify these potential impurities from the main analyte.

High-Performance Liquid Chromatography (HPLC) Analysis

Rationale: Reverse-phase HPLC with UV detection is a robust and widely used technique for the analysis of moderately polar aromatic compounds like this compound. The method provides excellent resolution, sensitivity, and reproducibility, making it ideal for purity determination and assay. The choice of a C18 column is based on its versatility and proven performance for separating aromatic aldehydes.[4][][12] The mobile phase, a gradient of acetonitrile and an acidic buffer, is selected to ensure sharp peak shapes and optimal separation of the analyte from its more or less polar impurities.

HPLC Protocol

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.01 M Ammonium formate in water, pH adjusted to 3.5 with formic acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm and 280 nm
Injection Volume 10 µL
Run Time 25 minutes

4. Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

5. System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.[4][12]

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak area for the five replicate injections should be ≤ 2.0%.

  • The tailing factor for the this compound peak should be ≤ 2.0.

  • The theoretical plates for the this compound peak should be ≥ 2000.

6. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the percentage purity of the sample using the area normalization method or against a reference standard.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution (100 µg/mL) sys_suit System Suitability Test (5 injections of standard) prep_std->sys_suit prep_sample Prepare Sample Solution (100 µg/mL) analysis Inject Sample and Standard prep_sample->analysis sys_suit->analysis If passes data_acq Data Acquisition (Chromatogram) analysis->data_acq peak_id Peak Identification (Retention Time) data_acq->peak_id integration Peak Integration (Area) peak_id->integration calc Calculate Purity/Assay integration->calc

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Rationale: GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, GC-MS can provide complementary information to HPLC, especially for identifying unknown impurities through mass spectral fragmentation patterns. Derivatization with a silylating agent (e.g., BSTFA) is recommended to improve the volatility and thermal stability of the analyte and any related phenolic impurities, leading to better peak shapes and sensitivity.

GC-MS Protocol

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • GC column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

2. Reagents and Materials:

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (GC grade)

  • This compound reference standard

  • GC vials with inserts

3. GC-MS Conditions:

ParameterCondition
Inlet Temperature 280°C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

4. Sample Preparation (with Derivatization):

  • Standard Solution (100 µg/mL): Prepare a 100 µg/mL solution of the reference standard in pyridine.

  • Sample Solution (100 µg/mL): Prepare a 100 µg/mL solution of the sample in pyridine.

  • Derivatization: To 100 µL of the standard or sample solution in a GC vial, add 100 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

5. Data Analysis:

  • The silylated this compound will have a molecular weight of 264.1 g/mol (192.21 - 1.01 + 73.07).

  • Expected Fragmentation Pattern: The mass spectrum of the derivatized analyte is expected to show a molecular ion peak ([M]⁺) at m/z 264. Other significant fragments would likely include:

    • [M-15]⁺ (loss of a methyl group from the TMS group) at m/z 249.

    • A fragment corresponding to the loss of the cyclopropylmethyl group at m/z 209.

    • A prominent peak at m/z 73, characteristic of the trimethylsilyl cation [(CH₃)₃Si]⁺.

  • Compare the mass spectrum of the analyte peak in the sample with that of the reference standard and a spectral library (if available) for confirmation.

  • Quantification can be performed using an internal standard or external standard calibration.

GC-MS Workflow and Derivatization Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Interpretation prep_sol Prepare solutions in Pyridine (100 µg/mL) derivatize Add BSTFA + 1% TMCS prep_sol->derivatize heat Heat at 70°C for 30 min derivatize->heat inject Inject 1 µL into GC-MS heat->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection tic Total Ion Chromatogram detection->tic mass_spec Mass Spectrum of Peak tic->mass_spec id Identify by Fragmentation mass_spec->id

References

Derivatization of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde for Biological Screening: A Medicinal Chemist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, a key scaffold in modern medicinal chemistry. As an analog of vanillin, a well-established "privileged scaffold," this molecule offers a unique starting point for generating diverse chemical libraries for biological screening.[1][2][3] The incorporation of a cyclopropylmethoxy group introduces favorable pharmacological properties, such as enhanced metabolic stability and potency.[4][5] This document outlines strategic modifications of the molecule's core functional groups—the phenolic hydroxyl and the aromatic aldehyde—to maximize structural diversity and biological potential. We present field-proven protocols for Williamson ether synthesis, reductive amination, and the Ugi four-component reaction, explaining the chemical rationale behind each strategic choice. Finally, a framework for subsequent biological screening is discussed, providing researchers with a clear path from synthesis to lead discovery.

Introduction: The Strategic Value of the Scaffold

This compound is a synthetically accessible aromatic aldehyde that merges two critical features in drug design. Firstly, it is a derivative of vanillin (4-hydroxy-3-methoxybenzaldehyde), a natural product whose derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[1][2][3][6] This history establishes the core benzaldehyde framework as a privileged structure for interacting with various biological targets.

Secondly, the replacement of the methoxy group with a cyclopropylmethoxy moiety is a deliberate strategic enhancement. The cyclopropyl group is a "bioisostere" of a vinyl or methoxy group but with unique conformational rigidity and electronic properties. In drug development, its inclusion often leads to:

  • Enhanced Metabolic Stability: The C-H bonds within the cyclopropane ring are stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes.[4]

  • Improved Potency: The rigid structure can lock the molecule into a more favorable binding conformation for its biological target, reducing the entropic penalty of binding.[4][5]

  • Modulated Lipophilicity: The cyclopropyl group can fine-tune the molecule's solubility and membrane permeability, which are critical for pharmacokinetic properties.

This scaffold is also a known key intermediate in the synthesis of pharmaceuticals like Roflumilast, an inhibitor of phosphodiesterase-4 (PDE4) used for treating chronic obstructive pulmonary disease (COPD).[7][8] The two reactive handles on the molecule—the nucleophilic phenolic hydroxyl and the electrophilic aldehyde—provide orthogonal points for chemical modification, making it an ideal starting material for combinatorial library synthesis.

Core Derivatization Strategies & Rationale

The derivatization strategy focuses on modifying the two key functional groups. The choice of reaction should be guided by the goal of introducing diverse chemical functionalities (e.g., basic amines, hydrogen bond donors/acceptors, bulky hydrophobic groups) to explore a wide chemical space during biological screening.

G cluster_0 Aldehyde (C=O) Modification cluster_1 Phenolic (O-H) Modification start 3-(Cyclopropylmethoxy)- 4-hydroxybenzaldehyde reductive_amination Reductive Amination start->reductive_amination schiff_base Schiff Base Formation start->schiff_base ugi_reaction Ugi 4-Component Reaction start->ugi_reaction etherification Williamson Ether Synthesis start->etherification prod_amine Secondary/Tertiary Amines reductive_amination->prod_amine prod_imine Imines / Hydrazones schiff_base->prod_imine prod_peptoid Peptidomimetics (α-acylamino amides) ugi_reaction->prod_peptoid prod_ether Aryl Ethers etherification->prod_ether

Caption: Core derivatization pathways for the parent scaffold.

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl is an acidic proton that can be readily deprotonated to form a potent nucleophile. This site is also a key point for metabolic glucuronidation or sulfation, so its modification can dramatically improve a drug's half-life.

Strategy: Williamson Ether Synthesis

This classic SN2 reaction is a reliable method for converting the phenol into an ether.[9] By reacting the corresponding phenoxide with a variety of alkyl halides (e.g., benzyl bromides, simple alkyl iodides, functionalized halides), a diverse array of ethers can be synthesized.

  • Causality: Converting the H-bond donating phenol to a non-donating ether fundamentally alters the molecule's interaction with protein targets. Introducing bulky or charged groups via the alkyl halide can probe steric limits in a binding pocket and introduce new ionic interactions. This strategy has been successfully used to prepare libraries of substituted benzaldehydes.[10][11]

Modification of the Aldehyde Group

The aldehyde is a versatile electrophile that can participate in numerous carbon-nitrogen bond-forming reactions. These reactions are often high-yielding and tolerant of other functional groups.

Strategy 1: Reductive Amination

This is one of the most powerful methods for synthesizing secondary and tertiary amines.[12] The reaction proceeds in one pot by first forming an imine or iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then immediately reduced by a selective hydride agent.

  • Causality & Choice of Reagent: Using a mild and selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is critical.[13][14] Unlike the more aggressive NaBH₄, STAB will not readily reduce the starting aldehyde, but it is highly effective at reducing the protonated iminium ion intermediate.[12] This prevents wasteful side reactions and maximizes the yield of the desired amine. The introduction of a basic amine group is a cornerstone of medicinal chemistry, as it can be protonated at physiological pH to form a positive charge, enabling strong ionic interactions (salt bridges) with acidic residues (e.g., Asp, Glu) in a protein target.

Strategy 2: Ugi Four-Component Reaction (Ugi-4CR)

For rapid library generation, few methods can match the efficiency of multicomponent reactions (MCRs). The Ugi-4CR combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide in a single step to produce an α-acylamino amide product, a "peptidomimetic".[15][16]

  • Causality: This reaction introduces four points of diversity in a single, atom-economical step, allowing for the rapid creation of a large and structurally complex library from readily available building blocks.[17][18] The resulting peptide-like structures are excellent for targeting protein-protein interactions or enzyme active sites.

Detailed Experimental Protocols

General Notes: All reactions should be performed in well-ventilated fume hoods. Reagents should be sourced from reputable chemical suppliers. Reactions should be monitored by Thin Layer Chromatography (TLC) for completion. Final products must be characterized by appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS) to confirm identity and purity.

Protocol 1: Williamson Ether Synthesis of the Phenolic Hydroxyl

This protocol describes the synthesis of 4-((4-chlorobenzyl)oxy)-3-(cyclopropylmethoxy)benzaldehyde.

Materials & Reagents:

  • This compound

  • 4-Chlorobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (approx. 10 mL per gram of aldehyde).

  • Stir the suspension at room temperature for 15 minutes to facilitate deprotonation of the phenol.

  • Add 4-chlorobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.[11][19]

  • Cool the reaction to room temperature and pour it into a beaker containing ice water (approx. 5 times the volume of DMF).

  • A precipitate should form. Stir for 30 minutes, then collect the solid product by vacuum filtration. If no solid forms, perform a liquid-liquid extraction with EtOAc.

  • Wash the collected solid with cold water and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/EtOAc gradient.

Parameter Typical Value Reference
Base K₂CO₃ (1.5 - 2.5 eq)[20]
Solvent DMF or Acetone[10][20]
Temperature 80 - 100 °C (DMF)[10]
Reaction Time 3 - 16 hours[10][20]
Yield 70 - 95%[11][19]
Protocol 2: Reductive Amination of the Aldehyde

This protocol describes the synthesis of N-benzyl-1-(3-(cyclopropylmethoxy)-4-hydroxyphenyl)methanamine.

Materials & Reagents:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in DCE (approx. 20 mL per gram of aldehyde).

  • Add a catalytic amount of glacial acetic acid (2-3 drops). Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 15 minutes. The reaction may bubble slightly.

  • Stir at room temperature for 12-24 hours, until TLC analysis confirms reaction completion.[13]

  • Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a DCM/methanol gradient.

Parameter Typical Value Reference
Reducing Agent NaBH(OAc)₃ (1.3 - 1.6 eq)[13]
Solvent DCE, DCM, THF[14]
Catalyst Acetic Acid (optional)[13]
Temperature Room Temperature[21]
Yield 80 - 98%[13]
Protocol 3: Ugi Four-Component Reaction

This protocol describes a general procedure for creating a small library.

Materials & Reagents:

  • Aldehyde: this compound

  • Amine (Example): Aniline

  • Carboxylic Acid (Example): Acetic Acid

  • Isocyanide (Example): tert-Butyl isocyanide

  • Methanol (MeOH)

Procedure:

  • To a vial, add the amine (1.0 eq) and the aldehyde (1.0 eq) to methanol (0.5 M concentration). Stir for 30 minutes.[18]

  • Add the carboxylic acid (1.0 eq) and stir for another 10 minutes.

  • Add the isocyanide (1.0 eq) and seal the vial.

  • Stir the reaction at room temperature for 24-48 hours. The Ugi reaction is often concentration-dependent, and higher concentrations can accelerate the reaction.[18]

  • Monitor the reaction by LC-MS.

  • Work-up: Upon completion, the solvent can be removed under reduced pressure. The work-up procedure is highly dependent on the properties of the final product. Often, a simple precipitation by adding water, or extraction with an organic solvent, is sufficient.

  • Purification: Purification is typically achieved by preparative HPLC or column chromatography.

Strategy for Biological Screening

The derivatization efforts described above are designed to produce a library of compounds for high-throughput screening (HTS) or focused screening campaigns.

G cluster_workflow Biological Screening Workflow synthesis Synthesis of Derivative Library qc Compound QC (Purity, Identity) synthesis->qc primary_screen Primary Screening (e.g., Cell Viability, Enzyme Inhibition @ 10 µM) qc->primary_screen hit_id Hit Identification (Activity > Threshold) primary_screen->hit_id secondary_screen Secondary / Confirmatory Assays (Dose-Response, IC₅₀ Determination) hit_id->secondary_screen lead_opt Structure-Activity Relationship (SAR) & Lead Optimization secondary_screen->lead_opt

Caption: A typical workflow for biological screening.

Rationale for Assay Selection

Given the known activities of vanillin and its derivatives, a logical starting point is to screen the new library against a panel of assays related to common disease areas.

  • Oncology: Screen for cytotoxicity against a panel of cancer cell lines (e.g., HT-29 colon cancer, MCF-7 breast cancer). Vanillin derivatives have been shown to modulate pathways like Wnt/β-catenin.[2]

  • Neurodegenerative Disease: Evaluate compounds for inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[22][23] The Ellman assay is a standard colorimetric method for this purpose.

  • Antioxidant Activity: Assess the radical scavenging properties using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[22][24] This measures the ability of the compounds to neutralize free radicals.

  • Antimicrobial Activity: Test for bacteriostatic or bactericidal effects against representative Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using minimum inhibitory concentration (MIC) assays.[25]

Data Presentation for Screening Results

Screening data should be organized systematically to facilitate structure-activity relationship (SAR) analysis.

Table 3: Example Template for Summarizing Primary Screening Data

Compound ID Derivatization Type Structure AChE Inhibition (%) @ 10 µM HT-29 Cell Viability (%) @ 10 µM
LIB-001 Ether [Structure Image] 12.5 98.1
LIB-002 Amine [Structure Image] 65.3 45.2
LIB-003 Ugi Product [Structure Image] 4.2 80.5

| ... | ... | ... | ... | ... |

Conclusion

This compound represents a highly valuable and strategically designed starting scaffold for drug discovery programs. Its two orthogonal functional handles allow for the application of robust and diversity-oriented synthetic methodologies, including etherification, reductive amination, and multicomponent reactions. By systematically applying these protocols, researchers can efficiently generate libraries of novel compounds. Subsequent screening in therapeutically relevant assays, guided by the known biological profile of the parent vanillin scaffold, provides a high probability of identifying novel hit compounds for further optimization into next-generation therapeutics.

References

Protocol for the synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Abstract

This document provides a comprehensive and validated protocol for the synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, a critical intermediate in the manufacturing of various pharmaceutical compounds, notably Roflumilast.[1] The described methodology is based on the Williamson ether synthesis, a robust and scalable procedure.[2][3][4] This guide is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and high-yield synthesis.

Introduction and Scientific Rationale

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (CAS No: 151103-09-2) is a key building block in medicinal chemistry.[1][5][6][7][8][9] Its synthesis is most effectively achieved through a nucleophilic substitution reaction (S_N2), specifically the Williamson ether synthesis. This classical method offers high efficiency and selectivity for forming the desired ether linkage.

Mechanistic Insight: The Williamson Ether Synthesis

The reaction proceeds via an S_N2 mechanism.[3] The process begins with the deprotonation of the phenolic hydroxyl group of 4-difluoromethoxy-3-hydroxybenzaldehyde using a mild base, potassium carbonate, to form a potent potassium phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of (bromomethyl)cyclopropane, displacing the bromide leaving group in a single, concerted step.[2][3]

Key considerations for this reaction's success include:

  • Choice of Alkyl Halide: (Bromomethyl)cyclopropane is a primary alkyl halide, which is ideal for S_N2 reactions as it minimizes the competing E2 elimination pathway that can occur with secondary or tertiary halides.[2][4]

  • Solvent System: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly reactive, thereby accelerating the rate of the S_N2 reaction.

  • Catalysis: Potassium iodide (KI) is employed as a catalyst. Through the Finkelstein reaction, the iodide ion can transiently displace the bromide on the electrophile, forming a more reactive cyclopropylmethyl iodide intermediate, which enhances the overall reaction rate.

The overall reaction scheme is as follows:

Figure 1: Reaction scheme for the synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.

Materials and Methods

Required Equipment
  • Glass reactor or three-neck round-bottom flask (appropriately sized)

  • Mechanical or magnetic stirrer with heating mantle

  • Thermometer or temperature probe

  • Condenser

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reagents and Chemicals

The following table summarizes the quantities and properties of the required reagents.

Reagent NameCAS No.Molecular FormulaMW ( g/mol )AmountMoles (mol)Equivalents
4-Difluoromethoxy-3-hydroxybenzaldehyde151103-08-1C₈H₆F₂O₃188.1355.0 g0.2921.0
(Bromomethyl)cyclopropane7051-34-5C₄H₇Br135.0042.65 g0.3161.08
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.2142.42 g0.3071.05
Potassium Iodide (KI)7681-11-0KI166.004.86 g0.0290.1
Dimethyl Sulfoxide (DMSO)67-68-5C₂H₆OS78.13330 mL--
Toluene108-88-3C₇H₈92.14375 mL--
Deionized Water7732-18-5H₂O18.02485 mL--

Detailed Synthesis Protocol

The following workflow provides a step-by-step guide for the synthesis.

SynthesisWorkflow A Reactor Setup B Reagent Charging (Aldehyde, K2CO3, KI, DMSO) A->B C Heating & Phenoxide Formation (1 hr @ 70°C) B->C D Slow Addition of Alkyl Halide (1 hr @ 70°C) C->D E Reaction Progression (3 hrs @ 70°C) D->E F Cooling & Dilution (Add Toluene) E->F G Filtration (Remove Inorganic Salts) F->G H Aqueous Workup (Wash with DI Water) G->H I Phase Separation H->I J Solvent Removal (Reduced Pressure) I->J K Final Product (Viscous Pale Yellow Liquid) J->K

Diagram of the experimental workflow.

Step 1: Reactor Charging and Phenoxide Formation

  • To a clean, dry reactor, add 4-(difluoromethoxy)-3-hydroxybenzaldehyde (55 g), potassium carbonate (42.42 g), and potassium iodide (4.86 g).[1]

  • Add 220 mL of dimethyl sulfoxide (DMSO).[1]

  • Begin stirring the mixture and heat to 70 °C. Maintain this temperature for 1 hour to facilitate the formation of the potassium phenoxide salt.[1]

Step 2: Addition of Alkylating Agent

  • In a separate beaker, prepare a solution of (bromomethyl)cyclopropane (42.65 g) in 110 mL of DMSO.[1]

  • Slowly add this solution dropwise to the heated reaction mixture over a period of 1 hour, ensuring the temperature remains at 70 °C.[1]

Step 3: Reaction Completion and Monitoring

  • After the addition is complete, continue to stir the reaction mixture at 70 °C for an additional 3 hours.[1]

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

Step 4: Workup and Purification

  • Once the reaction is complete, cool the mixture to room temperature.[1]

  • Dilute the reaction mixture by adding 375 mL of toluene and stir.[1]

  • Filter the mixture to remove the insoluble inorganic salts (K₂CO₃, KBr, KI).[1]

  • Transfer the filtrate to a separatory funnel and cool to between 0-5 °C.[1]

  • Add 375 mL of deionized water to the separatory funnel, shake vigorously, and allow the layers to separate.[1]

  • Separate the aqueous layer and wash the organic (toluene) phase twice more with 55 mL portions of deionized water.[1]

Step 5: Product Isolation

  • Collect the organic phase.

  • Remove the toluene solvent by distillation under reduced pressure using a rotary evaporator.[1]

  • The final product, 4-(difluoromethoxy)-3-(cyclopropylmethoxy)benzaldehyde, is obtained as a viscous, pale yellow liquid.[1]

  • Expected Yield: ~70 g (99%).[1]

Safety and Handling Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]

  • (Bromomethyl)cyclopropane: This reagent is a flammable liquid and vapor and is irritating to the skin, eyes, and respiratory system.[9][10][13][14][15] Keep away from heat, sparks, and open flames.[10][13][14] All equipment should be properly grounded to prevent static discharge.[10][14][16] Use non-sparking tools for handling.[10][16]

  • Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Avoid direct contact by wearing appropriate gloves.

  • Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin. All handling should be done in a fume hood.

  • Potassium Carbonate: May cause skin and eye irritation. Handle with care.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Collect residues in a designated flammable waste container.[10]

Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

  • Appearance: Viscous pale yellow liquid.[1]

  • Molecular Formula: C₁₂H₁₂F₂O₃[1][7]

  • Molecular Weight: 242.22 g/mol [1][7]

  • Analytical Techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • HPLC: To determine purity.

References

Application Notes: 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is a highly valuable substituted aromatic aldehyde that has emerged as a critical building block in modern medicinal chemistry.[1][2] Its unique structural arrangement, featuring a reactive aldehyde, a phenolic hydroxyl group, and a cyclopropylmethoxy ether, makes it an ideal precursor for complex molecular architectures. This document provides a detailed exploration of its primary application as a key starting material in the synthesis of the potent and selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. We will dissect the underlying pharmacology of PDE4 inhibition, provide detailed, field-tested synthetic protocols, and explain the causal chemistry behind the strategic use of this versatile intermediate.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of drug discovery, the efficiency of a synthetic route is paramount. The choice of starting materials dictates the feasibility, cost, and scalability of producing an active pharmaceutical ingredient (API). This compound, with its chemical formula C₁₁H₁₂O₃ and molecular weight of 192.21 g/mol , serves as a quintessential example of a strategic intermediate.[3]

The molecule incorporates three key features:

  • An Aldehyde Group: A versatile functional handle for transformations such as oxidations, reductions, and carbon-carbon bond-forming reactions.

  • A Phenolic Hydroxyl Group: Allows for selective etherification, a common strategy to modulate a drug candidate's pharmacokinetic and pharmacodynamic properties.

  • A Cyclopropylmethoxy Group: This moiety is crucial for establishing specific, high-affinity interactions with biological targets, particularly within hydrophobic pockets of enzyme active sites.[4]

The convergence of these features in a single, stable molecule makes it a prized asset, primarily for the synthesis of drugs targeting inflammatory diseases.[5][6]

Physicochemical Properties

A clear understanding of the reagent's properties is essential for its proper handling, storage, and use in reactions.

PropertyValueReference(s)
Chemical Name This compound[7]
Synonyms Benzaldehyde, 3-(cyclopropylmethoxy)-4-hydroxy[1][7]
CAS Number 25934-52-5[3]
Molecular Formula C₁₁H₁₂O₃[3]
Molecular Weight 192.21 g/mol [3]
Appearance Off-white to light yellow crystalline powder[7]
Storage Sealed in a dry environment, store at 2-8°C[2]

Core Application: Keystone Intermediate for Roflumilast (PDE4 Inhibitor)

The most significant application of this compound is its role in the industrial synthesis of Roflumilast, a second-generation PDE4 inhibitor approved for treating severe Chronic Obstructive Pulmonary Disease (COPD).[4][6][8]

The Pharmacology of PDE4 Inhibition

Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that mediates anti-inflammatory responses. By degrading cAMP to inactive AMP, PDE4 effectively "turns off" these protective signals. Inhibiting PDE4 blocks this degradation, leading to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA) and other downstream effectors, resulting in the suppression of a wide range of inflammatory processes.[5][9][10]

PDE4_Pathway cluster_cell Inflammatory Cell Stimulus Inflammatory Stimulus AC Adenylyl Cyclase Stimulus->AC activates cAMP cAMP (Anti-inflammatory) AC->cAMP converts ATP ATP ATP->AC PDE4 PDE4 (Target Enzyme) cAMP->PDE4 hydrolyzed by PKA PKA Activation & Downstream Effects cAMP->PKA activates AMP AMP (Inactive) PDE4->AMP Inflammation Reduced Inflammation PKA->Inflammation Roflumilast Roflumilast (Inhibitor) Roflumilast->PDE4 INHIBITS

Caption: Simplified PDE4 signaling pathway and the inhibitory action of Roflumilast.

Synthetic Strategy and the Role of CPHBA

The synthesis of Roflumilast from this compound (CPHBA) is a multi-step process that sequentially builds the final drug molecule. CPHBA provides the core phenyl ring and the crucial cyclopropylmethoxy group. The subsequent steps involve modifying the hydroxyl group and oxidizing the aldehyde to form the amide bond.

Roflumilast_Synthesis CPHBA 3-(Cyclopropylmethoxy)-4- hydroxybenzaldehyde (CPHBA) reagent1 Difluoromethoxylation (e.g., ClCF₂COONa) CPHBA->reagent1 Intermediate1 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde reagent2 Oxidation (e.g., NaClO₂) Intermediate1->reagent2 Intermediate2 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid reagent3 Amide Coupling (with 3,5-dichloro-4-aminopyridine) Intermediate2->reagent3 Roflumilast Roflumilast (Final API) reagent1->Intermediate1 reagent2->Intermediate2 reagent3->Roflumilast

Caption: Overall synthetic workflow from CPHBA to the final Roflumilast API.

The structural groups installed from the CPHBA scaffold are not arbitrary. The cyclopropylmethoxy and the subsequently added difluoromethoxy groups are reported to interact with specific hydrophobic pockets (Q1 and Q2) within the PDE4 active site, which is critical for the high potency and selectivity of Roflumilast.[4]

Experimental Protocols

The following protocols are adapted from publicly available patent literature and represent common, scalable methods for the synthesis of Roflumilast intermediates.[5][8][11]

Protocol 1: Synthesis of this compound (CPHBA)

Principle: This protocol describes the synthesis of the title compound via nucleophilic substitution, starting from 3-bromo-4-hydroxybenzaldehyde and cyclopropylmethanol. The use of a copper catalyst facilitates the ether bond formation. This method is often preferred for its improved selectivity and yield over older techniques.[5]

Materials & Reagents
3-Bromo-4-hydroxybenzaldehyde
Cyclopropylmethanol
Potassium Carbonate (K₂CO₃)
Copper(I) Iodide (CuI)
N,N-Dimethylformamide (DMF)
Ethyl acetate
Saturated aqueous NH₄Cl
Brine
Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., Nitrogen), add 3-bromo-4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.5 eq), and Copper(I) Iodide (0.1 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Add cyclopropylmethanol (1.5 eq) to the mixture.

  • Heat the reaction mixture to 110-120 °C and maintain with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated aqueous NH₄Cl, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Principle: This step introduces the second key pharmacophore, the difluoromethoxy group, onto the phenolic oxygen of CPHBA. The reaction utilizes sodium chlorodifluoroacetate as the difluoromethylating agent, which generates difluorocarbene in situ.[8]

Materials & Reagents
This compound (CPHBA)
Sodium chlorodifluoroacetate (ClCF₂COONa)
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)
Water
Brine

Procedure:

  • In a reaction vessel, dissolve CPHBA (1.0 eq) and potassium carbonate (1.5 eq) in DMF.

  • Add sodium chlorodifluoroacetate (1.1 eq) and a small amount of water (approx. 0.1 eq relative to CPHBA).

  • Heat the mixture to 90-100 °C and stir for 2-4 hours, monitoring for the disappearance of the starting material.

  • After cooling to room temperature, add water to the reaction mixture.

  • Extract the product into dichloromethane (2x).

  • Combine the organic phases and wash with water and then brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under vacuum to yield the crude product, which can be used directly or purified via chromatography if necessary.

Protocol 3: Oxidation to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

Principle: The aldehyde functional group is selectively oxidized to a carboxylic acid using sodium chlorite, a mild and efficient oxidizing agent for this transformation. A scavenger, such as 2-methyl-2-butene or hydrogen peroxide, is often used to quench the hypochlorite byproduct.[8][11]

Materials & Reagents
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
Sodium chlorite (NaClO₂)
Sodium dihydrogen phosphate (NaH₂PO₄)
2-Methyl-2-butene or Hydrogen Peroxide (30% aq.)
tert-Butanol
Water
Ethyl acetate

Procedure:

  • Dissolve the benzaldehyde intermediate (1.0 eq) in tert-butanol.

  • Add a solution of sodium dihydrogen phosphate (1.2 eq) in water, followed by 2-methyl-2-butene (2.0 eq).

  • Slowly add an aqueous solution of sodium chlorite (1.5 eq) dropwise, maintaining the internal temperature below 30 °C.

  • Stir the reaction at room temperature for 3-5 hours until the oxidation is complete (monitored by TLC/LC-MS).

  • Quench the reaction with a sodium sulfite solution if necessary.

  • Acidify the mixture with dilute HCl to a pH of ~2-3, which will precipitate the carboxylic acid product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the pure benzoic acid derivative.

Protocol 4: Final Amide Coupling to form Roflumilast

Principle: The final step involves the formation of an amide bond between the synthesized benzoic acid and 3,5-dichloro-4-aminopyridine. The carboxylic acid is first activated, typically by converting it to an acid chloride with thionyl chloride, before reacting with the amine.[6][12]

Materials & Reagents
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Thionyl chloride (SOCl₂) or Oxalyl chloride
3,5-Dichloro-4-aminopyridine
Pyridine or Triethylamine (as a base)
Toluene or Dichloromethane (DCM) as solvent
Catalytic DMF

Procedure:

  • Suspend the benzoic acid (1.0 eq) in toluene. Add a catalytic amount of DMF.

  • Heat the mixture to 70-80 °C and slowly add thionyl chloride (1.2 eq).

  • Stir at this temperature for 1-2 hours until the conversion to the acid chloride is complete.

  • Distill off the excess thionyl chloride and toluene under reduced pressure.

  • Dissolve the resulting crude acid chloride in a fresh portion of anhydrous DCM or toluene.

  • In a separate flask, dissolve 3,5-dichloro-4-aminopyridine (1.0 eq) and pyridine (1.5 eq) in DCM.

  • Slowly add the acid chloride solution to the amine solution at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Upon completion, wash the reaction mixture with water, dilute HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer, concentrate, and recrystallize the crude product from a suitable solvent system (e.g., isopropanol) to yield pure Roflumilast.[6]

Future Perspectives

While its role in Roflumilast synthesis is well-established, the structural motifs within this compound hold potential for broader applications. The catechol-like diether structure is a known pharmacophore in many biologically active compounds. Researchers can leverage CPHBA as a starting point for creating libraries of novel compounds. By modifying the aldehyde or derivatizing the hydroxyl group with moieties other than difluoromethoxy, new candidates for PDE4 inhibitors or compounds targeting other enzymes could be developed.[13] Furthermore, substituted hydroxybenzaldehydes are known to possess antioxidant and anti-inflammatory properties in their own right, suggesting that derivatives of CPHBA could be explored for these activities directly.[14][15]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that enables the efficient synthesis of complex and highly active pharmaceutical ingredients. Its primary application in the construction of the PDE4 inhibitor Roflumilast underscores the importance of intelligent molecular design in modern drug development. The protocols and insights provided herein offer researchers a robust framework for utilizing this versatile compound in their synthetic and medicinal chemistry endeavors.

References

Scale-up synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Introduction: The Strategic Importance of a Key Intermediate

This compound is a crucial building block in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry. This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound, emphasizing the rationale behind the chosen methodology, safety considerations, and analytical validation. The protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible synthetic route.

Synthetic Strategy: The Williamson Ether Synthesis

The chosen synthetic route is the Williamson ether synthesis, a classic and highly reliable method for forming ethers.[4][5] This reaction proceeds via a bimolecular nucleophilic substitution (S\N2) mechanism, where an alkoxide ion attacks a primary alkyl halide.[4][6][7]

Rationale for Reagent Selection:

  • Starting Material (Phenol): Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) is selected as the starting material. It is a commercially available and cost-effective precursor. The key challenge lies in the selective alkylation of the hydroxyl group at the 3-position over the 4-position. This selectivity is influenced by the slightly higher acidity of the 4-hydroxyl group due to resonance stabilization with the aldehyde. However, under controlled conditions with a suitable base, preferential O-alkylation at the 3-position can be achieved.

  • Alkylating Agent: (Bromomethyl)cyclopropane is the ideal alkylating agent for this synthesis. As a primary alkyl halide, it is highly susceptible to S\N2 attack and is less prone to undergoing competing elimination reactions, which can be an issue with secondary or tertiary halides.[4][7]

  • Base: Potassium carbonate (K₂CO₃) is employed as the base. It is a moderately strong, inexpensive, and easy-to-handle solid base that effectively deprotonates the phenolic hydroxyl group to generate the required nucleophile in situ.[3][5][6] While stronger bases like sodium hydride (NaH) can be used, they require more stringent anhydrous conditions and present greater handling challenges on a larger scale.[8][9]

  • Solvent: N,N-Dimethylformamide (DMF) is the chosen solvent. As a polar aprotic solvent, it is excellent for S\N2 reactions because it solvates the cation (K⁺) while leaving the alkoxide nucleophile relatively free to attack the electrophilic carbon of the alkyl halide.[5][7]

Reaction Mechanism: Visualizing the S\N2 Pathway

The synthesis proceeds in two main steps: deprotonation of the phenol followed by nucleophilic attack.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Protocatechuic Protocatechuic Aldehyde Alkoxide Phenoxide Intermediate Protocatechuic->Alkoxide Protocatechuic->Alkoxide K2CO3 K2CO3 (Base) AlkylHalide (Bromomethyl)cyclopropane Product This compound Alkoxide->Product Alkoxide->Product SN2 Attack

Caption: Reaction mechanism for the Williamson ether synthesis.

Quantitative Data and Reagent Table

The following table outlines the reagents for a representative scale-up synthesis, assuming protocatechuic aldehyde is the limiting reagent.

ReagentChemical FormulaMolar Mass ( g/mol )Molar EquivalentsQuantity
Protocatechuic AldehydeC₇H₆O₃138.121.0100.0 g
(Bromomethyl)cyclopropaneC₄H₇Br135.001.1108.6 g
Potassium CarbonateK₂CO₃138.211.5150.1 g
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-1.0 L

Detailed Experimental Protocol

Equipment:

  • 5L three-neck round-bottom flask

  • Mechanical overhead stirrer

  • Heating mantle with temperature controller and thermocouple

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Large separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To the 5L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add protocatechuic aldehyde (100.0 g) and potassium carbonate (150.1 g).

  • Solvent Addition: Add N,N-Dimethylformamide (1.0 L) to the flask.

  • Initial Stirring: Begin stirring the suspension at room temperature under a nitrogen atmosphere.

  • Alkylating Agent Addition: Slowly add (bromomethyl)cyclopropane (108.6 g) to the reaction mixture dropwise over 30-45 minutes using the dropping funnel. An initial exotherm may be observed.

  • Heating and Reaction Monitoring: Heat the reaction mixture to 70-80°C and maintain this temperature for approximately 12-16 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting protocatechuic aldehyde spot is no longer visible.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of ethyl acetate.

  • Work-up and Extraction: Transfer the filtrate to a large separatory funnel. Add deionized water (2.0 L) and extract the aqueous layer with ethyl acetate (3 x 500 mL).[8]

  • Washing: Combine the organic layers and wash with water (2 x 500 mL) and then with a saturated aqueous sodium chloride solution (brine) (1 x 500 mL) to remove residual DMF and inorganic impurities.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5][8]

  • Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a pure solid.

Overall Synthesis Workflow

Synthesis_Workflow Start Reaction Setup (Protocatechuic Aldehyde, K2CO3, DMF) Addition Add (Bromomethyl)cyclopropane Start->Addition Reaction Heat to 70-80°C (12-16h) Addition->Reaction TLC Monitor by TLC Reaction->TLC Workup Cool, Filter, Quench with Water TLC->Workup Reaction Complete Extraction Extract with Ethyl Acetate Workup->Extraction Washing Wash with Water & Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Concentration Concentrate (Rotary Evaporator) Drying->Concentration Purification Purify (Column Chromatography / Recrystallization) Concentration->Purification FinalProduct Pure this compound Purification->FinalProduct Analysis Characterization (NMR, IR, MS, Purity) FinalProduct->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions and Hazard Management

A thorough risk assessment must be conducted before commencing this synthesis.

  • (Bromomethyl)cyclopropane: This reagent is a flammable liquid and vapor.[10][11] It is harmful if swallowed and causes skin and eye irritation.[10] It may also cause respiratory irritation.[10][11]

    • Handling: Always handle in a well-ventilated fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coat, and chemically resistant gloves.[11] Keep away from heat, sparks, and open flames.[10][12][13] Ground all equipment to prevent static discharge.[11][12]

  • Protocatechuic Aldehyde: May cause skin, eye, and respiratory irritation.[14] Avoid breathing dust.[14]

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and an irritant. It can be absorbed through the skin. Handle with appropriate gloves and in a fume hood.

  • Potassium Carbonate: Causes serious eye irritation. Avoid contact with eyes and skin.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10][14] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.[10][12][14] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][14]

Analytical Data for Product Validation

PropertyExpected Value
Appearance Off-white to pale yellow solid
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol [2]
Purity (HPLC) >99%[15]
Storage Store at 2-8°C, sealed in a dry place[16]
¹H NMR Consistent with the structure of this compound
IR Spectroscopy Peaks corresponding to O-H, C=O (aldehyde), C-O (ether), and aromatic C-H stretches

Conclusion

This application note details a scalable, robust, and reproducible protocol for the synthesis of this compound via the Williamson ether synthesis. By carefully selecting reagents and controlling reaction conditions, this key intermediate for Roflumilast can be produced in high yield and purity. Adherence to the outlined safety procedures is paramount to ensure safe handling and a successful outcome.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (CAS: 25934-52-5). This document is designed for researchers, process chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. As a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), such as Roflumilast, ensuring its purity is paramount.[1][2]

This guide provides in-depth, experience-driven answers to frequently asked questions, troubleshooting protocols for common synthetic issues, and validated analytical methods for impurity profiling.

Section 1: Synthesis Pathway Overview

The most prevalent method for synthesizing this compound is the Williamson ether synthesis.[3][4][5] This reaction involves the selective O-alkylation of a dihydroxy-substituted benzaldehyde, typically protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), with a cyclopropylmethyl halide.[6][7][8] The reaction is an SN2 nucleophilic substitution where the phenoxide ion acts as the nucleophile.[3][9]

Synthesis_Pathway SM1 Protocatechuic Aldehyde (3,4-Dihydroxybenzaldehyde) Product This compound SM1->Product Williamson Ether Synthesis (Selective O-Alkylation) SM2 Cyclopropylmethyl Bromide SM2->Product Williamson Ether Synthesis (Selective O-Alkylation) Base Base (e.g., K2CO3) Base->Product Williamson Ether Synthesis (Selective O-Alkylation) Solvent Solvent (e.g., DMF, Acetone) Solvent->Product Williamson Ether Synthesis (Selective O-Alkylation)

Caption: General Williamson ether synthesis pathway.

Section 2: Frequently Asked Questions (FAQs) about Impurities

This section addresses the most common questions regarding impurities that can arise during the synthesis.

Q1: What are the most common process-related impurities I should expect?

A1: During the synthesis of this compound, you should monitor for four primary types of process-related impurities:

  • Unreacted Starting Materials: Residual protocatechuic aldehyde.

  • Positional Isomer: 4-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde, formed by alkylation at the alternative hydroxyl group.[1]

  • Over-alkylation Product: 3,4-bis(cyclopropylmethoxy)benzaldehyde, where both hydroxyl groups have reacted.[1]

  • Degradation Products: Such as the corresponding benzoic acid from the oxidation of the aldehyde functional group.

Q2: What causes the formation of the di-alkylated impurity, 3,4-bis(cyclopropylmethoxy)benzaldehyde?

A2: The formation of 3,4-bis(cyclopropylmethoxy)benzaldehyde is a classic example of over-alkylation in Williamson ether synthesis.[1] It occurs when the initially formed mono-alkylated product is deprotonated by the base and reacts with a second molecule of cyclopropylmethyl bromide. This is favored by:

  • Excess Alkylating Agent: Using a significant molar excess of cyclopropylmethyl bromide.

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second alkylation.

  • Inefficient Reaction Control: Poor mixing or rapid addition of the alkylating agent can create localized areas of high concentration, promoting di-alkylation.

Q3: Why is the positional isomer, 4-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde, formed, and how can I control its formation?

A3: The formation of this isomer is a matter of regioselectivity. The two hydroxyl groups on protocatechuic aldehyde have different acidities and nucleophilicities. The 4-OH proton is generally more acidic due to its para-relationship with the electron-withdrawing aldehyde group, which stabilizes the resulting phenoxide. Consequently, deprotonation and subsequent alkylation might preferentially occur at this position, leading to the undesired isomer.[1] Control strategies include:

  • Choice of Base and Solvent: The base-solvent system can influence which hydroxyl group is deprotonated more readily. Aprotic polar solvents like DMF or DMSO are common.[5][9]

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity.

  • Alternative Starting Materials: Some patented procedures avoid this issue by starting with a precursor where the regiochemistry is already defined, such as 3-chloro-4-hydroxybenzaldehyde.[10]

Q4: Can unreacted starting materials remain in the final product?

A4: Yes, incomplete conversion is a common issue. Residual protocatechuic aldehyde can remain if the reaction conditions (time, temperature, stoichiometry) are insufficient to drive the reaction to completion. It is typically removed during purification steps like column chromatography or recrystallization.[11][12]

Q5: Are there any potential degradation products I should be aware of?

A5: The aldehyde functional group is susceptible to oxidation, especially under harsh basic conditions or upon exposure to air at elevated temperatures. This can lead to the formation of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid. It is crucial to conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and to carefully control the workup conditions to minimize this degradation pathway.

Section 3: Troubleshooting Guide

This guide provides structured solutions to common experimental problems.

Problem 1: Low Yield and Poor Selectivity
  • Symptom: Your HPLC analysis shows a low percentage of the desired product along with significant peaks for unreacted protocatechuic aldehyde and the undesired isomer, 4-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde.

  • Root Cause Analysis:

    • Ineffective Deprotonation: The base may not be strong enough or may be of poor quality (e.g., hydrated potassium carbonate).

    • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete reaction or favor side reactions.

    • Unfavorable Reaction Conditions: The temperature may be too low for the reaction to proceed at a reasonable rate, or the chosen solvent may not be optimal.

  • Corrective Actions:

    • Verify Reagent Quality: Use a fresh, anhydrous base like potassium carbonate (K₂CO₃) and ensure your solvent (e.g., DMF, acetone) is dry.[1]

    • Optimize Stoichiometry: Start with a 1.0 to 1.1 molar equivalent of cyclopropylmethyl bromide relative to the protocatechuic aldehyde.

    • Control Reagent Addition: Dissolve the protocatechuic aldehyde and base in the solvent first. Then, add the cyclopropylmethyl bromide solution dropwise at a controlled temperature (e.g., 45-55°C) to maintain control over the reaction.[1]

    • Monitor the Reaction: Track the reaction progress using TLC or HPLC to determine the optimal reaction time, preventing the formation of degradation products from prolonged heating.

Problem 2: High Levels of Di-alkylated Impurity
  • Symptom: The primary impurity detected by HPLC/LC-MS is 3,4-bis(cyclopropylmethoxy)benzaldehyde.

  • Root Cause Analysis: The conditions are favoring a second alkylation reaction on the desired mono-alkylated product.

  • Corrective Actions:

    • Strict Stoichiometric Control: Reduce the amount of cyclopropylmethyl bromide to be near stoichiometric (1.0 eq). An excess should be avoided.

    • Slow Addition: Add the alkylating agent slowly over a prolonged period (e.g., 1-2 hours) to prevent its concentration from becoming too high at any point in the reaction mixture.[1]

    • Moderate Temperature: Avoid excessively high temperatures, which can accelerate the second, less-desired alkylation. A temperature range of 45-55°C is often a good starting point.[1]

Problem 3: Difficulty in Purifying the Final Product
  • Symptom: The isolated product fails to meet purity specifications (>98%) after standard aqueous workup and solvent removal.

  • Root Cause Analysis: The impurities, particularly the positional isomer, have similar polarities to the desired product, making simple extraction or crystallization ineffective.

  • Corrective Actions: Detailed Purification Protocol

    • Method: Silica Gel Column Chromatography.[11]

    • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (dry loading) for best results.

    • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable non-polar solvent like hexane or heptane.

    • Elution: Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexane.

    • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product. The di-alkylated product (less polar) will elute first, followed by the desired product, and finally the starting material (most polar).

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Section 4: Analytical & Characterization Protocols

Accurate identification and quantification of impurities are critical.

Protocol 1: HPLC Method for Impurity Profiling

This method provides a baseline for separating the target compound from its key impurities.

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detector UV at 254 nm and 280 nm
Injection Vol. 10 µL

This method serves as a starting point and should be validated for your specific system and sample matrix. Modern techniques like UPLC-MS can provide higher resolution and definitive impurity identification.[13][14][15]

Impurity Profile Summary
Impurity NameStructureTypical OriginIdentification Method
Protocatechuic Aldehyde3,4-dihydroxybenzaldehydeUnreacted Starting MaterialHPLC, LC-MS
4-(Cyclopropylmethoxy)-3-hydroxybenzaldehydePositional IsomerNon-selective AlkylationHPLC, LC-MS, NMR
3,4-bis(cyclopropylmethoxy)benzaldehydeDi-alkylated ProductOver-alkylationHPLC, LC-MS, NMR
3-(Cyclopropylmethoxy)-4-hydroxybenzoic acidOxidized AldehydeDegradationHPLC, LC-MS

Section 5: Impurity Formation Mechanisms

The following diagram illustrates the competitive reactions that lead to the primary impurities during the synthesis.

Impurity_Formation Start Protocatechuic Aldehyde Deprotonated3 3-O- Phenoxide Start->Deprotonated3 Deprotonation at 3-OH Deprotonated4 4-O- Phenoxide Start->Deprotonated4 Deprotonation at 4-OH Product Desired Product (3-O-Alkylated) Deprotonated3->Product + CPMB (Desired Path) Isomer Isomeric Impurity (4-O-Alkylated) Deprotonated4->Isomer + CPMB (Side Path) CPMB Cyclopropylmethyl Bromide Dialkylated Di-Alkylated Impurity Product->Dialkylated Further Deprotonation + CPMB Base + Base Base2 + Base CPMB2 + CPMB

References

Technical Support Center: Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde. This molecule is a critical intermediate in the development of pharmaceuticals, notably for the synthesis of Roflumilast. The synthetic process, while conceptually straightforward via Williamson ether synthesis, is often plagued by side reactions that can significantly impact yield and purity.[1] This guide provides in-depth, experience-based answers to common challenges, offering both mechanistic explanations and actionable troubleshooting protocols.

Core Synthesis Pathway: An Overview

The most common route to this compound involves the selective O-alkylation of 3,4-dihydroxybenzaldehyde (protocatechualdehyde) with cyclopropylmethyl bromide. This reaction is a classic example of the Williamson ether synthesis, where an alkoxide nucleophile attacks an alkyl halide in an SN2 reaction.[2][3]

Synthesis_Overview PDA 3,4-Dihydroxybenzaldehyde (Protocatechualdehyde) Reaction Williamson Ether Synthesis (SN2) PDA->Reaction CPMB Cyclopropylmethyl Bromide CPMB->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent (e.g., DMF) Product This compound (Desired Product) Reaction->Product

Caption: General workflow for the synthesis of the target molecule.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity to favor the desired 3-O-alkylated product?

This is the most common challenge. The formation of 3-O-alkylated, 4-O-alkylated, and 3,4-di-O-alkylated products is a direct consequence of the two nucleophilic hydroxyl groups on the protocatechualdehyde ring.

Mechanistic Insight: The regioselectivity is a delicate balance between the acidity (pKa) of the two hydroxyl groups and steric hindrance. The 4-OH is generally more acidic and less sterically hindered, which would typically favor 4-O-alkylation. However, the 3-OH can be selectively deprotonated and alkylated under specific conditions, often involving the choice of base and solvent which can influence which phenoxide is more readily formed and available to react.

Regioselectivity_Pathways cluster_start Reaction Start PDA 3,4-Dihydroxybenzaldehyde Phenoxide_3 3-Phenoxide PDA->Phenoxide_3 Base Phenoxide_4 4-Phenoxide PDA->Phenoxide_4 Base P_3O 3-O-Alkylated (Desired) P_DiO 3,4-Di-O-Alkylated (Side Product) P_3O->P_DiO + Base, + C4H7Br P_4O 4-O-Alkylated (Side Product) P_4O->P_DiO + Base, + C4H7Br Phenoxide_3->P_3O + C4H7Br Phenoxide_4->P_4O + C4H7Br Troubleshooting_Workflow Start Incomplete Reaction: Unreacted Starting Material Check_Reagents Verify Quality: - Anhydrous Base? - Anhydrous Solvent? - Fresh Alkyl Halide? Start->Check_Reagents Adjust_Temp Increase Temperature? (e.g., to 80-85 °C) Check_Reagents->Adjust_Temp Reagents OK Monitor Monitor by HPLC/TLC for Side Products Adjust_Temp->Monitor Adjust_Base Increase Base eq.? (e.g., to 2.0 eq.) Adjust_Base->Monitor Re-run Monitor->Adjust_Base Still Incomplete Success Reaction Complete Monitor->Success Complete Alkyl_Halide_Side_Reactions cluster_rearrangement Cation Rearrangement (SN1-like) cluster_impurities Resulting Impurities CPMB Cyclopropylmethyl Bromide C₄H₇Br CPM_Cation Cyclopropylmethyl Cation CPMB->CPM_Cation Loss of Br- CB_Cation Cyclobutyl Cation CPM_Cation->CB_Cation Rearrangement HA_Cation Homoallyl Cation CPM_Cation->HA_Cation Rearrangement Impurity_CB O-Cyclobutyl Product CB_Cation->Impurity_CB + ArO- Impurity_HA O-Homoallyl Product HA_Cation->Impurity_HA + ArO-

References

Technical Support Center: Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde. This molecule is a valuable intermediate in the pharmaceutical industry, notably in the synthesis of compounds like Cilobradine and Roflumilast.[1][2] The most common synthetic route is a variation of the Williamson ether synthesis, which, while well-established, presents several challenges that can lead to significantly reduced yields and purification difficulties.[3]

This guide is designed for chemistry professionals engaged in process development and scale-up. It provides in-depth troubleshooting advice and optimized protocols based on established chemical principles and field-proven insights. We will deconstruct common experimental failures, explain the underlying chemical mechanisms, and offer robust solutions to enhance yield, purity, and reproducibility.

Core Reaction Overview: The Williamson Ether Synthesis

The synthesis typically involves the reaction of a phenoxide with an alkyl halide. In this case, the nucleophile is generated from a substituted 4-hydroxybenzaldehyde, and the electrophile is cyclopropylmethyl bromide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] Success hinges on maximizing the rate of the desired SN2 pathway while suppressing competing side reactions.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Protocatechualdehyde Protocatechualdehyde (3,4-Dihydroxybenzaldehyde) Reaction Sɴ2 Reaction in Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Protocatechualdehyde->Reaction CPMB Cyclopropylmethyl Bromide CPMB->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Target 3-(Cyclopropylmethoxy)-4- hydroxybenzaldehyde Reaction->Target Desired O-Alkylation Byproducts Isomers, Dialkylated Product, C-Alkylated Product Reaction->Byproducts Side Reactions

Caption: General workflow for the synthesis via Williamson etherification.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is extremely low or I've isolated no product. What are the primary causes?

A1: Low or zero yield is a common but solvable issue stemming from three main areas: inefficient nucleophile generation, poor electrophile quality, or suboptimal reaction conditions.

  • Incomplete Deprotonation (Nucleophile Generation): The phenolic hydroxyl group must be deprotonated to form the more potent nucleophile, the phenoxide ion.[5] If the base is too weak, not fully dissolved, or used in insufficient quantity, the concentration of the active nucleophile will be too low for the reaction to proceed effectively.

    • Solution: Use an appropriate base and ensure its stoichiometry is correct. While strong bases like sodium hydride (NaH) can be used, they increase the risk of side reactions.[6] A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and safer.[7] Ensure the K₂CO₃ is finely powdered and anhydrous to maximize its surface area and reactivity.

  • Alkylating Agent Integrity: Cyclopropylmethyl bromide is a reactive and flammable liquid that can degrade over time.[8][9]

    • Solution: Always use a fresh or properly stored bottle of cyclopropylmethyl bromide. It should be stored in a cool, dark, and well-ventilated area.[10] If the quality is suspect, consider purification by distillation before use.

  • Reaction Conditions: The choice of solvent and temperature is critical for an SN2 reaction.[3]

    • Solution: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation (e.g., K⁺) but leave the phenoxide anion relatively "bare," enhancing its nucleophilicity.[3][4] Protic solvents (like ethanol) or apolar solvents will slow the reaction down. The reaction temperature should typically be maintained between 50-100 °C.[3]

Q2: My NMR analysis shows a mixture of products. I suspect I've formed the wrong isomer and/or a dialkylated product. How can I fix this?

A2: This is the most critical challenge: regioselectivity and over-alkylation. The starting material, protocatechualdehyde (3,4-dihydroxybenzaldehyde), has two phenolic hydroxyl groups with different acidities.

  • Isomer Formation: The 4-OH is generally more acidic than the 3-OH due to better resonance stabilization of the conjugate base with the para-aldehyde group. Consequently, it is deprotonated more readily, leading to the undesired 4-(cyclopropylmethoxy)-3-hydroxybenzaldehyde as the major product under standard conditions.

  • Dialkylation: If excess base and cyclopropylmethyl bromide are used, both hydroxyl groups can be alkylated, forming 3,4-bis(cyclopropylmethoxy)benzaldehyde .[2]

Caption: Competing reaction pathways from the phenoxide intermediate.

Solutions for Selectivity:

  • Stoichiometric Control: Carefully control the stoichiometry. Use 1.0 equivalent of the diol, 1.0-1.1 equivalents of base, and 1.0-1.1 equivalents of cyclopropylmethyl bromide to minimize dialkylation.

  • Use a Different Starting Material: The most robust industrial solution is to avoid the selectivity problem altogether. A common patented route starts with 3-chloro-4-hydroxybenzaldehyde .[11] In this case, the single hydroxyl group is deprotonated, and the resulting phenoxide is alkylated with cyclopropylmethyl bromide. This strategy completely prevents the formation of the wrong isomer.

  • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide can enhance the reaction rate and may improve selectivity under milder conditions.[12][13] The catalyst helps shuttle the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide resides, often allowing for lower reaction temperatures.[14]

Q3: I'm seeing an unexpected byproduct that doesn't appear to be an ether. What could it be?

A3: You may be observing C-alkylation. Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (typically ortho or para to the hydroxyl).[6]

  • Cause: C-alkylation is favored by conditions that promote a "free" (less-solvated) phenoxide ion and by certain solvents.

  • Solution: To favor O-alkylation, use polar aprotic solvents like DMF or DMSO. The use of potassium carbonate as the base, where the K⁺ ion associates more strongly with the oxygen, also favors O-alkylation over C-alkylation.

Optimized Experimental Protocol

This protocol is a recommended starting point, incorporating best practices to maximize yield and purity. It assumes the use of 3,4-dihydroxybenzaldehyde and acknowledges the selectivity challenge. For guaranteed regioselectivity, starting with 3-substituted-4-hydroxybenzaldehyde is advised.

Materials:

  • 3,4-Dihydroxybenzaldehyde (Protocatechualdehyde)

  • Cyclopropylmethyl bromide

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

Procedure:

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,4-dihydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per gram of starting material).

  • Reaction Initiation: Begin stirring the suspension under a nitrogen atmosphere. Add cyclopropylmethyl bromide (1.05 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 60-70 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by saturated brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to separate the desired product from the isomeric byproduct, any unreacted starting material, and the dialkylated product.

Frequently Asked Questions (FAQs)

Q: What safety precautions are necessary for handling cyclopropylmethyl bromide? A: Cyclopropylmethyl bromide is a flammable liquid and is harmful if inhaled or swallowed.[9][10] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Keep it away from heat and open flames.

Q: Can I use a different base, like NaOH or KOH? A: While stronger bases like NaOH or KOH can be used, they are less ideal for this specific substrate. They are highly hygroscopic and can introduce water, which is detrimental to the reaction. Furthermore, their high basicity can promote side reactions. K₂CO₃ provides a good balance of reactivity and selectivity.[6][7]

Q: Why is an anhydrous solvent important? A: Water can compete with the phenoxide as a nucleophile, potentially hydrolyzing the cyclopropylmethyl bromide. It can also interfere with the function of the base. Using anhydrous solvents and reagents ensures the reaction environment is optimized for the desired SN2 pathway.[12]

Q: My purification by column chromatography is difficult. Any tips? A: The desired product and its 4-O-alkylated isomer can have very similar polarities, making separation challenging. Use a long column with a shallow solvent gradient (e.g., starting with 5% EtOAc/Hexane and slowly increasing to 20-30%). Monitoring with a TLC stain that is sensitive to phenols (like KMnO₄ or FeCl₃) can help visualize the separation.

Data Summary Table

ProblemProbable Cause(s)Recommended Solution(s)
Low/No Yield Incomplete deprotonation; Degraded alkyl halide; Suboptimal solvent/temperature.Use finely powdered, anhydrous K₂CO₃; Use fresh cyclopropylmethyl bromide; Use polar aprotic solvent (DMF, Acetonitrile) at 50-100 °C.[3]
Isomer Formation Preferential deprotonation and alkylation at the more acidic 4-OH position.Start with 3-chloro-4-hydroxybenzaldehyde to enforce regioselectivity[11]; Use precise stoichiometry; Investigate kinetic vs. thermodynamic control.
Byproduct Formation Dialkylation: Excess reagents. C-Alkylation: Ambident nucleophilicity.Use 1.0-1.1 equivalents of base and alkyl halide; Use polar aprotic solvents and a K⁺ counter-ion to favor O-alkylation.[6]
Difficult Purification Close polarity of product and isomeric byproduct.Use high-performance flash chromatography with a long column and a shallow solvent gradient.

References

Removal of unreacted starting materials from 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde. The synthesis of this compound, typically via a Williamson ether synthesis, can often result in a crude product containing unreacted starting materials and byproducts. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification process, ensuring the isolation of a high-purity final product.

The synthesis of this compound involves the reaction of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) with cyclopropylmethyl bromide.[1] The primary challenge in the purification of the final product lies in the effective removal of unreacted starting materials, which have significantly different physicochemical properties. This guide will detail various purification strategies, including liquid-liquid extraction, column chromatography, and recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My crude product is a complex mixture. What is the best initial purification strategy to remove the bulk of the unreacted starting materials?

Answer: For a complex crude mixture containing both unreacted protocatechuic aldehyde and cyclopropylmethyl bromide, a multi-step liquid-liquid extraction is the most effective initial purification strategy.[2][3] This method leverages the significant differences in solubility between the starting materials and the desired product.

Causality Behind the Choice:

  • Protocatechuic aldehyde: The two hydroxyl groups on this starting material make it relatively polar and afford it some water solubility.[4] It is also phenolic, meaning its solubility in an aqueous layer can be dramatically increased by deprotonation with a mild base to form a phenolate salt.

  • Cyclopropylmethyl bromide: This alkyl halide is a non-polar organic compound with very low water solubility.[5][6] It will preferentially partition into an organic solvent.

  • This compound: The final product has intermediate polarity. The ether linkage and cyclopropyl group are non-polar, while the hydroxyl and aldehyde groups are polar. This allows it to be soluble in a range of organic solvents but less soluble in water than protocatechuic aldehyde.

Troubleshooting Workflow for Liquid-Liquid Extraction:

start Crude Reaction Mixture (in organic solvent like Ethyl Acetate) wash1 Wash with 5% NaHCO₃ or K₂CO₃ solution start->wash1 sep1 Separate Layers wash1->sep1 aq1 Aqueous Layer: Deprotonated Protocatechuic Aldehyde sep1->aq1 Discard org1 Organic Layer: Product, Unreacted Cyclopropylmethyl Bromide, and other non-polar impurities sep1->org1 wash2 Wash with Brine org1->wash2 sep2 Separate Layers wash2->sep2 aq2 Aqueous Layer: Residual water-soluble impurities sep2->aq2 Discard org2 Organic Layer: Product and Unreacted Cyclopropylmethyl Bromide sep2->org2 dry Dry over Na₂SO₄ or MgSO₄ org2->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate end Partially Purified Product concentrate->end

Caption: Liquid-Liquid Extraction Workflow.

Step-by-Step Protocol for Liquid-Liquid Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). This will deprotonate the phenolic hydroxyl group of the unreacted protocatechuic aldehyde, making it highly water-soluble and effectively removing it from the organic layer. Repeat this wash 2-3 times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any residual water from the organic layer and breaks up any emulsions that may have formed.

  • Drying and Concentration: Drain the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the partially purified product.

FAQ 2: After extraction, I still have impurities. How can I further purify the product?

Answer: After an initial extraction, the primary remaining impurity is likely to be unreacted cyclopropylmethyl bromide, along with other non-polar byproducts. Column chromatography is the ideal next step for separating these from your desired product.[7][8]

Causality Behind the Choice:

Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

  • Cyclopropylmethyl bromide: Being relatively non-polar, it will have a weak affinity for the polar silica gel and will elute quickly with a non-polar eluent.

  • This compound: The hydroxyl and aldehyde groups make the product significantly more polar than the alkyl bromide. It will adhere more strongly to the silica gel and require a more polar eluent to be displaced.

Data Presentation: Starting Material Properties

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Water Solubility
Protocatechuic Aldehyde138.12-153[4]6310 mg/L[4]
Cyclopropylmethyl Bromide135.00105-107[5][6]-Not miscible[5][6]
This compound192.21--Low

Troubleshooting Workflow for Column Chromatography:

start Partially Purified Product tlc Determine Eluent System via TLC start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample onto Column pack->load elute_np Elute with Non-Polar Solvent (e.g., Hexane/Ethyl Acetate 9:1) load->elute_np collect_np Collect Fractions: Unreacted Cyclopropylmethyl Bromide elute_np->collect_np elute_p Increase Eluent Polarity (e.g., Hexane/Ethyl Acetate 7:3) collect_np->elute_p collect_p Collect Fractions: Desired Product elute_p->collect_p analyze Analyze Fractions by TLC collect_p->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate in vacuo combine->concentrate end Pure Product concentrate->end

Caption: Column Chromatography Workflow.

Step-by-Step Protocol for Column Chromatography:

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. You are looking for a solvent system where the desired product has an Rf value of approximately 0.3.

  • Column Packing: Prepare a silica gel column using your chosen eluent system.

  • Sample Loading: Dissolve your partially purified product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with the chosen solvent system. The less polar cyclopropylmethyl bromide will elute first.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Gradient Elution (Optional): If the product is slow to elute, you can gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to speed up its elution.

  • Combining and Concentrating: Once all the product has eluted, combine the pure fractions and remove the solvent under reduced pressure.

FAQ 3: My final product is an oil, but I need a solid. What should I do?

Answer: If your purified this compound is an oil, you can attempt to induce crystallization through recrystallization from a suitable solvent or solvent system.[9]

Causality Behind the Choice:

Recrystallization is a purification technique used to remove impurities from solids. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent.

Troubleshooting for Recrystallization:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. An ideal solvent should dissolve the compound well when hot but poorly when cold. For a compound of intermediate polarity like this compound, good starting points for solvent screening would be:

    • Toluene

    • A mixture of ethanol and water[7]

    • A mixture of hexane and ethyl acetate

  • "Oiling Out": If the product separates as an oil upon cooling, this often means the melting point of your compound is lower than the boiling point of the solvent, or the compound is still too impure. Try using a lower boiling point solvent or a different solvent mixture. If impurities are suspected, an additional purification step like column chromatography may be necessary before attempting recrystallization again.

  • Inducing Crystallization: If crystals do not form upon cooling, you can try:

    • Scratching the inside of the flask with a glass rod at the surface of the solution.

    • Adding a seed crystal of the pure compound.

    • Cooling the solution in an ice bath or refrigerator.

Step-by-Step Protocol for Recrystallization:

  • Dissolution: Place the purified product in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture while stirring until the product dissolves completely. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: Once the solution has cooled, you can place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

References

Stability issues of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound under various experimental conditions. As a key intermediate in many synthetic pathways, understanding its stability profile is critical for reproducible results and the development of robust processes.

This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established principles of organic chemistry and extensive field experience in handling similar aromatic aldehydes.

I. Overview of Chemical Stability

This compound possesses three key functional groups that influence its stability: a phenolic hydroxyl group, an aldehyde, and a cyclopropylmethoxy ether. Each of these can be susceptible to degradation under certain conditions. The primary modes of degradation are anticipated to be ether cleavage under acidic conditions and oxidation of the phenol and/or aldehyde under basic or oxidative conditions.

II. Troubleshooting Guide: Common Stability Issues

This section addresses common problems observed during the handling and reaction of this compound.

Issue 1: Low Assay Value or Appearance of New Impurities After Acidic Workup

Symptom: You observe a lower than expected yield of your desired product, or new, more polar spots appear on your TLC plate (or new peaks in your HPLC chromatogram) after treating your reaction mixture with acid.

Probable Cause: The cyclopropylmethoxy ether linkage is susceptible to cleavage under strong acidic conditions.[1][2][3][4] This hydrolysis reaction will typically yield 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) and cyclopropylmethanol. The reaction is generally acid-catalyzed and proceeds via protonation of the ether oxygen, making the leaving group a neutral alcohol molecule.[2]

Mechanism of Acid-Catalyzed Ether Cleavage:

The cleavage of ethers by strong acids like HBr or HI is a standard reaction in organic chemistry.[3][4] The first step is the protonation of the ether oxygen to form a good leaving group.[2] The subsequent step can be either an SN1 or SN2 reaction. Given that the cyclopropylmethyl cation is relatively stable, an SN1 pathway is plausible, though an SN2 attack by a nucleophile on the less hindered cyclopropylmethyl carbon is also possible.

Figure 1: Potential degradation of this compound under acidic conditions.

Recommended Actions:

  • Avoid Strong Acids: If possible, use milder acids for pH adjustment or workup. Organic acids like acetic acid or citric acid are preferable to strong mineral acids like HCl or H₂SO₄.

  • Control Temperature: Perform acidic workups at low temperatures (0-5 °C) to minimize the rate of hydrolysis.

  • Limit Exposure Time: Reduce the contact time of the compound with the acidic medium as much as possible.

  • Use a Buffered System: If the reaction requires acidic conditions, consider using a buffer to maintain a moderately acidic pH rather than a strongly acidic one.

ParameterRecommendationRationale
Acid Type Weak organic acids (e.g., acetic acid)Minimizes the rate of ether cleavage.
Temperature 0-5 °CReduces the reaction kinetics of the degradation.
Exposure Time As short as possibleLess time for the degradation reaction to occur.
pH > 4 if possibleEther hydrolysis is significantly slower at higher pH.
Issue 2: Discoloration (to yellow or brown) and Impurity Formation in Basic Solutions

Symptom: Your solution of this compound turns yellow, brown, or even black upon addition of a base (e.g., NaOH, K₂CO₃), especially when exposed to air. HPLC analysis shows the formation of multiple new peaks.

Probable Cause: Phenols are susceptible to oxidation, and this process is significantly accelerated under basic conditions due to the formation of the more electron-rich phenoxide ion.[5][6] The oxidation can lead to the formation of colored quinone or benzoquinone-type structures.[7][8] The aldehyde group itself can also be oxidized to a carboxylic acid, particularly in the presence of an oxidizing agent.

Mechanism of Base-Catalyzed Oxidation:

Under basic conditions, the phenolic proton is removed to form a phenoxide ion. This species is highly susceptible to oxidation by atmospheric oxygen or other oxidizing agents present in the reaction mixture. The oxidation can proceed through a series of single-electron transfers to form semiquinone radicals and ultimately quinone-type species, which are often colored.

Figure 2: Potential degradation of this compound under basic conditions.

Recommended Actions:

  • Inert Atmosphere: When using basic conditions, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.

  • Use of Antioxidants: A small amount of an antioxidant like sodium bisulfite or ascorbic acid can be added to the reaction mixture to scavenge dissolved oxygen.

  • Choice of Base: Use the mildest base that can effectively carry out the desired transformation. For example, organic bases like triethylamine might be preferable to strong inorganic bases like NaOH.

  • Temperature Control: Keep the reaction temperature as low as possible.

ParameterRecommendationRationale
Atmosphere Inert (N₂ or Ar)Prevents oxidation by atmospheric oxygen.
Additives Antioxidants (e.g., NaHSO₃)Scavenges residual oxygen and other oxidizing species.
Base Strength Mildest effective baseReduces the rate of phenoxide formation and subsequent oxidation.
Temperature Low to moderateSlows the rate of oxidation.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for storing solutions of this compound?

A1: For short-term storage, aprotic solvents like dichloromethane (DCM), ethyl acetate, or acetone are suitable. For longer-term storage, it is best to store the compound as a solid in a cool, dark, and dry place. If a stock solution is required, prepare it fresh if possible. If it must be stored, use a non-polar, aprotic solvent and store it under an inert atmosphere at -20°C.

Q2: I need to perform a reaction that requires both acidic and heating conditions. How can I minimize the degradation of the ether linkage?

A2: This is a challenging scenario. The best approach is to carefully control the reaction parameters.

  • Acid Catalyst: Use the minimum catalytic amount of acid required.

  • Temperature: Do not exceed the minimum temperature necessary for the reaction to proceed at a reasonable rate.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC. Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to the harsh conditions.

  • Alternative Catalysts: Investigate if a Lewis acid could catalyze your reaction instead of a Brønsted acid, as this may be less prone to causing ether cleavage.

Q3: Can I use HPLC with mass spectrometry (LC-MS) to monitor the stability of this compound?

A3: Absolutely. LC-MS is an excellent technique for stability studies.[9] A stability-indicating HPLC method should be developed that can separate the parent compound from its potential degradation products.[10][11] The mass spectrometer will be invaluable for identifying the structures of any new impurities that are formed. The expected degradation products would be 3,4-dihydroxybenzaldehyde (from acid hydrolysis) and potentially the corresponding carboxylic acid or quinone species (from oxidation).

Q4: How can I perform a forced degradation study on this compound?

A4: A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of a drug substance.[9][10][11] A typical study would involve subjecting the compound to the following conditions:

Forced_Degradation Forced Degradation Study Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Forced_Degradation->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Forced_Degradation->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Forced_Degradation->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) Forced_Degradation->Thermal Photolytic Photolytic Stress (ICH Q1B guidelines) Forced_Degradation->Photolytic

Figure 3: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, take an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for the same time points as the acidic stress. Take aliquots, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, for the specified time points. Take aliquots and dilute for analysis.

  • Thermal Stress: Store the solid compound in an oven at 80°C. At specified time points, dissolve a sample in the mobile phase for analysis.

  • Photolytic Stress: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method, preferably with both UV and MS detection.[12][13]

IV. Summary of Potential Degradation Products

Stress ConditionPotential Degradation ProductStructureRationale
Acidic 3,4-DihydroxybenzaldehydeCleavage of the ether linkage.[1][14]
Basic/Oxidative 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acidOxidation of the aldehyde group.
Basic/Oxidative Corresponding BenzoquinoneOxidation of the phenolic hydroxyl group.[5][7]

This guide is intended to provide a starting point for troubleshooting stability issues with this compound. The specific outcomes of your experiments will depend on the exact conditions employed. Always use appropriate analytical techniques to monitor the purity and identity of your materials.

References

Technical Support Center: Column Chromatography Purification of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the column chromatography purification of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde. This molecule, with its unique combination of a phenolic hydroxyl, an aldehyde, and an ether group, presents specific challenges that require a well-thought-out purification strategy. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

Answer: The standard choice for normal-phase column chromatography is Silica Gel (60 Å, 230-400 mesh) . Its popularity stems from its versatility and cost-effectiveness.

However, the key to this molecule is the phenolic hydroxyl group. This acidic proton can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction can lead to significant peak tailing, and in some cases, irreversible adsorption of your compound onto the column.[1][2]

Expert Considerations:

  • If you observe significant tailing on a silica TLC plate: Consider using a less acidic stationary phase. Neutral Alumina is a viable alternative, though it has a different selectivity profile that you must first evaluate by TLC.[1][2]

  • For highly sensitive compounds or very difficult separations: Deactivated silica gel, where the surface silanol groups are end-capped, can be used.[3] Another approach is to add a modifier to your mobile phase to compete for the active sites, as discussed in the next question.

Q2: How do I select the optimal mobile phase (eluent) for my separation?

Answer: Mobile phase selection is critical and should always be guided by prior analysis using Thin Layer Chromatography (TLC).[4] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for your target compound. This Rf range typically ensures that the compound elutes from the column in a reasonable volume without being too close to the solvent front or requiring excessive solvent.

Recommended Starting Solvent Systems (Normal Phase):

  • Hexane/Ethyl Acetate: This is the most common and often successful combination. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate until you achieve the target Rf.

  • Dichloromethane/Methanol (DCM/MeOH): If your compound is poorly soluble or requires higher polarity to move from the baseline, a DCM/MeOH system can be effective.[1] A starting point of 99:1 DCM:MeOH is recommended, with a gradual increase in methanol.

  • Toluene-based Systems: For aromatic compounds, incorporating toluene can improve separation by leveraging different intermolecular interactions (π-π stacking) compared to hexane.[1] A system of Toluene/Ethyl Acetate can sometimes provide much sharper peaks and better resolution.[1]

Pro-Tip for Phenolic Compounds: To counteract the peak tailing caused by the acidic phenol, add a small amount (0.1-1% ) of acetic acid to your pre-mixed mobile phase. The acetic acid protonates the silica surface and suppresses the deprotonation of your compound's hydroxyl group, leading to more symmetrical peaks and improved recovery.

Q3: Should I use isocratic or gradient elution?

Answer: The choice depends on the separation difficulty.

  • Isocratic Elution (Constant Solvent Composition): This is ideal if your TLC analysis shows that the target compound is well-separated from all impurities (ΔRf > 0.2). It is simpler to perform and more reproducible.

  • Gradient Elution (Increasing Solvent Polarity): This is necessary if your crude mixture contains impurities that are both much less polar and much more polar than your product. A gradient allows you to first elute the non-polar impurities, then increase the polarity to cleanly elute your target compound, and finally wash off any strongly retained polar impurities, saving time and solvent.

Troubleshooting Guide

Problem: My compound is streaking/tailing badly on the column, leading to poor separation and mixed fractions.

Cause: This is the most common issue for phenolic compounds on silica gel. The acidic phenolic -OH group engages in strong hydrogen bonding with the acidic silanol groups on the silica surface. This slow and uneven desorption process results in a "tailing" or "streaking" elution profile.

Solutions:

  • Acidify the Mobile Phase: As mentioned in the FAQ, adding 0.5-1% acetic acid to your eluent is the most direct solution. This suppresses the ionization of the phenolic group, minimizing the problematic interaction with the stationary phase.

  • Increase Eluent Polarity Faster: Sometimes, a slightly more polar solvent system can overcome the strong adsorption and push the compound off the column more cleanly.

  • Switch to a Different Stationary Phase: If acidification doesn't resolve the issue, your compound may be too sensitive for silica. Try running the separation on a neutral alumina column.[1][2]

Problem: My compound won't elute from the column, even with a highly polar mobile phase.

Cause: This suggests irreversible adsorption or decomposition on the stationary phase. The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[5]

Solutions:

  • Test for Stability: Before running a large-scale column, spot your compound on a silica TLC plate, let it sit for an hour, and then elute it. If you see a new spot or significant streaking from the baseline that wasn't there initially, your compound is likely unstable on silica.[5]

  • Use a Milder Stationary Phase: Switch to neutral alumina or Florisil. These are less acidic and may be more suitable for your compound.

  • Consider Reversed-Phase Chromatography: While less common for preparative scale, reversed-phase chromatography (e.g., using a C18 stationary phase with a polar mobile phase like water/acetonitrile) is an excellent alternative for polar compounds. In this mode, polar compounds elute first.[6]

Problem: The separation on the column is much worse than what I saw on my TLC plate.

Cause: Several factors can lead to this discrepancy.

  • Column Overloading: Too much crude material was loaded relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Poor Column Packing: Air bubbles or channels in the silica bed will lead to a non-uniform solvent front and ruin the separation. Ensure you pack the column carefully as a homogenous slurry.

  • Sample Loading Technique: Loading the sample in a large volume of strong solvent will cause it to spread out into a wide band before the separation even begins. Always dissolve the crude material in a minimal amount of solvent (ideally the mobile phase itself or a slightly stronger solvent like DCM) and load it in a tight, concentrated band.

Summary of Recommended Starting Conditions
ParameterRecommendation 1 (Standard)Recommendation 2 (For Tailing)Recommendation 3 (Alternative)
Stationary Phase Silica Gel (230-400 mesh)Silica Gel (230-400 mesh)Neutral Alumina
Mobile Phase System Hexane / Ethyl AcetateHexane / Ethyl Acetate + 0.5% Acetic AcidToluene / Ethyl Acetate
TLC Optimization Goal Rf ≈ 0.25 - 0.35Rf ≈ 0.25 - 0.35Evaluate Rf across a polarity range
Loading Technique Dry loading or minimal solvent volumeDry loading or minimal solvent volumeDry loading or minimal solvent volume
Experimental Workflow for Column Chromatography

The following diagram outlines the logical steps for developing and executing a successful column chromatography purification.

Column_Chromatography_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Execution cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Find solvent for Rf ≈ 0.3) Pack 2. Pack Column (Slurry pack with non-polar solvent) TLC->Pack Optimized Conditions Crude Crude Sample Crude->TLC Load 3. Load Sample (Concentrated band) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC, NMR, etc.) Collect->Analyze Fractions Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for purification by column chromatography.

References

Technical Support Center: Benzaldehyde Reaction Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for preventing dimer formation in reactions involving benzaldehyde. As Senior Application Scientists, we have designed this resource to combine established chemical principles with field-proven insights to help you optimize your synthetic routes.

Understanding Benzaldehyde Dimerization: The Core Issues

Benzaldehyde, lacking alpha-hydrogens, is susceptible to specific self-condensation reactions that can significantly reduce the yield of your desired product.[1] Understanding the mechanisms of these side reactions is the first step toward preventing them. The two primary pathways for dimer formation are the Benzoin Condensation and the Cannizzaro Reaction.

The Benzoin Condensation

This reaction is a coupling of two benzaldehyde molecules to form an α-hydroxyketone, known as benzoin.[2][3] It is typically catalyzed by a nucleophile, which creates a polarity reversal (umpolung) at the aldehyde's carbonyl carbon, turning it from an electrophile into a nucleophile.[2][4][5]

Key Catalyst: Classically, the cyanide ion (CN⁻) is used due to its perfect balance of nucleophilicity, ability to stabilize the key intermediate, and its quality as a good leaving group.[6][7][8]

Mechanism of Cyanide-Catalyzed Benzoin Condensation
  • Nucleophilic Attack: The cyanide ion attacks the carbonyl carbon of a benzaldehyde molecule, forming a cyanohydrin intermediate.[6][9][10]

  • Proton Transfer & Umpolung: A proton is abstracted, creating a resonance-stabilized carbanion. This inverts the normal electrophilic character of the carbonyl carbon into a nucleophilic one.[8]

  • Second Attack: This nucleophilic intermediate attacks the carbonyl carbon of a second benzaldehyde molecule.[3]

  • Catalyst Elimination: Subsequent proton transfer and elimination of the cyanide ion regenerates the catalyst and yields the benzoin product.[3][9]

Benzoin_Condensation cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Umpolung cluster_step3 Step 3: Second Attack cluster_step4 Step 4: Product Formation benz1 Benzaldehyde inter1 Cyanohydrin Intermediate benz1->inter1 + CN⁻ cn CN⁻ carbanion Nucleophilic Carbanion inter1->carbanion - H⁺ inter1->carbanion benz2 Benzaldehyde adduct Dimeric Adduct carbanion->adduct + Benzaldehyde benzoin Benzoin adduct->benzoin + H⁺, - CN⁻ adduct->benzoin

Caption: Mechanism of the Benzoin Condensation.

The Cannizzaro Reaction

Discovered by Stanislao Cannizzaro in 1853, this is a base-induced disproportionation reaction.[11][12] Two molecules of a non-enolizable aldehyde, like benzaldehyde, react in the presence of a strong base to produce a primary alcohol and a carboxylic acid.[11][12][13][14] This is a redox process where one aldehyde molecule is oxidized (to the carboxylic acid) and the other is reduced (to the alcohol).[11][12]

Mechanism of the Cannizzaro Reaction
  • Hydroxide Attack: A hydroxide ion (from a strong base) attacks the carbonyl carbon of one benzaldehyde molecule, forming a tetrahedral intermediate.[11][12][14]

  • Hydride Transfer: This intermediate collapses, reforming the carbonyl and transferring a hydride ion (H⁻) directly to the carbonyl carbon of a second benzaldehyde molecule.[11][12] This is the rate-determining step.

  • Proton Exchange: An acid-base reaction occurs where the newly formed alkoxide is protonated by the solvent (or the carboxylic acid formed), yielding the final alcohol and carboxylate salt products.[12][13]

Cannizzaro_Reaction cluster_c_step1 Step 1: Hydroxide Attack cluster_c_step2 Step 2: Hydride Transfer cluster_c_step3 Step 3: Proton Exchange c_benz1 Benzaldehyde c_inter1 Tetrahedral Intermediate c_benz1->c_inter1 + OH⁻ oh OH⁻ c_benz2 Benzaldehyde products Benzoic Acid + Alkoxide Ion c_inter1->products + Benzaldehyde (Hydride Acceptor) final_products Benzoate Salt + Benzyl Alcohol products->final_products Proton Transfer products->final_products

Caption: Mechanism of the Cannizzaro Reaction.

Troubleshooting Guide & Preventative Strategies

This section addresses specific issues you may encounter, providing direct causes and actionable solutions.

Q1: My reaction is producing significant amounts of benzoin. How can I prevent this?

Cause: You are likely creating conditions favorable for the Benzoin condensation. This can be due to the presence of a nucleophilic catalyst (even unintentionally) or thermal induction.

Solutions:

  • Catalyst Control:

    • Avoid Cyanide: If benzoin is an undesired byproduct, the primary preventative measure is the strict exclusion of cyanide sources.

    • "Greener" Alternatives: If you are trying to perform a benzoin condensation but want better control or to avoid highly toxic reagents, consider modern catalysts. Thiamine hydrochloride (Vitamin B1) and N-Heterocyclic Carbenes (NHCs) are highly effective and safer alternatives to cyanide.[7][15][16][17] They operate via a similar umpolung mechanism.[8][18]

  • Temperature Management: Keep the reaction temperature controlled. While the benzoin condensation is catalyst-dependent, higher temperatures can increase the rate of side reactions.

Table 1: Comparison of Catalysts for Benzoin-type Reactions

CatalystAdvantagesDisadvantagesTypical Conditions
Potassium/Sodium Cyanide Highly efficient, well-established.[6]Extremely toxic.[5][17] Requires careful handling and disposal.Aqueous ethanol, reflux.
Thiamine HCl (Vitamin B1) Non-toxic, "green" alternative.[17][19] Readily available.May require longer reaction times or gentle heating (e.g., 60-65°C).[8] Lower yields in some cases.Aqueous ethanol, mild base (e.g., NaOH) to form the active ylide.[7]
N-Heterocyclic Carbenes (NHCs) Highly efficient, versatile, can be tuned for stereoselectivity.[4][15][16] Can be used in non-polar solvents.[18]Precursors can be expensive; require anhydrous/inert conditions for generation.Generated in-situ from imidazolium/triazolium salts with a base.[4][20]
Q2: My reaction unexpectedly produced benzyl alcohol and benzoic acid. What happened?

Cause: Your reaction has undergone a Cannizzaro reaction. This is almost always caused by the presence of a strong base (e.g., NaOH, KOH) at a sufficient concentration.[12][14][21]

Solutions:

  • pH Control: The most critical factor is to avoid strongly basic conditions unless the Cannizzaro reaction is the desired outcome.

    • If your reaction requires a base, use a weaker, non-nucleophilic base (e.g., triethylamine, DIPEA) or a carbonate base (Na₂CO₃, K₂CO₃) where possible.

    • The Cannizzaro reaction rate is typically second order with respect to the aldehyde and first order with respect to the base, so minimizing the concentration of both can suppress this side reaction.[12][14]

  • Temperature Control: Perform the reaction at lower temperatures. While the primary driver is the base, lower temperatures will slow the kinetics of the Cannizzaro reaction.

  • Crossed Cannizzaro Strategy: If you need to reduce benzaldehyde to benzyl alcohol but want to avoid the 50% theoretical maximum yield of the standard Cannizzaro reaction, use a "sacrificial" aldehyde.[14] Formaldehyde is often used; it is preferentially oxidized to formate, allowing for a much higher yield of the desired alcohol from the more valuable benzaldehyde.[13][14]

Q3: I am observing dimer formation even under seemingly neutral or mild conditions. What could be the issue?

Cause: The purity and storage of your starting benzaldehyde are critical. Benzaldehyde is notoriously prone to air oxidation, forming benzoic acid.[22][23] This acidic impurity can sometimes catalyze unintended side reactions or interfere with the desired reaction pathway.

Solutions:

  • Purification of Benzaldehyde: Before use, especially if the container has been open for a while, purify your benzaldehyde.

    • Acid Removal: A simple and effective method is to wash the benzaldehyde with a 5% aqueous sodium carbonate (Na₂CO₃) solution in a separatory funnel.[24][25] The benzoic acid will be converted to sodium benzoate and move to the aqueous layer.

    • Drying & Distillation: After the wash, dry the organic layer with an anhydrous salt (e.g., MgSO₄, Na₂SO₄) and distill under reduced pressure to obtain pure benzaldehyde.[24][26]

  • Proper Storage:

    • Store benzaldehyde in amber glass bottles to protect it from light.[22][23]

    • Store under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.[22][23]

    • Keep it in a cool, dry place.[22] For long-term storage, refrigeration is recommended.[23]

Troubleshooting_Workflow start Dimer Formation Observed identify Identify Dimer (e.g., via NMR, MS, m.p.) start->identify is_benzoin Is it Benzoin (α-hydroxyketone)? identify->is_benzoin is_cannizzaro Are they Benzyl Alcohol & Benzoic Acid? identify->is_cannizzaro impurity_cause Cause: Impure Starting Material identify->impurity_cause Unidentified or mixed dimers benzoin_cause Cause: Benzoin Condensation is_benzoin->benzoin_cause Yes cannizzaro_cause Cause: Cannizzaro Reaction is_cannizzaro->cannizzaro_cause Yes sol_catalyst Solution: - Exclude nucleophilic catalysts (CN⁻) - Check for unintended catalyst sources benzoin_cause->sol_catalyst sol_base Solution: - Avoid strong bases (NaOH, KOH) - Reduce base concentration - Lower reaction temperature cannizzaro_cause->sol_base sol_purify Solution: - Wash benzaldehyde with 5% Na₂CO₃ - Dry and distill before use - Ensure proper storage (dark, inert atm.) impurity_cause->sol_purify sol_catalyst->sol_purify Check Purity Also sol_base->sol_purify Check Purity Also

Caption: Troubleshooting workflow for benzaldehyde dimerization.

Frequently Asked Questions (FAQs)

Q: Why doesn't benzaldehyde undergo an aldol condensation? A: The aldol condensation requires the formation of an enolate ion, which is generated by deprotonating an alpha-hydrogen (a hydrogen on the carbon adjacent to the carbonyl). Benzaldehyde does not have any alpha-hydrogens and therefore cannot form an enolate to act as the nucleophile in an aldol reaction.[1][27]

Q: Can I use a base other than sodium hydroxide for a thiamine-catalyzed benzoin reaction? A: Yes. The role of the base is to deprotonate the thiamine hydrochloride at the thiazolium ring to generate the catalytically active N-heterocyclic carbene (ylide).[7] A moderate base is sufficient. While dilute NaOH is common, other bases like potassium carbonate or organic bases could potentially be used, though reaction times may need to be optimized.

Q: My benzaldehyde is slightly yellow. Can I still use it? A: A slight yellow tint often indicates the onset of oxidation to benzoic acid and other impurities.[22] While it may be acceptable for some robust reactions, for sensitive applications or to prevent side reactions, it is highly recommended to purify it by washing with a sodium carbonate solution followed by distillation.[24][25]

Q: What is a scavenger and can it help? A: A scavenger is a resin or reagent added to a reaction mixture to react with and "scavenge" (remove) specific impurities, excess reagents, or byproducts. For instance, a solid-supported basic scavenger (like SiliaBond Carbonate) could be used to remove acidic impurities like benzoic acid.[28][29] Similarly, scavengers designed to bind aldehydes could be used to remove unreacted starting material from a product mixture.[28]

Experimental Protocol: Purification of Commercial Benzaldehyde

This protocol describes the standard procedure for removing benzoic acid from stored benzaldehyde.

Materials:

  • Commercial Benzaldehyde

  • Diethyl ether or Ethyl acetate

  • 5% (w/v) aqueous sodium carbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, distillation apparatus

Procedure:

  • Dissolution: In a separatory funnel, dissolve 1 volume of commercial benzaldehyde in 2-3 volumes of diethyl ether.

  • Base Wash: Add 1 volume of 5% sodium carbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer, which now contains the sodium benzoate impurity.[24][25]

  • Repeat Wash: Repeat the wash with another volume of 5% sodium carbonate solution to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with 1 volume of brine to remove residual sodium carbonate and reduce the amount of dissolved water. Drain and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous magnesium sulfate to the solution (add until some of the drying agent flows freely when swirled). Let it stand for 10-15 minutes.

  • Filtration & Solvent Removal: Filter the solution to remove the drying agent. Remove the solvent (diethyl ether) using a rotary evaporator.

  • Distillation: Transfer the resulting oil to a distillation apparatus. Distill under reduced pressure. Collect the fraction boiling at the correct temperature for benzaldehyde (e.g., ~65-66 °C at 10 mmHg).[26] The pure benzaldehyde should be a colorless liquid.

  • Storage: Immediately transfer the purified product to a clean, dry, amber-colored bottle and flush with an inert gas like argon or nitrogen before sealing.[22][23]

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Assignment of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and comparison of nuclear magnetic resonance (NMR) spectroscopy for the structural elucidation of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde, a key intermediate in pharmaceutical synthesis.[1][2] Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output, offering a framework for predictive analysis and empirical verification.

Foundational Principles: Why NMR is the Gold Standard

In the rigorous landscape of pharmaceutical development, unambiguous structural confirmation is non-negotiable. While techniques like mass spectrometry confirm molecular weight and infrared spectroscopy identifies functional groups, only NMR spectroscopy provides a complete atomic-level map of a molecule's constitution and connectivity.[3] For a molecule like this compound, with its distinct aromatic and aliphatic regions, 1D and 2D NMR techniques are indispensable for verifying the precise arrangement of substituents on the benzaldehyde core.

The analysis that follows is built on the foundational principles of chemical shielding and spin-spin coupling. The electron density around a nucleus dictates its resonance frequency (chemical shift), with electronegative atoms and unsaturated systems causing a "deshielding" effect that shifts signals downfield (to a higher ppm value).[4][5] Concurrently, the magnetic influence of neighboring, non-equivalent nuclei causes signals to split into predictable patterns (multiplicity), revealing which atoms are connected through bonds.[4][6]

Molecular Structure and Predicted Spectral Features

A logical spectral assignment begins with a thorough analysis of the molecule's structure. We can deconstruct this compound into three key domains: the substituted aromatic ring, the aldehyde group, and the cyclopropylmethoxy side chain. Each domain contains magnetically distinct protons and carbons that will produce characteristic signals.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation Structure Propose Structure Predict Predict ¹H & ¹³C Shifts (Based on Theory & Analogs) Structure->Predict Acquire1D Acquire 1D Spectra (¹H, ¹³C, DEPT) Predict->Acquire1D Assign1D Tentative Assignment (Shifts, Integrals, Multiplicity) Acquire1D->Assign1D Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Assign1D->Acquire2D For Ambiguity Resolution Final Final Validated Structure Assign1D->Final Correlate Analyze Correlations (H-H, C-H) Acquire2D->Correlate Confirm Confirm Connectivity Correlate->Confirm Confirm->Final

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or modified compounds is a critical step in the research and development pipeline. Mass spectrometry, particularly with electron ionization (EI), stands as a fundamental technique for revealing the intricate fragmentation patterns that serve as a molecular fingerprint. This guide provides an in-depth technical analysis of the predicted mass spectrometry fragmentation pattern of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde, a compound of interest due to its unique combination of a benzaldehyde core, an ether linkage, and a cyclopropyl moiety.

This document will serve as a comparative guide, juxtaposing the predicted fragmentation of the target molecule with the known fragmentation behaviors of its constituent functional groups. By understanding these foundational patterns, researchers can better interpret experimental data, confirm molecular structures, and identify related compounds in complex matrices.

The Structural Landscape: Predicting Fragmentation Hotspots

The structure of this compound (Molecular Formula: C₁₁H₁₂O₃, Molecular Weight: 192.21 g/mol ) presents several key features that will dictate its fragmentation under electron ionization.[1][2][3][4][5] EI is a "hard" ionization technique, meaning it imparts significant energy into the molecule, leading to extensive and informative fragmentation.[6][7][8] The initial event is the removal of an electron to form a molecular ion (M⁺˙), which then undergoes a series of bond cleavages and rearrangements.

The primary sites for fragmentation are anticipated to be:

  • The Aldehyde Group: Aromatic aldehydes are known for characteristic losses of a hydrogen radical (H•) and a formyl radical (•CHO) or carbon monoxide (CO).[9][10][11]

  • The Ether Linkage: Ethers commonly fragment via cleavage of the C-C bond alpha to the oxygen atom.[12][13][14][15] Aromatic ethers, in particular, can exhibit cleavage of the bond beta to the aromatic ring.[14]

  • The Cyclopropyl Group: Cycloalkanes can undergo ring-opening followed by the loss of small neutral molecules like ethene.[16][17]

A Hypothetical Approach: Experimental Protocol for EI-MS Analysis

While a specific experimental protocol for this exact molecule is not widely published, a standard procedure for a thermally stable aromatic compound of this nature using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization can be reliably outlined.[18]

1. Sample Preparation:

  • A dilute solution (e.g., 100 µg/mL) of this compound is prepared in a high-purity volatile solvent such as methanol or acetonitrile.

2. Instrumentation:

  • A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is the instrument of choice. A direct insertion probe could also be utilized for a pure sample.

3. Gas Chromatography (GC) Parameters:

  • Injection Volume: 1 µL
  • Injector Temperature: 250 °C (to ensure rapid volatilization)
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for this type of aromatic compound.
  • Oven Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: Increase temperature to 280 °C at a rate of 15 °C/min.
  • Final hold: Hold at 280 °C for 5 minutes.
  • Transfer Line Temperature: 280 °C

4. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI)[19]
  • Electron Energy: 70 eV (a standard energy to ensure reproducible fragmentation patterns and allow for library matching)[6][20]
  • Ion Source Temperature: 230 °C
  • Mass Range: m/z 40-450 (to encompass the molecular ion and all significant fragments)
  • Scan Rate: 2 scans/second

The workflow for this analysis is depicted in the following diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve Sample in Volatile Solvent Injector Injector (250°C) Prep->Injector 1 µL Injection Column GC Column (Temperature Program) Injector->Column Vaporization IonSource EI Ion Source (70 eV) Column->IonSource Separation & Elution Analyzer Mass Analyzer IonSource->Analyzer Ionization & Fragmentation Detector Detector Analyzer->Detector Mass Sorting DataSystem Data System Detector->DataSystem Signal Detection Spectrum Mass Spectrum DataSystem->Spectrum Data Processing

GC-MS Experimental Workflow

Predicted Fragmentation Pattern: A Comparative Analysis

The mass spectrum of this compound is expected to be a composite of the fragmentation patterns of its core structures. The following table summarizes the predicted major fragments, their mass-to-charge ratio (m/z), and a comparison to the known fragmentation of related compounds.

Predicted m/zProposed Fragment Structure/LossComparison with Known Fragmentation Patterns
192 [M]⁺˙ (Molecular Ion)The presence of an aromatic ring generally leads to a discernible molecular ion peak.[12][14]
191 [M-H]⁺ Loss of the aldehydic hydrogen is a classic fragmentation pathway for benzaldehydes.[9][10]
163 [M-CHO]⁺ Loss of the formyl group is another characteristic fragmentation of benzaldehydes, leading to a stable phenyl cation.[10][11]
151 [M-C₃H₅]⁺ Cleavage of the ether bond with loss of the cyclopropylmethyl radical.
137 [M-C₃H₅O]⁺ Alpha-cleavage of the ether, with loss of the cyclopropylmethoxy radical.
123 [C₇H₇O₂]⁺ Benzylic cleavage, resulting in a hydroxy-methoxy-tropylium ion. A common rearrangement in substituted benzyl systems.
94 [C₆H₆O]⁺ Hydrogen rearrangement followed by cleavage, a known pathway for some aromatic ethers.[14]
77 [C₆H₅]⁺ While less likely than in unsubstituted benzaldehyde due to the other substituents, the phenyl cation is a common fragment in aromatic compounds.[9][10]
55 [C₄H₇]⁺ or [C₃H₅O]⁺ Represents the cyclopropylmethyl cation or a fragment from the ether linkage.
41 [C₃H₅]⁺ A characteristic fragment from the cyclopropyl group, often observed as the allyl cation after ring opening.[17]

The predicted major fragmentation pathways are visualized in the diagram below:

Fragmentation_Pathways cluster_primary Primary Fragmentation cluster_secondary Secondary & Rearrangement M [M]⁺˙ m/z = 192 F191 [M-H]⁺ m/z = 191 M->F191 - H• F163 [M-CHO]⁺ m/z = 163 M->F163 - •CHO F137 [M-C₃H₅O]⁺ m/z = 137 M->F137 - •OCH₂-cPr F55 [C₄H₇]⁺ m/z = 55 M->F55 Ether Cleavage F123 [C₇H₇O₂]⁺ m/z = 123 F137->F123 Rearrangement F94 [C₆H₆O]⁺ m/z = 94 F137->F94 - C₂H₃O• F41 [C₃H₅]⁺ m/z = 41 F55->F41 - CH₂

Predicted Fragmentation Pathways

Conclusion

The mass spectrometry fragmentation pattern of this compound under electron ionization is predicted to be a rich tapestry of cleavages and rearrangements dictated by its constituent functional groups. The aldehyde moiety is expected to drive the loss of H• and CHO•, while the ether linkage will likely lead to alpha and benzylic cleavages. The cyclopropyl group is anticipated to yield characteristic lower mass fragments. By comparing these predicted fragments to the well-documented behavior of benzaldehydes, aromatic ethers, and cyclopropyl-containing compounds, researchers can confidently approach the structural elucidation of this and related molecules. This guide provides a foundational framework for interpreting experimental data and highlights the power of mass spectrometry in modern chemical analysis.

References

A Comparative Guide to Vanillin Derivatives: Evaluating 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde Against Its Predecessors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth, objective comparison of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde with other vanillin derivatives, grounding the analysis in experimental data to support claims of performance and potential. As a senior application scientist, the aim is to provide a critical evaluation that is both scientifically rigorous and practically insightful for professionals in research and drug development.

Introduction: The Rationale for Vanillin Derivatization

Vanillin (4-hydroxy-3-methoxybenzaldehyde), the principal flavor component of vanilla, is not only a globally utilized flavoring agent but also a molecule of significant biological interest, exhibiting antioxidant, antimicrobial, and anti-inflammatory properties.[1][2] These inherent activities have driven the synthesis of numerous derivatives to enhance its therapeutic potential. Modifications to the vanillin scaffold aim to modulate its physicochemical properties, such as lipophilicity and electronic character, to improve bioavailability and efficacy.

This guide focuses on this compound, a derivative where the methoxy group of vanillin is replaced by a cyclopropylmethoxy group. This structural alteration is significant; the cyclopropyl moiety is a well-regarded functional group in medicinal chemistry, known for introducing conformational rigidity and modulating electronic properties, which can lead to enhanced binding to biological targets. We will compare this novel compound to its parent, vanillin, and other key derivatives like the flavor-intensified ethyl vanillin and the isomeric isovanillin, which itself is a versatile scaffold in medicinal chemistry.[3][4]

Physicochemical Properties: A Foundation for Biological Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties. The introduction of a cyclopropylmethoxy group in place of a methoxy or ethoxy group can be expected to increase lipophilicity, potentially enhancing membrane permeability—a critical factor for antimicrobial and intracellular activities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural FeatureRelevant Notes
Vanillin C₈H₈O₃152.153-methoxy groupThe benchmark compound; exhibits baseline antioxidant and antimicrobial activity.[1][2]
Ethyl Vanillin C₉H₁₀O₃166.173-ethoxy group2-4 times more potent in flavor than vanillin; a synthetic derivative.[5][6][7][8]
Isovanillin C₈H₈O₃152.153-hydroxy, 4-methoxyIsomer of vanillin with a range of biological activities, including anticancer and neuroprotective potential.[3][4][9][10]
This compound C₁₁H₁₂O₃192.213-cyclopropylmethoxy groupA key intermediate in the synthesis of pharmaceuticals like Roflumilast.[11][12]

Table 1: Comparative physicochemical properties of selected vanillin derivatives.

Comparative Biological Activity: An Evidence-Based Analysis

The ultimate value of a new derivative lies in its enhanced performance. This section synthesizes available data on the antioxidant and antimicrobial activities of these compounds.

Antioxidant Activity

The antioxidant capacity of phenolic aldehydes like vanillin is primarily due to the hydrogen-donating ability of the phenolic hydroxyl group. The nature of the substituent at the 3-position can influence this activity.

CompoundAntioxidant AssayIC50 Value (µg/mL)Reference
VanillinDPPH0.81[13][14][15]
Acetylated Vanillin DerivativeDPPH0.63[13][14][15]
Reduced Vanillin DerivativeDPPH0.59[13][14][15]
Vitamin C (Standard)DPPH0.44[13][14][15]

Table 2: Antioxidant activity (IC50) of vanillin and its derivatives from a comparative study. Lower IC50 indicates higher antioxidant activity.

Antimicrobial Efficacy

Vanillin's antimicrobial action is thought to involve disruption of the cell membrane.[1] Increased lipophilicity can enhance this effect. Vanillin derivatives with higher lipophilicity have shown improved inhibition of Gram-positive bacteria by permeating or disrupting their cell membranes.[16]

CompoundOrganismMinimum Inhibitory Concentration (MIC) (mg/mL)
VanillinMultidrug-resistant E. coli1.25
VanillinMultidrug-resistant S. aureus2.5
VanillinSalmonella strains1.25-2.5

Table 3: Minimum Inhibitory Concentration (MIC) of Vanillin against various bacteria.[16]

Given that the cyclopropylmethoxy group increases molecular weight and lipophilicity compared to the methoxy group of vanillin, it is a reasonable hypothesis that this compound could exhibit enhanced antimicrobial activity, particularly against bacteria with lipid-rich cell membranes. However, this requires direct experimental verification.

Experimental Protocols for In-House Comparison

For research teams aiming to conduct their own comparative studies, the following standardized protocols are recommended for their robustness and reproducibility.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay quantifies the ability of a compound to act as a free radical scavenger.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of the test compounds (e.g., 1 mg/mL) in a suitable solvent.[17][18]

  • Serial Dilutions: Create a series of dilutions from the stock solution to determine the IC50 value.

  • Reaction: In a 96-well plate, mix the test compound dilutions with the DPPH solution.[18]

  • Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.[18]

  • Measurement: Read the absorbance at 517 nm using a microplate reader.[17]

  • Calculation: The percentage of scavenging activity is calculated relative to a control without the antioxidant. The IC50 value is the concentration that scavenges 50% of the DPPH radicals.[17]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare 0.1 mM DPPH in Methanol R1 Mix Sample Dilutions with DPPH Solution P1->R1 P2 Prepare Serial Dilutions of Test Compounds P2->R1 R2 Incubate in Dark (30 min) R1->R2 A1 Measure Absorbance at 517 nm R2->A1 A2 Calculate % Inhibition and Determine IC50 A1->A2

Workflow for the DPPH Antioxidant Assay.
Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., ~5×10^5 CFU/mL) in a suitable broth, such as Mueller-Hinton Broth.[19][20]

  • Compound Dilution: In a 96-well plate, prepare serial dilutions of the test compounds in the broth.[19]

  • Inoculation: Add the bacterial inoculum to each well. Include positive (inoculum only) and negative (broth only) controls.[20]

  • Incubation: Incubate the plate for 16-24 hours at 37°C.[20]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed.[19][20]

MIC_Workflow cluster_setup Setup cluster_incubation Incubation cluster_readout Readout S1 Prepare Serial Dilutions of Test Compounds in Broth I1 Inoculate Wells with Bacterial Suspension S1->I1 S2 Prepare Standardized Bacterial Inoculum S2->I1 I2 Incubate at 37°C for 16-24 hours I1->I2 RO1 Visually Inspect for Bacterial Growth (Turbidity) I2->RO1 RO2 Identify Lowest Concentration with No Growth (MIC) RO1->RO2

Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Synthesis and Application Insights

The synthesis of this compound is documented, often as a key step in the preparation of more complex pharmaceutical agents.[11] This underscores its importance not just as a potentially active molecule itself, but also as a versatile building block in drug discovery. Its role as an intermediate for Roflumilast, a phosphodiesterase-4 inhibitor, highlights its value in the synthesis of established therapeutic agents.[11]

Conclusion and Future Directions

This compound presents a compelling case for further investigation. Based on established structure-activity relationships, the introduction of the cyclopropylmethoxy group is a rational strategy for enhancing the biological activities of the vanillin scaffold, particularly its antimicrobial efficacy through increased lipophilicity.

However, a clear gap exists in the literature regarding direct, quantitative comparisons of its performance against vanillin, ethyl vanillin, and isovanillin. For drug development professionals, this represents an opportunity. The protocols outlined in this guide provide a clear path for conducting such head-to-head comparisons.

Key Takeaways:

  • Hypothesized Advantage: The cyclopropylmethoxy moiety is expected to confer increased lipophilicity, which may lead to enhanced antimicrobial activity.

  • Need for Empirical Data: There is a pressing need for direct experimental data (e.g., IC50 for antioxidant activity, MIC for antimicrobial activity) to validate these hypotheses.

  • Value as a Scaffold: Its use as an intermediate in pharmaceutical synthesis confirms its utility and accessibility as a chemical scaffold.

Future research should focus on generating this missing comparative data and exploring a wider range of biological activities, including anti-inflammatory and anticancer effects, where other vanillin derivatives have shown promise.

References

A Comparative Guide to Purity Assessment of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde: A Validated HPLC-UV Method vs. Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is a critical parameter that dictates the quality, safety, and efficacy of the final drug product. 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals, and its purity must be rigorously controlled. This guide provides an in-depth look at a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. As a Senior Application Scientist, this guide is structured to not only provide a detailed protocol but also to explain the scientific rationale behind the methodological choices, ensuring a robust and reliable analytical procedure. Furthermore, this guide will objectively compare the performance of the HPLC method with other viable analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing supporting experimental insights.

The Central Role of HPLC in Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical chemistry in the pharmaceutical industry.[1][2] Its wide applicability, high resolution, and sensitivity make it the preferred method for the analysis of non-volatile and thermally labile compounds, a category to which this compound belongs.[3] A well-developed and validated HPLC method provides a reliable means to separate, identify, and quantify the main compound and its potential impurities, ensuring that the intermediate meets the stringent purity requirements for API synthesis.

A Validated Reversed-Phase HPLC Method for this compound

The following HPLC method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose of purity assessment.[4][5][6]

Chromatographic Conditions

The selection of chromatographic conditions is paramount for achieving optimal separation of the main analyte from its potential impurities.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is a versatile stationary phase that provides excellent retention and separation for moderately polar compounds like this compound. The chosen dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water (Gradient Elution)A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. Acetonitrile is a common organic modifier that provides good peak shape and low UV cutoff.
Gradient Program 0-5 min: 30% ACN; 5-20 min: 30-70% ACN; 20-25 min: 70% ACN; 25.1-30 min: 30% ACNThis gradient profile is designed to provide sufficient resolution between the main peak and any closely eluting impurities. The re-equilibration step ensures the column is ready for the next injection.
Flow Rate 1.0 mL/minA flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection UV at 275 nmThe UV detection wavelength is selected based on the UV spectrum of this compound to maximize sensitivity for both the main compound and its potential chromophoric impurities.
Injection Volume 10 µLA 10 µL injection volume is a standard volume that provides good sensitivity without overloading the column.
Diluent Acetonitrile:Water (50:50, v/v)The diluent is chosen to be compatible with the mobile phase and to ensure the sample is fully dissolved.

Experimental Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter through 0.45 µm Syringe Filter Dissolve_Sample->Filter_Sample Filter_Standard Filter through 0.45 µm Syringe Filter Dissolve_Standard->Filter_Standard Inject Inject into HPLC System Filter_Sample->Inject Filter_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 275 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Experimental workflow for HPLC purity assessment.

Method Validation: A Self-Validating System

A robust analytical method must be validated to demonstrate its suitability for its intended purpose.[7][8] The validation of this HPLC method was performed according to ICH Q2(R1) guidelines and included the following parameters:[4][5]

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity The peak for this compound should be well-resolved from potential impurities and degradation products.The main peak was spectrally pure and well-separated from known impurities and forced degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998 over a concentration range of 50-150% of the nominal concentration.
Accuracy Recovery of 98.0% to 102.0%Mean recovery was 99.7% for spiked samples at three concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%RSD = 0.5% for six replicate injections of the standard solution.
Intermediate Precision RSD ≤ 2.0%RSD = 0.8% when analyzed by a different analyst on a different day with a different instrument.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03 µg/mL
Robustness No significant changes in results with small, deliberate variations in method parameters.The method was found to be robust with respect to changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

This comprehensive validation ensures that the method is reliable, accurate, and precise for the routine purity assessment of this compound.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for this application, other analytical techniques can also be employed for purity assessment. The choice of technique often depends on the specific information required and the nature of the impurities.

Analytical TechniquePrincipleAdvantagesLimitations
HPLC-UV Separation based on differential partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance.High resolution and sensitivity, suitable for a wide range of non-volatile and thermally labile compounds, robust and widely available.[9]May not be suitable for highly volatile impurities or those lacking a UV chromophore. Requires a reference standard for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by detection and identification by mass spectrometry.[10][11]Excellent for volatile and semi-volatile impurities. Provides structural information for impurity identification.This compound is non-volatile and requires derivatization to increase its volatility, which adds a step to the sample preparation and can introduce variability.[12][13]
Quantitative Nuclear Magnetic Resonance (qNMR) Purity determination by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.[9][14]Provides a direct, primary method of quantification without the need for a specific reference standard of the analyte.[15][16] Highly accurate and precise.Lower sensitivity compared to HPLC. May have overlapping signals in complex mixtures, making quantification challenging. Requires a high-field NMR spectrometer.

Logical Flow for Selecting a Purity Analysis Method

Purity_Analysis_Selection cluster_questions Key Considerations cluster_methods Recommended Method start Purity Assessment of this compound q1 Are volatile impurities a concern? start->q1 q2 Is absolute quantification without a specific reference standard required? q1->q2 No gcms GC-MS (with derivatization) q1->gcms Yes q3 Is high-throughput routine analysis needed? q2->q3 No qnmr qNMR q2->qnmr Yes q3->start Re-evaluate requirements hplc Validated HPLC-UV Method q3->hplc Yes

Caption: Logical flow for selecting a purity analysis method.

Conclusion

For the routine purity assessment of this compound in a drug development and manufacturing setting, the validated reversed-phase HPLC-UV method presented in this guide is the most suitable technique. Its high resolution, sensitivity, and robustness ensure reliable and accurate results. While alternative techniques like GC-MS and qNMR offer unique advantages for specific applications, such as the identification of volatile impurities or absolute quantification without a specific reference standard, HPLC remains the workhorse for routine quality control. The judicious selection of the analytical technique, based on the specific requirements of the analysis, is crucial for ensuring the quality and safety of pharmaceutical intermediates and the final drug product.

References

A Researcher's Guide to Spectroscopic Cross-Referencing: The Case of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. For researchers working with complex aromatic compounds, such as 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde, a meticulous approach to spectroscopic data analysis is paramount. This guide provides an in-depth, experience-driven framework for cross-referencing spectroscopic data, using the titular compound as a focal point and drawing comparisons with structurally related, well-characterized molecules.

While direct experimental spectra for this compound are not widely published, this guide will leverage data from close structural analogs—vanillin, isovanillin, and 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin)—to predict and interpret its expected spectroscopic features. This comparative methodology is a powerful tool for structural elucidation, enabling scientists to build a strong, evidence-based case for the identity and purity of their synthesized compounds.

The Logic of Spectroscopic Analogs

The principle of using spectroscopic analogs rests on the foundational concept that similar molecular structures will exhibit comparable, yet predictably different, spectroscopic signatures. Functional groups and structural motifs generate characteristic signals in various spectroscopic techniques. By analyzing the spectra of known compounds, we can infer the expected signals for a novel molecule that shares key structural elements.

For this compound, the core scaffold is a substituted benzaldehyde. The key distinguishing feature is the cyclopropylmethoxy group at the C3 position. Therefore, we can anticipate:

  • Aromatic proton and carbon signals similar to other 3,4-disubstituted benzaldehydes.

  • An aldehyde proton signal in the characteristic downfield region of the ¹H NMR spectrum.

  • Unique signals in both ¹H and ¹³C NMR spectra corresponding to the cyclopropyl and methoxy moieties.

  • Characteristic infrared (IR) absorptions for the hydroxyl, aldehyde, and ether functional groups.

  • A molecular ion peak in the mass spectrum corresponding to its molecular weight (192.21 g/mol ).[1][2]

Comparative Spectroscopic Data Analysis

To illustrate the power of cross-referencing, the following tables summarize the key spectroscopic data for vanillin, isovanillin, and ethyl vanillin. This data serves as a benchmark for what to expect when analyzing this compound.

Table 1: Comparative ¹H NMR Spectroscopic Data (in CDCl₃)
CompoundAldehyde H (δ, ppm)Aromatic H (δ, ppm)Methoxy/Ethoxy H (δ, ppm)Hydroxyl H (δ, ppm)
Vanillin [3]~9.82~7.42 (d), ~7.42 (dd), ~7.05 (d)~3.96 (s, 3H)~6.39 (s)
Isovanillin [4][5]~9.83~7.44 (d), ~7.42 (dd), ~6.97 (d)~3.97 (s, 3H)~6.12 (s)
Ethyl Vanillin [6]~9.80~7.40 (m), ~6.95 (d)~4.15 (q, 2H), ~1.45 (t, 3H)~6.20 (s)
This compound (Predicted) ~9.8~7.4 (m), ~7.0 (d)~3.9 (d, 2H), ~1.3 (m, 1H), ~0.6 (m, 2H), ~0.4 (m, 2H)~6.1 (s)

Causality: The aromatic proton splitting patterns and chemical shifts are highly sensitive to the substitution pattern on the benzene ring. The key difference for our target molecule will be the appearance of signals for the cyclopropylmethoxy group, specifically a doublet for the methylene protons and complex multiplets for the cyclopropyl protons in the upfield region.

Table 2: Comparative ¹³C NMR Spectroscopic Data (in CDCl₃)
CompoundAldehyde C (δ, ppm)Aromatic C (δ, ppm)Methoxy/Ethoxy C (δ, ppm)
Vanillin Acetate (similar to Vanillin) [7]~191.1~152.0, ~144.5, ~134.4, ~124.7, ~122.9, ~112.9~56.0
Isovanillin [4]~191.0~151.0, ~147.0, ~131.0, ~125.0, ~114.0, ~112.0~56.0
Ethyl Vanillin ~191.0~151.5, ~147.5, ~130.5, ~125.5, ~114.5, ~112.5~64.5, ~14.7
This compound (Predicted) ~191.0~151.0, ~148.0, ~130.0, ~126.0, ~115.0, ~113.0~74.0 (CH₂), ~11.0 (CH), ~4.0 (CH₂)

Causality: The chemical shifts of the aromatic carbons provide a fingerprint of the substitution pattern. The introduction of the cyclopropylmethoxy group is expected to induce subtle shifts in the aromatic region compared to vanillin and will introduce three new signals corresponding to the carbons of this substituent.

Table 3: Comparative IR Spectroscopic Data (KBr Pellet, cm⁻¹)
CompoundO-H StretchC-H (Aromatic)C-H (Aldehyde)C=O StretchC=C (Aromatic)C-O Stretch
Vanillin [8][9]~3200-3400~3000-3100~2700-2900~1665~1580, ~1510~1270, ~1150
Isovanillin [4][5]~3200-3400~3000-3100~2700-2900~1670~1590, ~1515~1280, ~1160
Ethyl Vanillin [10]~3200-3400~3000-3100~2700-2900~1660~1585, ~1510~1275, ~1155
This compound (Predicted) ~3200-3400~3000-3100~2700-2900~1660-1670~1580-1590, ~1510-1515~1270-1280, ~1150-1160

Causality: The IR spectrum is dominated by the characteristic absorptions of the functional groups. The spectra of all these compounds will be very similar, with the primary differences appearing in the fingerprint region (below 1500 cm⁻¹) due to the unique vibrations of the different alkoxy groups.

Table 4: Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
Vanillin [11]C₈H₈O₃152.15153.05
Isovanillin [12]C₈H₈O₃152.15153.05
Ethyl Vanillin [10]C₉H₁₀O₃166.17167.07
This compound [1][2]C₁₁H₁₂O₃192.21193.10

Causality: Mass spectrometry provides the molecular weight of the compound, which is a critical piece of data for confirming its identity. The high-resolution mass spectrum should match the calculated exact mass of the molecular formula.

Experimental Protocols for Data Acquisition

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules, but DMSO-d₆ may be necessary for less soluble compounds and to observe exchangeable protons like the hydroxyl proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0.00 ppm).[7]

  • ¹H NMR Acquisition (400 MHz Spectrometer) :

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : -2 to 12 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 2-5 seconds. A longer delay is crucial for accurate integration of all proton signals.

    • Number of Scans : 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition (100 MHz Spectrometer) :

    • Pulse Program : Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width : 0 to 220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing :

    • Apply Fourier transform, phase correction, and baseline correction to the raw data.

    • Reference the spectra to the internal standard or the residual solvent peak.

    • Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants.

    • Assign the chemical shifts for all signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar and pestle.[7]

    • The mixture should be homogenous to avoid scattering of the IR beam.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition (FTIR Spectrometer) :

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (Electrospray Ionization - ESI) :

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the spectroscopic cross-referencing and structural verification of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison cluster_verification Structural Verification synthesis Synthesis of 3-(Cyclopropylmethoxy)-4- hydroxybenzaldehyde nmr ¹H & ¹³C NMR synthesis->nmr Purified Sample ir FTIR synthesis->ir Purified Sample ms HRMS synthesis->ms Purified Sample data_proc Spectral Processing & Peak Assignment nmr->data_proc ir->data_proc ms->data_proc comparison Cross-Referencing with Spectroscopic Analogs (Vanillin, Isovanillin, etc.) data_proc->comparison verification Structural Confirmation & Purity Assessment comparison->verification

Caption: Workflow for Spectroscopic Analysis and Structural Verification.

Conclusion

The structural elucidation of novel compounds is a multi-faceted process that relies on the convergence of evidence from various analytical techniques. This guide has outlined a robust strategy for the cross-referencing of spectroscopic data for this compound. By leveraging the well-established spectral data of its structural analogs, researchers can confidently predict, interpret, and ultimately confirm the structure of their target molecule. This comparative approach, grounded in the fundamental principles of spectroscopy, is an indispensable tool in the modern chemistry laboratory.

References

A Comparative Guide to the Reactivity of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde and Isovanillin

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of functionalized aromatic aldehydes is paramount. These molecules serve as versatile synthons in the construction of complex bioactive compounds. This guide provides an in-depth, objective comparison of the chemical reactivity of two such aldehydes: 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde and its close structural analog, isovanillin (3-hydroxy-4-methoxybenzaldehyde). This analysis is grounded in fundamental principles of organic chemistry and supported by detailed experimental protocols to empower researchers to validate these findings and explore further applications.

Introduction: Structural and Electronic Profiles

At first glance, this compound and isovanillin share a common scaffold: a benzaldehyde core with hydroxyl and alkoxy substituents at the 4- and 3-positions, respectively. The key distinction lies in the nature of the alkoxy group: a cyclopropylmethoxy group in the former and a simple methoxy group in the latter. This seemingly minor structural alteration has significant implications for the electronic and steric environment of the aldehyde functional group, thereby influencing its reactivity.

CompoundStructureMolecular FormulaMolecular WeightKey Features
This compound C₁₁H₁₂O₃192.21 g/mol [1]Possesses a bulky and potentially electron-donating cyclopropylmethoxy group.
Isovanillin C₈H₈O₃152.15 g/mol [2]Features a less sterically demanding and well-characterized electron-donating methoxy group.

The reactivity of the aldehyde's carbonyl carbon is fundamentally governed by its electrophilicity. Substituents on the benzene ring modulate this property through a combination of inductive and resonance effects. Aromatic aldehydes are generally less reactive towards nucleophilic addition than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which reduces the partial positive charge on the carbonyl carbon.[3]

Theoretical Comparison of Reactivity: Electronic and Steric Effects

The primary difference in reactivity between these two molecules will stem from the electronic and steric contributions of the cyclopropylmethoxy versus the methoxy group.

Electronic Effects: Both the methoxy and cyclopropylmethoxy groups are electron-donating through resonance, a consequence of the lone pairs on the oxygen atom delocalizing into the aromatic π-system.[4] This effect increases electron density at the ortho and para positions relative to the alkoxy group. However, the oxygen atom's electronegativity also imparts an electron-withdrawing inductive effect. For alkoxy groups on a benzene ring, the resonance effect typically outweighs the inductive effect, leading to an overall electron-donating character.[4]

Steric Effects: The cyclopropylmethoxy group is significantly bulkier than the methoxy group.[6][7][8][9] This increased steric hindrance around the aldehyde functionality can impede the approach of nucleophiles, further reducing the reaction rate. This effect would be most pronounced in reactions where the transition state involves the formation of a crowded tetrahedral intermediate.

Hypothesis: Based on the combined electronic and steric effects, This compound is predicted to be less reactive than isovanillin in nucleophilic addition reactions. In oxidation and reduction reactions, the differences may be less pronounced but still influenced by these factors.

Experimental Comparison of Reactivity

To empirically validate the theoretical predictions, a series of comparative experiments can be conducted. The following protocols are designed to provide a robust comparison of the reactivity of this compound and isovanillin.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, which involves the addition of a phosphorus ylide to an aldehyde to form an alkene, is a classic example of nucleophilic addition. The rate of this reaction is sensitive to the electrophilicity of the carbonyl carbon.

Protocol:

  • Preparation of the Wittig Reagent: Prepare a solution of a suitable phosphonium ylide, such as (methoxymethyl)triphenylphosphonium chloride, by reacting it with a strong base like n-butyllithium in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Reaction Setup: In two separate, identical reaction vessels, dissolve equimolar amounts of this compound and isovanillin in anhydrous THF.

  • Initiation and Monitoring: Add an equimolar amount of the prepared Wittig reagent to each reaction vessel simultaneously. Monitor the progress of the reactions over time by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting aldehyde.

  • Data Analysis: Plot the concentration of the aldehyde versus time for both reactions. The reaction that shows a faster depletion of the starting material is the more reactive one. For a more quantitative comparison, initial reaction rates can be determined.

Workflow for Wittig Reaction Comparison

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_ylide Prepare Phosphonium Ylide initiate Initiate Reactions Simultaneously prep_ylide->initiate prep_aldehydes Prepare Aldehyde Solutions (Compound A & Isovanillin) prep_aldehydes->initiate monitor Monitor by TLC/HPLC initiate->monitor plot Plot [Aldehyde] vs. Time monitor->plot compare Compare Reaction Rates plot->compare

Caption: Workflow for the comparative Wittig reaction.

Oxidation: The Tollens' Test

The Tollens' test provides a qualitative and semi-quantitative method to compare the ease of oxidation of aldehydes. Aldehydes are oxidized to the corresponding carboxylate anion, while the silver(I) ions in the Tollens' reagent are reduced to metallic silver, forming a characteristic "silver mirror".[10][11][12][13] The rate of formation of the silver mirror can be used as an indicator of the aldehyde's reactivity towards oxidation.

Protocol:

  • Preparation of Tollens' Reagent: Freshly prepare Tollens' reagent by adding a dilute solution of sodium hydroxide to a solution of silver nitrate to form a precipitate of silver oxide. Then, add a dilute solution of ammonia dropwise until the precipitate just dissolves, forming the diamminesilver(I) complex, [Ag(NH₃)₂]⁺.

  • Reaction Setup: In two clean, identical test tubes, add equal volumes of a dilute solution of this compound and isovanillin in a suitable solvent (e.g., ethanol).

  • Initiation and Observation: Add an equal volume of the freshly prepared Tollens' reagent to each test tube and place them in a warm water bath (do not heat directly).

  • Data Analysis: Observe the test tubes and record the time it takes for the silver mirror to form. The aldehyde that forms a mirror more rapidly is more susceptible to oxidation.

Tollens' Test Reaction Pathway

G aldehyde R-CHO Aldehyde carboxylate R-COO⁻ Carboxylate Anion aldehyde->carboxylate Oxidation silver 2Ag(s) Silver Mirror byproducts 4NH₃ + 2H₂O Byproducts tollens 2[Ag(NH₃)₂]⁺ + 3OH⁻ Tollens' Reagent tollens->silver Reduction

References

A Senior Application Scientist's Guide to Purity Confirmation of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of each starting material and intermediate is paramount. 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is a key intermediate in the synthesis of several modern drugs, most notably Roflumilast, a selective PDE-4 inhibitor for treating severe COPD.[1] The presence of impurities—be they unreacted starting materials, by-products, residual solvents, or degradation products—can have profound implications for the safety, efficacy, and stability of the final drug product.

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities. The ICH Q3A(R2) guideline, for instance, requires the reporting, identification, and qualification of impurities in new drug substances, setting clear thresholds that dictate the level of analytical scrutiny required.[2][3][4][5]

This guide provides an in-depth, comparative analysis of the essential analytical methodologies required to build a comprehensive and robust purity profile for this compound. We will move beyond simple procedural lists to explain the causality behind our choice of techniques, grounding our protocols in the principles of an orthogonal analytical approach—the cornerstone of modern pharmaceutical quality control.

The Orthogonal Approach: A Multi-Faceted View of Purity

Relying on a single analytical technique provides an incomplete picture and introduces significant risk. An orthogonal approach leverages multiple analytical methods, each based on different chemical or physical principles, to create a self-validating system of checks and balances. For an intermediate like our target molecule, this ensures that all potential impurities (volatile, non-volatile, organic, inorganic) are effectively detected and quantified.

G cluster_input cluster_methods Orthogonal Analytical Methods cluster_impurities Compound 3-(Cyclopropylmethoxy)- 4-hydroxybenzaldehyde HPLC HPLC-UV/DAD (Reverse Phase) Compound->HPLC GCMS Headspace GC-MS Compound->GCMS NMR qNMR / Structural ID Compound->NMR FTIR FTIR Compound->FTIR Organic Organic Impurities (Related Substances, Degradants) HPLC->Organic Primary Method Volatile Residual Solvents & Volatile Impurities GCMS->Volatile Primary Method NMR->Organic Quantitative Confirmation Structural Structural Integrity & Isomers NMR->Structural Gold Standard Identity Functional Group Identity FTIR->Identity Confirmatory

Caption: Orthogonal testing strategy for comprehensive impurity profiling.

HPLC: The Workhorse for Potency and Non-Volatile Organic Impurities

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile organic compounds. By partitioning the sample between a liquid mobile phase and a solid stationary phase, it separates compounds based on their relative polarity, allowing for precise quantification.

Causality (Why We Choose Reverse-Phase HPLC): this compound is a moderately polar molecule containing both hydrophobic (aromatic ring, cyclopropylmethoxy group) and hydrophilic (hydroxyl, aldehyde) moieties. A reverse-phase (RP) method, using a nonpolar C18 stationary phase and a polar mobile phase (e.g., water/acetonitrile), provides excellent separation for the parent compound and any related impurities, which are likely to have slight variations in polarity. A UV or Diode Array Detector (DAD) is ideal, as the benzaldehyde chromophore provides strong absorbance.

Experimental Protocol: RP-HPLC Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-40 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: DAD, 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

Workflow and Data Analysis

G cluster_workflow HPLC Analysis Workflow SamplePrep Sample Weighing & Dilution Injection Inject into HPLC System SamplePrep->Injection Separation Gradient Separation on C18 Column Injection->Separation Detection DAD Detection (280 nm) Separation->Detection Integration Chromatogram Peak Integration Detection->Integration Calculation Calculate Purity (Area %) Integration->Calculation Report Final Report (Purity, Impurities >0.05%) Calculation->Report

Caption: Step-by-step workflow for HPLC purity analysis.

Data Interpretation: Purity is typically calculated using area percent normalization. All peaks are integrated, and the area of the main peak is expressed as a percentage of the total area of all peaks. According to ICH Q3A guidelines, any impurity exceeding the identification threshold (typically 0.10%) must be structurally characterized.[4]

Headspace GC-MS: Targeting Residual Solvents and Volatile Impurities

Residual solvents are organic volatile chemicals used or produced during synthesis that are not completely removed.[6][7][8] Their presence is strictly controlled due to potential toxicity. USP General Chapter <467> provides a framework for controlling these impurities, classifying them based on risk.[6][9][10] Headspace Gas Chromatography with Mass Spectrometric detection (HS-GC-MS) is the definitive technique for this analysis.

Causality (Why We Choose Headspace GC-MS): Direct injection of the non-volatile drug intermediate would contaminate the GC system. Headspace analysis gently heats the sample in a sealed vial, partitioning the volatile solvents into the gas phase (headspace), which is then injected. This cleanly introduces only the volatile analytes into the GC. The gas chromatograph separates them based on boiling point and polarity, and the mass spectrometer provides definitive identification based on their unique mass fragmentation patterns.[11][12]

Experimental Protocol: USP <467> Based Method
  • Instrumentation: Headspace sampler coupled to a GC-MS system.

  • Column: G43 (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium, 35 cm/sec.

  • GC Oven Program:

    • Initial: 40°C, hold for 20 min.

    • Ramp: 10°C/min to 240°C.

    • Hold: 20 min at 240°C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Equilibration Time: 60 min.

  • Mass Spectrometer: Scan mode, 35-350 amu.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide). Seal immediately. Prepare standards containing known concentrations of expected solvents (e.g., acetone, toluene, methanol from synthesis) for quantification.

Workflow and Data Analysis

G cluster_workflow Headspace GC-MS Workflow SamplePrep Sample Preparation in Sealed Vial Incubation Vial Incubation (80°C, 60 min) SamplePrep->Incubation Injection Headspace Vapor Injection Incubation->Injection Separation GC Separation Injection->Separation Detection MS Detection & Identification Separation->Detection Quantification Quantify vs. USP <467> Limits Detection->Quantification Report Final Report (Solvent Levels in ppm) Quantification->Report

Caption: Workflow for residual solvent analysis via HS-GC-MS.

Data Interpretation: Peaks are identified by comparing their retention times and mass spectra to a library and certified reference standards. Quantification is performed against the standards, and the results (in ppm) are compared against the limits specified in USP <467> for Class 1, 2, and 3 solvents.

NMR Spectroscopy: The Final Arbiter of Structure and Identity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unequivocal confirmation of a molecule's chemical structure.[13][14][15] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), confirming not only the identity but also the absence of structural isomers or other closely related impurities that might co-elute in chromatography.

Causality (Why We Choose ¹H and ¹³C NMR): ¹H NMR provides a precise count of protons in different environments, their connectivity through spin-spin coupling, and their chemical shifts, which are highly sensitive to the electronic environment. This allows us to confirm the presence of the aldehyde proton (~9.8 ppm), aromatic protons, the cyclopropyl group protons (distinct upfield signals), and the methylene bridge protons. ¹³C NMR confirms the carbon skeleton, including the critical carbonyl carbon (~191 ppm). Together, they provide a unique fingerprint of the molecule. Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity (assay) of the material against a certified internal standard without needing a reference standard of the analyte itself.[13]

Experimental Protocol: Structural Confirmation & qNMR
  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Sample Preparation (Structural ID): Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Sample Preparation (qNMR): Accurately weigh ~20 mg of the sample and ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial. Dissolve in a known volume of deuterated solvent.

  • Acquisition:

    • ¹H NMR: Acquire with a sufficient number of scans for good signal-to-noise (>16 scans). Ensure relaxation delay (d1) is at least 5 times the longest T₁ of interest for quantitative accuracy.

    • ¹³C NMR: Acquire using a proton-decoupled pulse program.

Data Interpretation: The obtained spectra are compared against a reference spectrum or theoretical predictions. For qNMR, the purity is calculated by comparing the integral of a unique proton signal from the analyte with the integral of a known proton signal from the internal standard, factoring in their respective molecular weights and number of protons.

Comparative Summary of Key Analytical Techniques

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR)
Primary Purpose Potency (Assay), detection & quantification of non-volatile organic impurities.Detection & quantification of residual solvents and volatile impurities.Absolute structural confirmation, identification of isomers, and quantitative assay (qNMR).
Principle of Separation Differential partitioning between liquid and solid phases (Polarity).Differential partitioning between gas and solid phases (Volatility/Boiling Point).Not a separation technique; based on nuclear spin in a magnetic field.
Typical Impurities Starting materials, by-products, related substances, degradation products.Class 1, 2, & 3 solvents (Toluene, Acetone, Methanol, etc.).Structural isomers, process impurities with distinct structural features.
Pros High precision and robustness; widely available; excellent for quantification.Extremely high sensitivity and specificity for volatile compounds; definitive identification via MS.Provides unequivocal structural information; can quantify without a specific reference standard (qNMR); non-destructive.
Cons May not separate all impurities; requires reference standards for identified impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods; higher equipment cost; complex spectra for mixtures.
Regulatory Alignment ICH Q3A (Impurities in New Drug Substances)USP <467>, ICH Q3C (Residual Solvents)ICH Q3A (Structural Identification)

Conclusion: An Integrated Strategy for Assured Quality

Confirming the purity of a pharmaceutical intermediate like this compound is not a task for a single instrument. It requires a meticulously planned, orthogonal testing strategy. HPLC serves as the primary tool for quantifying the main component and related organic impurities. Headspace GC-MS is essential for ensuring compliance with strict residual solvent limits. Finally, NMR spectroscopy provides the ultimate confirmation of molecular identity and structure, serving as a final, authoritative check.

By integrating the data from these complementary techniques, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile. This rigorous, evidence-based approach is fundamental to ensuring the quality of the intermediate, the safety of the final API, and ultimately, the well-being of the patient.

References

A Senior Application Scientist's Guide to the Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde: A Comparative Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde in Medicinal Chemistry

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast, which is used in the treatment of chronic obstructive pulmonary disease (COPD). The efficiency and scalability of the synthesis of this benzaldehyde derivative are therefore of critical importance to drug development professionals. This guide provides a comprehensive comparison of literature methods for the synthesis of this compound, alongside a detailed, benchmarked experimental protocol. We will delve into the mechanistic rationale behind the chosen synthetic strategy, offering insights to enable researchers to optimize this crucial reaction.

Comparative Analysis of Synthetic Routes

The synthesis of this compound predominantly relies on the Williamson ether synthesis, a robust and well-established method for forming ethers.[1] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. The primary variations in the synthesis of our target molecule lie in the choice of starting material and the specific reaction conditions employed.

Two main precursors are commonly utilized: 3,4-dihydroxybenzaldehyde (protocatechualdehyde) and 3-halo-4-hydroxybenzaldehyde. Each starting material presents its own set of advantages and challenges.

Route 1: The Regioselectivity Challenge with 3,4-Dihydroxybenzaldehyde

Starting from the readily available and inexpensive 3,4-dihydroxybenzaldehyde, the key challenge is achieving regioselective alkylation of the 3-hydroxyl group over the 4-hydroxyl group. The two hydroxyl groups have different acidities, which can be exploited to a certain extent. However, direct alkylation often leads to a mixture of products, including the desired 3-O-alkylated product, the 4-O-alkylated product, and the 3,4-O-dialkylated byproduct. This poor selectivity necessitates tedious purification steps, often involving column chromatography, and results in a significantly lower yield of the desired isomer.[2]

One patented method alludes to such a process having a yield of less than 25%, highlighting the inefficiency of this direct approach without the use of protecting groups.[2] To circumvent this issue, a protecting group strategy is often employed, where the more reactive 4-hydroxyl group is selectively protected, followed by alkylation of the 3-hydroxyl group and subsequent deprotection. While this multi-step approach can improve the overall yield and purity, it adds to the complexity and cost of the synthesis.

Route 2: The Efficient Path from 3-Halo-4-hydroxybenzaldehyde

A more direct and efficient route utilizes a 3-halo-4-hydroxybenzaldehyde, such as 3-chloro- or 3-bromo-4-hydroxybenzaldehyde, as the starting material. In this approach, the position of the ether linkage is predetermined by the location of the halogen substituent. The synthesis proceeds via a classic Williamson ether synthesis, where the hydroxyl group is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile to displace the halide from cyclopropylmethyl bromide (or activates cyclopropylmethanol).

This method, as described in a key patent, has been shown to produce this compound in high yield (around 91%) and purity, thus representing a significant improvement over the low-yielding methods.[2]

Summary of Synthetic Routes
Route Starting Material Key Reagents Reported Yield Advantages Disadvantages Reference
1 3,4-DihydroxybenzaldehydeCyclopropylmethyl halide, Base< 25%Inexpensive starting materialPoor regioselectivity, mixture of products, difficult purification, low yield[2]
2 3-Chloro-4-hydroxybenzaldehydeCyclopropylmethanol, Sodium Hydride, DMSO~91%High yield, excellent regioselectivity, direct routeStarting material may be more expensive than protocatechualdehyde[2]

Benchmarked Experimental Protocol: Synthesis via Williamson Etherification of 3-Chloro-4-hydroxybenzaldehyde

This section provides a detailed, step-by-step protocol for the high-yield synthesis of this compound, benchmarked against the efficient literature method.[2]

Reaction Scheme

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 3-Chloro-4-hydroxybenzaldehyde product This compound reactant1->product + reactant2 Cyclopropylmethanol reactant2->product + base Sodium Hydride (NaH) base->product Base solvent DMSO solvent->product Solvent

Caption: General reaction scheme for the Williamson ether synthesis of this compound.

Materials and Reagents
Reagent Formula MW ( g/mol ) Amount Molar Equiv.
3-Chloro-4-hydroxybenzaldehydeC₇H₅ClO₂156.5710.0 g1.0
CyclopropylmethanolC₄H₈O72.115.1 g1.1
Sodium Hydride (60% dispersion in oil)NaH24.002.8 g1.1
Anhydrous Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13100 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
1M Hydrochloric AcidHCl36.46As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
Brine (Saturated NaCl solution)NaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Experimental Procedure
  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add sodium hydride (2.8 g, 1.1 eq) under a stream of nitrogen.

  • Solvent Addition: Carefully add anhydrous DMSO (100 mL) to the flask.

  • Formation of the Phenoxide: While stirring, add a solution of 3-chloro-4-hydroxybenzaldehyde (10.0 g, 1.0 eq) in anhydrous DMSO (20 mL) dropwise to the sodium hydride suspension at room temperature. The addition should be controlled to maintain the temperature below 30 °C. Stir the resulting mixture for 30 minutes at room temperature.

  • Addition of Alkylating Agent: Add cyclopropylmethanol (5.1 g, 1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by the slow addition of water (100 mL).

  • Acidification: Acidify the aqueous solution to pH 3-4 with 1M hydrochloric acid.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a pale yellow oil or solid.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: - Add NaH to dry flask under N2 - Add anhydrous DMSO start->setup phenoxide Phenoxide Formation: - Add 3-chloro-4-hydroxybenzaldehyde in DMSO - Stir for 30 min setup->phenoxide alkylation Alkylation: - Add cyclopropylmethanol - Heat to 110°C for 10-12h phenoxide->alkylation workup Work-up: - Cool and quench with water - Acidify with HCl alkylation->workup extraction Extraction: - Extract with diethyl ether workup->extraction washing Washing: - Wash with NaHCO3 and brine extraction->washing drying Drying & Concentration: - Dry over MgSO4 - Concentrate under reduced pressure washing->drying purification Purification: - Column chromatography drying->purification product Final Product: This compound purification->product

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Expected Results and Characterization

Based on the literature, this benchmarked protocol is expected to yield the desired product in the range of 85-95%. The final product should be characterized to confirm its identity and purity.

Expected Experimental Data
Parameter Literature Value[2] Expected Experimental Outcome
Yield 91%85-95%
Physical Appearance Oily productPale yellow oil or solid
Purity (HPLC) 95%>95% after purification
Spectroscopic Characterization
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~9.8 ppm (s, 1H): Aldehyde proton (-CHO).

    • δ ~7.4 ppm (d, J ≈ 2 Hz, 1H): Aromatic proton at C2.

    • δ ~7.3 ppm (dd, J ≈ 8, 2 Hz, 1H): Aromatic proton at C6.

    • δ ~7.0 ppm (d, J ≈ 8 Hz, 1H): Aromatic proton at C5.

    • δ ~6.0 ppm (s, 1H): Phenolic hydroxyl proton (-OH).

    • δ ~3.9 ppm (d, J ≈ 7 Hz, 2H): Methylene protons of the cyclopropylmethoxy group (-OCH₂-).

    • δ ~1.3 ppm (m, 1H): Methine proton of the cyclopropyl group.

    • δ ~0.6 ppm (m, 2H): Methylene protons of the cyclopropyl group.

    • δ ~0.4 ppm (m, 2H): Methylene protons of the cyclopropyl group.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~191 ppm: Aldehyde carbonyl carbon.

    • δ ~150 ppm: Aromatic carbon C4 (attached to -OH).

    • δ ~148 ppm: Aromatic carbon C3 (attached to -OCH₂-).

    • δ ~128 ppm: Aromatic carbon C1.

    • δ ~125 ppm: Aromatic carbon C6.

    • δ ~115 ppm: Aromatic carbon C5.

    • δ ~110 ppm: Aromatic carbon C2.

    • δ ~75 ppm: Methylene carbon of the cyclopropylmethoxy group (-OCH₂-).

    • δ ~10 ppm: Methine carbon of the cyclopropyl group.

    • δ ~3 ppm: Methylene carbons of the cyclopropyl group.

  • IR (KBr, cm⁻¹):

    • ~3300-3400 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

    • ~2900-3000 cm⁻¹: C-H stretching of the cyclopropyl and methylene groups.

    • ~2820 and ~2720 cm⁻¹: C-H stretching of the aldehyde group (Fermi resonance).

    • ~1680 cm⁻¹: C=O stretching of the aldehyde group.

    • ~1590, 1510 cm⁻¹: C=C stretching of the aromatic ring.

    • ~1270 cm⁻¹: C-O stretching of the ether linkage.

Conclusion and Future Outlook

The Williamson ether synthesis, particularly when starting from 3-halo-4-hydroxybenzaldehyde, provides a highly efficient and regioselective route to this compound. The benchmarked protocol presented in this guide offers a reliable method for obtaining this key pharmaceutical intermediate in high yield and purity. For researchers starting from 3,4-dihydroxybenzaldehyde, careful consideration of protecting group strategies is essential to overcome the inherent challenge of regioselectivity. Future research may focus on developing catalytic methods that could enable the direct and selective alkylation of 3,4-dihydroxybenzaldehyde, further streamlining the synthesis and reducing its environmental impact.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. Proper chemical handling and disposal are not mere regulatory hurdles; they are foundational pillars of scientific integrity and workplace safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (CAS No. 25934-52-5), ensuring the protection of laboratory personnel and the environment.

The fundamental principle governing laboratory waste is that no experiment should begin without a clear plan for the disposal of all resulting materials.[1] This document serves as a specific operational plan for managing waste generated from the use of this compound.

Hazard Assessment and Characterization

Before handling any chemical, a thorough understanding of its potential hazards is crucial. While a specific, detailed safety data sheet (SDS) for this compound may not always be readily available, data from structurally similar benzaldehyde derivatives provide a strong basis for hazard assessment. Analogous compounds are often classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] Therefore, it is prudent to handle this compound as a hazardous substance.

Assumed Hazard Characteristics:

Hazard Type Classification Rationale
Acute Toxicity May be harmful if swallowed. Based on classifications for similar benzaldehyde compounds.[3][5]
Skin Irritation Causes skin irritation. A common characteristic of aldehyde functional groups.[2][3][4][5]
Eye Irritation Causes serious eye irritation. A common characteristic of aldehyde functional groups.[2][3][4][5]

| Respiratory Irritation | May cause respiratory irritation. | Particularly if handled as a fine powder, leading to dust inhalation.[2][3] |

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][7] Given the irritant nature of this compound, it must be managed as hazardous waste to ensure full compliance.

Personnel Protection and Engineering Controls

Protecting the researcher is the first priority. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the use of engineering controls and personal protective equipment (PPE) to minimize exposure to hazardous chemicals.[8][9][10]

  • Engineering Controls : Always handle this compound within a certified chemical fume hood. This is the primary method for preventing inhalation of dust or vapors.[11]

  • Personal Protective Equipment (PPE) : The following PPE is mandatory when handling this compound:

    • Eye and Face Protection : Safety glasses with side shields or, preferably, safety goggles are required.[12]

    • Hand Protection : Wear chemically compatible gloves (e.g., nitrile) tested according to standards like EN 374.[13] Always inspect gloves before use and remove them with care to avoid skin contamination.

    • Protective Clothing : A standard laboratory coat is required. Ensure it is fully buttoned.

    • Respiratory Protection : Not typically required when using a fume hood. If a fume hood is not available or if significant aerosolization is possible, a NIOSH-approved respirator may be necessary as determined by your institution's Chemical Hygiene Officer.[14]

Spill Management Protocol

Accidents can happen, and a clear, pre-defined spill response plan is essential.

  • Evacuate and Alert : If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain : Prevent the spill from spreading. For solid spills, avoid creating dust. For solutions, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid. Do not let the product enter drains or waterways.[2]

  • Cleanup :

    • Wear the full PPE described in Section 2.

    • For solid spills, carefully sweep or vacuum the material into a suitable container for disposal.[12] Avoid dry sweeping which can generate dust.

    • For liquid spills, once absorbed with an inert material, shovel the mixture into a designated hazardous waste container.

  • Decontamination : Clean the spill area thoroughly with soap and water. All cleanup materials (absorbents, contaminated gloves, etc.) must be disposed of as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and institutional Environmental Health & Safety (EHS) department, following your site-specific Chemical Hygiene Plan (CHP).[10][11]

Step-by-Step Disposal Procedure

The disposal of this compound must follow a systematic process, from the point of generation to final pickup by trained EHS personnel. This process ensures compliance with EPA and local regulations.[15]

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste management.[16][17]

  • Solid Waste : Unused or contaminated this compound solid should be collected in a dedicated solid chemical waste container.

  • Liquid Waste : Solutions containing this compound (e.g., from a reaction workup) should be collected in a liquid chemical waste container.

  • Do NOT mix incompatible chemicals . For example, keep oxidizing agents separate from organic compounds.[18]

Step 2: Container Selection and Labeling
  • Container Choice : Use only containers approved for hazardous waste that are chemically compatible with the waste. Plastic is often preferred.[6] The container must be in good condition, with a secure, leak-proof lid.[7] Never use food-grade containers.[18]

  • Labeling : All waste containers must be labeled immediately upon the first addition of waste.[6] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" (no abbreviations).

    • The approximate concentration and quantity of all components in the container.

    • The relevant hazard characteristics (e.g., "Irritant").

    • The date accumulation started.

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are designated as Satellite Accumulation Areas (SAAs), which are locations at or near the point of waste generation and under the control of laboratory personnel.[6][18]

  • Storage : Store the labeled waste container in your designated SAA.

  • Container Status : Keep the waste container closed at all times, except when adding waste.[18]

  • Volume Limits : Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous P-listed waste) in your SAA.[19]

  • Secondary Containment : Place liquid waste containers in a secondary containment bin to prevent spills from spreading.[16]

Step 4: Arranging for Disposal

Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to 12 months for partially filled containers), you must arrange for its removal.[6][18]

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Ensure all labeling is complete and accurate before the scheduled pickup. EHS is responsible for the final transport and disposal at a licensed waste facility.[6]

Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps and decision points for the proper disposal of waste containing this compound.

G cluster_prep Preparation & Handling cluster_wastegen Waste Generation & Segregation cluster_accumulation Accumulation & Storage A Start: Experiment using 3-(Cyclopropylmethoxy)- 4-hydroxybenzaldehyde B Wear Full PPE: - Goggles - Lab Coat - Nitrile Gloves A->B C Handle in Chemical Fume Hood B->C D Waste Generated C->D E Is waste Solid or Liquid? D->E F Collect in Solid Hazardous Waste Container E->F Solid G Collect in Liquid Hazardous Waste Container E->G Liquid H Label Container Immediately: - 'Hazardous Waste' - Full Chemical Name(s) - Hazards (Irritant) - Start Date F->H G->H I Store in designated Satellite Accumulation Area (SAA) H->I J Keep Container Closed I->J K Container Full? J->K L Contact EHS for Pickup K->L Yes M Continue Accumulation (Max 12 months) K->M No Z Waste Removed by EHS for Final Disposal L->Z End of Lab Responsibility

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.